Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGDYTVQAXJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338047 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-26-6 | |
| Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
An In-Depth Technical Guide to the
Abstract
This guide provides a comprehensive technical overview of the synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a valuable constrained amino acid analog widely utilized in medicinal chemistry and peptide synthesis. The document delves into the prevalent synthetic strategies, with a primary focus on the direct esterification of its carboxylic acid precursor, 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-Acc-OH). We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the rationale behind methodological choices to ensure scientific integrity and reproducibility. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important synthetic transformation.
Introduction: The Significance of a Constrained Building Block
In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a powerful strategy for designing peptides and peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. This compound serves as a crucial building block in this context. The embedded cyclopropane ring rigidly locks the dihedral angles of the amino acid backbone, providing a defined spatial orientation for the substituent groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in increased affinity and potency. The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.
Strategic Analysis of Synthesis
While several pathways can be envisioned to construct the target molecule, they can be broadly categorized into two approaches: (1) building the functionalized cyclopropane ring from acyclic precursors, or (2) modifying a pre-existing 1-aminocyclopropanecarboxylic acid core.
-
Ring Formation Strategies: Methods such as the cyclopropanation of glycine equivalents using 1,2-dihaloethanes or the intramolecular cyclization of modified methionine derivatives have been reported.[1][2][3][4] These routes are elegant but often involve multiple steps, hazardous reagents like diazomethane, or harsh conditions, making them less ideal for routine laboratory or large-scale synthesis.[2][4]
-
Functional Group Interconversion: A more direct and commercially viable strategy involves the esterification of the readily available 1-(Boc-amino)cyclopropanecarboxylic acid.[5] This approach is favored for its simplicity, high efficiency, and operational safety. This guide will focus on this superior strategy.
The core of this preferred method is the conversion of a carboxylic acid to its methyl ester. Several established esterification protocols can be applied, each with distinct advantages and mechanistic underpinnings.
Mechanism of Acid-Catalyzed Esterification
The Fischer esterification is a classic and effective method. The mechanism, initiated by a strong acid catalyst, involves the protonation of the carbonyl oxygen, which activates the carboxyl carbon towards nucleophilic attack by methanol. A subsequent proton transfer and elimination of water yields the protonated ester, which is then deprotonated to afford the final product.
Caption: Mechanism of Acid-Catalyzed (Fischer) Esterification.
Field-Proven Experimental Protocol
While traditional methods using sulfuric acid are effective, they often require elevated temperatures and tedious aqueous work-ups. A superior, milder, and highly efficient protocol utilizes trimethylchlorosilane (TMSCl) in methanol.[6] TMSCl reacts with methanol to generate anhydrous HCl in situ, which serves as the catalyst. This method proceeds smoothly at room temperature, simplifying the procedure and minimizing potential side reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Scale (10 mmol) | Molar Equivalents |
| 1-(Boc-amino)cyclopropanecarboxylic acid | 201.22 | 2.01 g | 1.0 |
| Methanol (anhydrous) | 32.04 | 25 mL | Solvent |
| Trimethylchlorosilane (TMSCl) | 108.64 | 2.2 mL | 2.0 |
| Ethyl Acetate | - | As needed | Extraction Solvent |
| Saturated NaHCO₃ solution | - | As needed | Quenching/Wash |
| Brine | - | As needed | Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Boc-amino)cyclopropanecarboxylic acid (2.01 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (25 mL) to the flask and stir to dissolve the starting material. The mixture should be a clear, colorless solution.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trimethylchlorosilane (2.2 mL, 20.0 mmol) dropwise to the stirring solution over 5 minutes. Causality Note: The slow addition of TMSCl is crucial to control the exotherm from the reaction with methanol.
-
Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours. The product spot should be at a higher Rf than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the remaining acid. Self-Validation: Effervescence (CO₂ evolution) will be observed during the bicarbonate wash, indicating successful acid neutralization. Follow with a wash of saturated sodium chloride (brine) solution (25 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: While the crude product is often of high purity, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a white solid or colorless oil.
Expected Results
| Parameter | Typical Outcome |
| Physical State | White Solid |
| Yield | 90-98% |
| Purity (by ¹H NMR) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.72 (s, 3H), ~1.75 (br s, 1H), ~1.44 (s, 9H), ~1.52-1.48 (m, 2H), ~1.18-1.14 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173.5, 155.8, 79.8, 52.5, 33.5, 28.3, 17.5 |
Workflow and Logic Visualization
A clear visualization of the experimental workflow ensures reproducibility and highlights the critical stages of the synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the direct esterification of its corresponding carboxylic acid. The protocol detailed herein, utilizing trimethylchlorosilane in methanol, represents a state-of-the-art method that is mild, high-yielding, and operationally simple, making it highly suitable for both academic research and industrial drug development applications. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently execute this important transformation.
References
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2009). ResearchGate. Available at: [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2018). ResearchGate. Available at: [Link]
- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (1984). Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of N-BOC-glycine methyl ester. PrepChem.com. Available at: [Link]
-
This compound. Appretech. Available at: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2014). ResearchGate. Available at: [Link]
-
1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Pharmaffiliates. Available at: [Link]
- Process for preparing 1-aminocyclopropane-1-carboxylic acid. (1981). Google Patents.
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Constrained Amino Acid with Therapeutic Potential
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known as Boc-Ac3c-OMe, is a synthetically derived, non-proteinogenic amino acid. Its structure is characterized by a cyclopropane ring, which imparts significant conformational rigidity. This structural constraint is of high interest in medicinal chemistry and drug development. By incorporating this unique building block into peptides, researchers can create peptidomimetics with enhanced stability against enzymatic degradation, improved receptor-binding affinity, and controlled secondary structures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this valuable compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Colorless oil (predicted) | General knowledge based on similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Miscible with most organic solvents; slightly soluble in water (predicted). | [2] |
| Purity | ≥98% (commercially available) | [3] |
| XLogP3-AA | 1.5 | [1] |
| CAS Number | 66494-26-6 | [4] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the amino group of 1-aminocyclopropanecarboxylic acid followed by esterification. A common synthetic strategy is outlined below.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Experimental Protocol: Boc Protection and Esterification
Step 1: Boc Protection of 1-Aminocyclopropanecarboxylic Acid
-
Suspend 1-aminocyclopropanecarboxylic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.
-
Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.
Step 2: Esterification
-
Dissolve the Boc-protected amino acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, or use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature or with gentle heating until the esterification is complete, as monitored by TLC.
-
If an acid catalyst is used, neutralize the reaction mixture and remove the methanol under reduced pressure.
-
If a coupling agent is used, filter off the urea byproduct.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.
Analytical Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the cyclopropyl protons (multiplets in the upfield region).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the cyclopropane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 216.1230.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups, and C-O stretching frequencies.
Applications in Drug Discovery and Peptide Science
The rigid cyclopropane scaffold of this compound makes it a valuable building block in the design of peptidomimetics and other bioactive molecules.
Role in Peptidomimetic Design
Caption: Incorporation of Boc-Ac3c-OMe to create conformationally constrained peptidomimetics.
The incorporation of this constrained amino acid into a peptide backbone can lock the peptide into a specific bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and selectivity.
Enhancing Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The unnatural cyclopropane structure of this compound is not recognized by many proteases, thus enhancing the metabolic stability of the resulting peptidomimetics.
Safety and Handling
As with any chemical reagent, proper safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its unique structural features offer a powerful tool for medicinal chemists to design novel therapeutic agents with improved stability, affinity, and selectivity. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its successful application in the laboratory.
References
Sources
- 1. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C10H17NO4 | CID 91800894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 3. appretech.com [appretech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
In the landscape of modern drug discovery, the ability to impart specific, predictable three-dimensional conformations to bioactive molecules is a cornerstone of rational design. Unnatural, conformationally constrained amino acids are premier tools in this endeavor, serving as powerful building blocks for peptides and peptidomimetics.[1][2] By reducing the entropic penalty of binding and enhancing metabolic stability, these scaffolds are instrumental in converting promising peptides into viable drug candidates.[3][4]
This guide focuses on a particularly valuable constrained building block: Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate . Its defining features—a rigid cyclopropane ring and a versatile Boc-protected amine—make it a strategic asset for researchers, scientists, and drug development professionals. The cyclopropyl group introduces a significant degree of conformational rigidity, while the tert-butoxycarbonyl (Boc) protecting group is a staple of modern peptide synthesis, allowing for controlled, stepwise assembly of complex molecular architectures.[5]
The Chemical Abstracts Service (CAS) has assigned the number 66494-26-6 to this compound.[6][7] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established chemical principles and field-proven methodologies.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its effective use in synthesis and formulation. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66494-26-6 | [6][7] |
| Molecular Formula | C₁₀H₁₇NO₄ | [6] |
| Molecular Weight | 215.25 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from precursor[8] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, chloroform. Sparingly soluble in water. | Inferred from structure |
| Melting Point | Not definitively reported; expected to be a low-melting solid or high-boiling oil. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a logical two-step process starting from the commercially available 1-aminocyclopropane-1-carboxylic acid. The workflow involves (1) protection of the amino group and (2) esterification of the carboxylic acid. This sequence is strategically chosen because direct esterification of the starting amino acid can be complicated by its zwitterionic nature and potential for polymerization. Protecting the amine first yields a more soluble, tractable intermediate for the subsequent esterification.
Logical Workflow for Synthesis
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a robust, self-validating system based on well-established procedures for N-Boc protection and esterification of amino acids.[9][10]
Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic Acid
-
Causality: This step utilizes Di-tert-butyl dicarbonate ((Boc)₂O) to protect the primary amine. The reaction is performed in a biphasic solvent system (dioxane/water) with a mild base (triethylamine or NaOH) to neutralize the acidic byproduct and facilitate the reaction. The choice of base is crucial; it must be strong enough to deprotonate the ammonium species formed in situ but not so strong as to cause hydrolysis of the Boc anhydride.
-
Methodology:
-
To a stirred solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 1 hour, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.
-
Step 2: Synthesis of this compound
-
Causality: This is a standard Williamson ether synthesis-like reaction, adapted for ester formation. The carboxylic acid from Step 1 is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic methyl iodide (CH₃I) in an SN2 reaction to form the methyl ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.
-
Methodology:
-
Dissolve the dried product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure title compound.
-
Applications in Drug Discovery and Peptide Science
The true value of this compound lies in its application as a specialized building block. Its incorporation into a peptide backbone confers several advantageous properties that are highly sought after in therapeutic design.
-
Conformational Rigidity and Pre-organization: Linear peptides are often too flexible in solution, leading to a significant entropic cost upon binding to their target. The rigid cyclopropane scaffold locks the local backbone into a specific conformation, pre-organizing the pharmacophore for optimal interaction with its receptor and thereby enhancing binding affinity.[3][4]
-
Enhanced Metabolic Stability: A primary failure mode for peptide-based drugs is rapid degradation by proteases in the body. The unnatural, sterically hindered α,α-disubstituted nature of the 1-aminocyclopropanecarboxylic acid core makes the adjacent peptide bonds highly resistant to enzymatic cleavage, significantly increasing the molecule's in vivo half-life.
-
Vectorial Display of Side Chains: The constrained geometry allows for the precise positioning of adjacent amino acid side chains in 3D space. This is critical for mimicking the surface of a protein and disrupting protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules.
-
Use in Peptidomimetics: This building block is a key component in the synthesis of peptidomimetics, compounds designed to replicate the function of natural peptides but with superior drug-like properties.[11][12] Its unique structure can be used to induce specific secondary structures, such as β-turns, which are critical for biological recognition events.
Analytical Characterization
Rigorous analytical validation is required to confirm the identity and purity of the synthesized compound. The primary methods are NMR spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 3.70 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃).
-
δ ~ 5.10 (br s, 1H): A broad singlet for the N-H proton of the carbamate. Its chemical shift can be variable and it may exchange with D₂O.
-
δ ~ 1.45 (s, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~ 1.40-1.60 (m, 2H) & 1.00-1.20 (m, 2H): Two multiplets corresponding to the diastereotopic methylene protons of the cyclopropane ring.
-
-
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 173.0: Carbonyl carbon of the methyl ester.
-
δ ~ 155.0: Carbonyl carbon of the Boc group.
-
δ ~ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 52.5: Methyl carbon of the ester (-OCH₃).
-
δ ~ 35.0: Quaternary α-carbon of the cyclopropane ring.
-
δ ~ 28.3: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 17.0: Methylene carbons of the cyclopropane ring (-CH₂-).
-
Protocol: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
For unambiguous referencing, use a solvent that contains a known internal standard, such as 0.03% v/v Tetramethylsilane (TMS).[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assignments.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is ideal for this molecule.
-
Expected Ions:
-
[M+Na]⁺ (Positive Mode): Expected m/z ≈ 238.1050 (for C₁₀H₁₇NO₄Na)
-
[M-H]⁻ (Negative Mode): Expected m/z ≈ 214.1085 (for C₁₀H₁₆NO₄)
-
[M-Boc+H]⁺: A common fragment corresponding to the loss of the Boc group (100 Da) may be observed at m/z ≈ 116.0706.
-
Handling and Storage
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases. For long-term storage, refrigeration is recommended.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its synthesis is straightforward, employing foundational reactions in organic chemistry. Its true power is realized in its application, where its conformationally rigid core provides a reliable platform for constructing sophisticated peptidomimetics and next-generation therapeutics. For researchers dedicated to overcoming the inherent limitations of natural peptides, this building block offers a proven and effective solution.
References
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
PubChem. (n.d.). (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]
-
BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Appretech. (n.d.). This compound. Appretech Scientific Limited. [Link]
-
Singh, Y., & Kumar, V. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Omega. [Link]
-
PubChem. (n.d.). Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Appretech. (n.d.). This compound. Appretech Scientific Limited. [Link]
-
Kazmaier, U. (2016). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Paolillo, M., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]
-
Sharma, A., et al. (2024). Peptidomimetics as next – generation therapeutic applications. World Journal of Pharmaceutical Research. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Peptidomimetic toolbox for drug discovery. Drug Discovery Today: Technologies. [Link]
-
Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Al-Harrasi, A., et al. (2016). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 4. orgsyn.org [orgsyn.org]
- 5. methyl rel-(1r,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate(1946010-92-9) 1H NMR spectrum [chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1-(Boc-氨基)环丙基甲酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate | C12H21NO4 | CID 18453395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl cis-(+/-)-3-{[(tert-butoxy)carbonyl]amino}cyclohexa… [cymitquimica.com]
- 13. utsouthwestern.edu [utsouthwestern.edu]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this non-proteinogenic amino acid derivative through the lens of ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of the chemical shifts observed, present predicted spectral data, and provide a detailed, field-proven protocol for the acquisition of high-quality spectra. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, particularly in the design and preparation of peptidomimetics and conformationally constrained peptides. The cyclopropane ring imparts a rigid structure that can lock the peptide backbone into a specific conformation, a crucial aspect in the development of biologically active molecules with enhanced potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, facilitating controlled, stepwise assembly of amino acid residues.
Accurate structural characterization is paramount to ensure the purity and identity of this compound before its incorporation into larger, more complex molecules. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing valuable information about its electronic environment.
This guide will serve as a detailed reference for the interpretation and acquisition of ¹³C NMR data for this important synthetic intermediate.
Predicted ¹³C NMR Data and Structural Assignments
The predicted chemical shifts, along with their assignments to the corresponding carbon atoms in this compound, are summarized in the table below. These predictions are based on data from similar Boc-protected amino acids, cyclopropane derivatives, and general chemical shift ranges from authoritative sources.
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | C=O (Ester) | ~172 | Typical chemical shift for a methyl ester carbonyl carbon. |
| C2 | C (quaternary, cyclopropane) | ~35 | The quaternary carbon of the cyclopropane ring, shifted downfield due to the attached amino and carboxyl groups. |
| C3 | CH₂ (cyclopropane) | ~15 | The methylene carbons of the cyclopropane ring exhibit a characteristic upfield shift due to ring strain.[1] |
| C4 | C=O (Boc) | ~155 | The carbonyl carbon of the tert-butoxycarbonyl protecting group. |
| C5 | C (quaternary, Boc) | ~80 | The quaternary carbon of the tert-butyl group, attached to an oxygen atom. |
| C6 | CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| C7 | O-CH₃ (Ester) | ~52 | The methyl carbon of the ester group, attached to an oxygen atom. |
The Causality of Chemical Shifts: A Deeper Dive
The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. Key factors influencing these shifts include:
-
Hybridization: The sp² hybridized carbonyl carbons (C1 and C4) are significantly deshielded and appear far downfield. The sp³ hybridized carbons of the cyclopropane ring and the Boc group appear at higher fields.
-
Electronegativity: The presence of electronegative oxygen and nitrogen atoms causes a downfield shift for adjacent carbons (C1, C2, C4, C5, and C7).
-
Ring Strain: The carbons in the cyclopropane ring (C2 and C3) are highly shielded and appear at unusually high fields. This is a well-documented phenomenon attributed to the unique bonding and hybridization within the strained three-membered ring.[1]
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
4.1. Sample Preparation
-
Analyte: Weigh approximately 20-30 mg of this compound. The compound should be of high purity to avoid signals from impurities.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium-coupled carbon signal at approximately 77.16 ppm, which can be used as a chemical shift reference.[2]
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solution. The signal for the four equivalent carbons of TMS is defined as 0.0 ppm and serves as the universal reference standard for ¹H and ¹³C NMR.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for ¹³C on a 400 MHz ¹H instrument) | Standard frequency for ¹³C detection. |
| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse program with a 30° pulse angle and power-gated proton decoupling to enhance signal-to-noise and provide a singlet for each carbon. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is crucial for the full relaxation of quaternary carbons, which have longer T₁ relaxation times. |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | This range covers the expected chemical shifts for all carbons in the molecule. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualizing the Molecular Structure and NMR Correlation
The following diagram illustrates the structure of this compound and the logical grouping of its carbon atoms for NMR analysis.
Sources
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
An In-depth Technical Guide to Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, a valuable non-proteinogenic amino acid derivative. The document details its precise chemical identity according to IUPAC nomenclature, explores its strategic importance in medicinal chemistry, provides a detailed and validated synthesis protocol with mechanistic insights, outlines methods for structural characterization, and discusses its applications in modern drug discovery. This guide is intended to serve as a key resource for scientists leveraging constrained amino acid analogues to develop next-generation therapeutics.
Introduction: The Strategic Value of Conformational Constraint
In the field of drug discovery, the precise control of a molecule's three-dimensional shape is paramount for optimizing interactions with biological targets. Unconstrained, flexible molecules often pay an entropic penalty upon binding, which can decrease affinity. Constrained scaffolds, such as those incorporating a cyclopropane ring, lock a molecule into a more defined bioactive conformation, enhancing potency and selectivity.[1] The cyclopropyl group, being the smallest cycloalkane, is a powerful tool for medicinal chemists. Its rigid structure, coupled with unique electronic properties stemming from significant ring strain, makes it a desirable surrogate for more flexible alkyl chains or even alkene isosteres.[2][3]
The incorporation of cyclopropane rings into drug candidates frequently leads to improved metabolic stability. The robust C-H bonds and resistance of the ring to common metabolic pathways, like oxidation by cytochrome P450 enzymes, can extend a drug's in-vivo half-life, a critical factor for improving dosing regimens.[1][3][4] Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is a premier example of a building block that embodies these advantages. As a protected derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), it serves as a versatile intermediate for introducing the cyclopropyl constraint into peptides and small molecules, thereby enhancing proteolytic resistance and modulating pharmacokinetic profiles.[3][5]
Nomenclature and Chemical Identity
A precise understanding of a molecule's structure begins with its formal name. The compound of interest is systematically identified under IUPAC nomenclature, which clarifies the connectivity of all its constituent parts.
-
IUPAC Name: methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate[6]
-
Common Synonyms:
-
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Boc-1-aminocyclopropanecarboxylic acid methyl ester
-
Boc-Acc-OMe
-
-
CAS Number: 66494-26-6[6]
The name can be deconstructed as follows:
-
cyclopropane-1-carboxylate: The core structure is a cyclopropane ring where a carboxylate group is attached to the C1 position.
-
methyl...ester: The carboxylate group has been esterified with a methyl group.
-
1-...amino: An amino group is also attached to the C1 position of the cyclopropane ring.
-
[(2-methylpropan-2-yl)oxycarbonyl]...amino: The amino group is protected with a tert-butoxycarbonyl group, commonly known as a "Boc" group. This protecting group is crucial for peptide synthesis, preventing the amine from undergoing unwanted side reactions.
Chemical Structure Diagram
Caption: Structure of Boc-protected cyclopropyl amino acid methyl ester.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H17NO4[6] |
| Molecular Weight | 215.25 g/mol [7] |
| Appearance | Solid |
| Exact Mass | 215.11600[6] |
| Hydrogen Bond Donors | 1[6] |
| Hydrogen Bond Acceptors | 4[6] |
Synthesis Protocol: A Validated Approach
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is typically achieved through a two-step process starting from the commercially available 1-aminocyclopropane-1-carboxylic acid (ACC). This process involves (I) protection of the amino group and (II) esterification of the carboxylic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for Boc-Acc-OMe from ACC.
Part I: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid
Causality: The Boc protection is essential to prevent the nucleophilic amine from interfering with the subsequent esterification step. The reaction is typically performed under Schotten-Baumann conditions using a base to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc-anhydride.
Detailed Protocol:
-
Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution. The mixture is stirred in an ice bath at 0 °C.
-
Reagent Addition: To the chilled, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the 1,4-dioxane via rotary evaporation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1N hydrochloric acid (HCl). A white precipitate of the product, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (Boc-Acc-OH), should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Trustworthiness: The purity of the intermediate, Boc-Acc-OH (CAS 88950-64-5), can be verified by ¹H NMR and melting point analysis before proceeding.[9]
Part II: Methyl Esterification of Boc-Acc-OH
Causality: Esterification converts the carboxylic acid into its less polar and more versatile methyl ester derivative. While classic Fischer esterification (acid and methanol) can work, it risks partial cleavage of the acid-labile Boc group. A milder and highly efficient method involves using trimethylsilyldiazomethane (TMSCHN₂), which rapidly and cleanly converts carboxylic acids to methyl esters without harsh acidic conditions. An alternative, safer method uses methanol with trimethylchlorosilane (TMSCl).[10]
Detailed Protocol (Using TMSCHN₂):
-
Dissolution: Dissolve the crude Boc-Acc-OH (1.0 eq) from Part I in a 2:1 mixture of toluene and methanol at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise. A yellow color should persist, and gas evolution (N₂) will be observed. Caution: Diazomethane derivatives are toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Add a few drops of acetic acid to quench any excess TMSCHN₂ until the yellow color disappears.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product as a white solid or colorless oil.
-
Characterization and Quality Control
Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides definitive structural confirmation.
| Technique | Expected Results for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate |
| ¹H NMR | δ (ppm) in CDCl₃: ~5.1 (s, 1H, NH ), 3.7 (s, 3H, OCH ₃), 1.5-1.6 (m, 2H, cyclopropyl CH ₂), 1.4 (s, 9H, C(CH ₃)₃), 1.2-1.3 (m, 2H, cyclopropyl CH ₂) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~173 (C=O, ester), ~155 (C=O, carbamate), ~80 (quaternary C of Boc), ~52 (OCH₃), ~34 (quaternary C of cyclopropane), ~28 (CH₃ of Boc), ~17 (CH₂ of cyclopropane) |
| Mass Spec (ESI+) | Expected m/z: 216.1230 [M+H]⁺, 238.1049 [M+Na]⁺ |
| FT-IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch), ~1740 (C=O ester stretch), ~1700 (C=O carbamate stretch) |
Applications in Drug Development
The title compound is not an end-product but a high-value building block for creating more complex molecules with therapeutic potential.
-
Peptidomimetics: Its primary application is in the synthesis of peptides and peptidomimetics.[9] Replacing a natural amino acid with Boc-Acc-OMe introduces a rigid bend or kink, which can mimic or stabilize beta-turns and other secondary structures critical for receptor binding. This rigidity also confers resistance to degradation by proteases.
-
NMDA Receptor Ligands: The parent compound, 1-aminocyclopropane-1-carboxylic acid, is known to be a partial agonist at the glycine modulatory site of the NMDA receptor.[11] Derivatives are therefore of significant interest in neuroscience for developing modulators of glutamatergic signaling, with potential applications in treating neurological disorders.[12]
-
Inhibitor Design: The constrained cyclopropyl scaffold is used to design potent and selective enzyme inhibitors. By presenting functional groups in a pre-organized orientation, the entropic cost of binding is minimized, leading to higher affinity.[1]
Conclusion
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is a synthetically accessible and highly versatile building block for medicinal chemistry. Its IUPAC name, methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate, precisely defines a structure that offers a unique combination of conformational rigidity and metabolic stability. The reliable two-step synthesis from ACC, involving Boc protection and esterification, makes it readily available for research and development. Its proven utility in creating potent and stable peptidomimetics and other bioactive molecules ensures its continued importance in the design of innovative therapeutics.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google AI Test Kitchen.
- Exploring 1-Aminocyclopropanecarboxylic Acid: Properties and Applic
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Google AI Test Kitchen.
- The Cyclopropyl Group in Medicinal Chemistry.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- CAS 66494-26-6 Methyl 1-(tert-butoxycarbonylamino)
- Methyl 1-((tert-butoxycarbonyl)amino)
- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
- A Convenient Synthesis of Amino Acid Methyl Esters.
- 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.
- 1-(Boc-amino)cyclopropanecarboxylic acid. ChemicalBook.
- 1-(Boc-amino)cyclopropanecarboxylic acid ≥98.0% (TLC). Sigma-Aldrich.
- 1-(Boc-amino)cyclopropanecarboxylic acid ≥98.0% (TLC). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. innospk.com [innospk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. appretech.com [appretech.com]
- 8. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]
- 9. 1-(Boc-amino)cyclopropanecarboxylic acid = 98.0 TLC 88950-64-5 [sigmaaldrich.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability, Storage, and Handling of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Abstract
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and novel pharmaceutical agents. Its unique structure, combining a strained cyclopropane ring with two key functional groups—a Boc-protected amine and a methyl ester—necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides an in-depth analysis of the compound's stability profile, delineates its primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling. The principal vulnerabilities of the molecule are the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group and the susceptibility of the methyl ester to hydrolysis. Adherence to the recommendations outlined herein is critical for researchers, scientists, and drug development professionals to maintain compound purity and ensure the reliability of experimental outcomes.
Chemical Profile and Functional Group Analysis
To understand the stability of this compound, it is essential to first analyze the reactivity of its constituent parts.
-
Molecular Structure:
-
Core Functional Groups:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability is well-characterized: it is highly stable to most bases, nucleophiles, and reductive conditions.[4] However, its critical vulnerability is its lability under acidic conditions. The mechanism of cleavage proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which readily decomposes to isobutylene and a proton.[4][5] This makes the avoidance of acidic environments paramount.
-
Methyl Ester: The methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. Base-catalyzed hydrolysis, or saponification, is typically rapid and irreversible, yielding the corresponding carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. The presence of ambient moisture can facilitate slow hydrolysis over time, a process that can be accelerated by elevated temperatures.
-
Cyclopropane Ring: The three-membered ring is characterized by significant ring strain. While it is generally stable under the conditions discussed, its presence can influence the electronic properties of the adjacent functional groups. It is not, however, the primary locus of instability for this molecule under typical laboratory storage and handling conditions.
-
Primary Degradation Pathways
The integrity of this compound is threatened by three main chemical transformations. Understanding these pathways allows for the implementation of preventative storage and handling strategies.
-
Pathway A: Acid-Catalyzed Deprotection: Exposure to acidic contaminants (e.g., atmospheric acids, impure solvents) can lead to the cleavage of the Boc group, yielding the free amine methyl ester. This is often the most significant and rapid degradation pathway.
-
Pathway B: Base-Catalyzed Hydrolysis (Saponification): Contact with basic substances will quickly hydrolyze the methyl ester to form the corresponding carboxylate salt. This is a critical incompatibility to consider.
-
Pathway C: Hydrolysis: Over long-term storage, ambient moisture can lead to the slow hydrolysis of the methyl ester, forming the carboxylic acid. This process is accelerated by heat and the presence of acid or base catalysts.
The following diagram illustrates these potential degradation routes.
Caption: Primary degradation pathways for the target compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, the following storage and handling protocols are essential. These recommendations are synthesized from safety data sheets of the target molecule and structurally related compounds.
Optimal Storage Conditions
The primary goal of storage is to protect the compound from acidic contaminants, moisture, and excessive heat.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2–8°C (Refrigerated) | While some suppliers suggest room temperature storage, refrigeration is the superior choice.[2][6] It significantly slows the rate of potential hydrolysis from trace moisture and minimizes the overall kinetic energy of the system, enhancing long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen), Tightly Sealed | The compound should be stored under a dry, inert atmosphere.[6][7] This prevents contact with atmospheric moisture, which can cause hydrolysis, and acidic gases (like CO₂) that can form carbonic acid and initiate Boc deprotection. Always use a container with a high-integrity seal.[8][9] |
| Light | Amber Vial or Dark Location | Protection from light is recommended to prevent any potential photochemical degradation.[7][9] While the chromophores in the molecule are not exceptionally strong, this is a standard precaution for ensuring the long-term integrity of complex organic molecules. |
| Incompatibilities | Segregate from Acids, Bases, and Strong Oxidizing Agents | Store away from acidic and basic compounds to prevent the primary degradation pathways.[8] Strong oxidizing agents should also be avoided as a general precaution for organic materials.[8] |
Laboratory Handling Protocol
Proper handling is crucial to prevent contamination and degradation during experimental use.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Operations: Whenever possible, handle the compound in a glove box or under a positive pressure stream of argon or nitrogen.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the stock container.
-
Resealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10] Handle in a well-ventilated area or chemical fume hood.[11][12]
Experimental Protocols for Stability Assessment
For GMP environments or long-term research projects, verifying the stability of the compound is essential. The following are model protocols for stability assessment.
Protocol: Long-Term Stability Study
This protocol provides a framework for assessing the compound's stability under defined storage conditions over time.
-
Sample Preparation: Aliquot approximately 5-10 mg of the compound into several separate, labeled, amber glass vials.
-
Inerting: Flush the headspace of each vial with argon, then seal tightly with a PTFE-lined cap.
-
Storage Conditions: Place sets of vials in controlled environments:
-
Optimal: 2–8°C, dark.
-
Accelerated: 25°C / 60% Relative Humidity (RH).
-
Stressed: 40°C / 75% RH.
-
-
Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
Analysis: At each time point, analyze one vial from each condition.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment. A C18 column with a water/acetonitrile gradient is a typical starting point.
-
Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new impurity peaks by comparing their mass-to-charge ratio with potential degradation products.
-
-
Data Evaluation: Plot purity (%) versus time for each condition to establish a stability profile.
Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions: In separate vials, mix an aliquot of the stock solution with the stressor:
-
Acidic: Dilute with 0.1 M HCl.
-
Basic: Dilute with 0.1 M NaOH.
-
Oxidative: Dilute with 3% H₂O₂.
-
Thermal: Dilute with a 50:50 acetonitrile:water mixture.
-
Control: Dilute with 50:50 acetonitrile:water (T=0 sample).
-
-
Incubation: Incubate the acid and thermal samples at an elevated temperature (e.g., 60°C) and the others at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples by LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products formed under each condition to confirm the degradation pathways.
Conclusion
This compound is a robust synthetic intermediate when handled and stored correctly. Its stability is primarily dictated by the acid-labile Boc group and the hydrolytically sensitive methyl ester. The critical parameters for maintaining its integrity are exclusion of moisture, avoidance of acidic and basic contaminants, and storage at refrigerated temperatures (2–8°C) under an inert atmosphere. By implementing the rigorous protocols outlined in this guide, researchers can ensure the high purity of this reagent, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. National Center for Biotechnology Information. [Link]
-
SynZeal. Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
MySkinRecipes. This compound. [Link]
-
Ponmagaram, M., et al. (2018). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 3(1), x171838. [Link]
-
Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
jOeCHEM. (2019). Carbocation Stability Explained. YouTube. [Link]
-
PubChem. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound [myskinrecipes.com]
- 3. (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C10H17NO4 | CID 91800894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1144505-90-7|Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 7. 120728-10-1|1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. fishersci.fr [fishersci.fr]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. synzeal.com [synzeal.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
The Strategic Incorporation of Cyclopropane-Containing Amino Acids in Modern Drug Discovery: A Technical Guide
Abstract: This technical guide provides an in-depth exploration of the key characteristics of cyclopropane-containing amino acids and their escalating importance in medicinal chemistry and the development of peptide-based therapeutics. We will delve into the unique physicochemical properties imparted by the cyclopropane moiety, including its profound impact on molecular conformation and metabolic stability. Furthermore, this guide will detail contemporary synthetic strategies for accessing these valuable building blocks, with a focus on stereoselective methodologies. The influence of these amino acids on peptide structure and function will be examined, highlighting their ability to enforce specific secondary structures and enhance biological activity. Finally, we will showcase the successful application of cyclopropane-containing amino acids in drug discovery through relevant case studies and examples of their incorporation into clinically approved pharmaceuticals.
Part 1: The Cyclopropane Moiety: A Privileged Scaffold in Amino Acid Design
Introduction to Cyclopropane-Containing Amino Acids
Cyclopropane-containing amino acids are a class of non-proteinogenic amino acids characterized by the presence of a three-membered carbocyclic ring within their structure. This seemingly simple structural modification bestows a range of powerful properties that are highly sought after in the design of novel therapeutics. While naturally occurring cyclopropane-containing compounds are found in various organisms, including plants and microorganisms, their systematic exploration and incorporation into drug candidates is a more recent endeavor that has gained significant traction.[1][2][3][4] The increasing prevalence of these motifs in preclinical and clinical drug molecules underscores their value in addressing common challenges in drug discovery, such as poor metabolic stability and lack of target selectivity.[5][6][7][8]
Unique Physicochemical Properties Conferred by the Cyclopropane Ring
The utility of cyclopropane-containing amino acids in drug design stems from the unique physicochemical properties of the cyclopropane ring itself.
-
Conformational Rigidity and Reduced Flexibility: The inherent ring strain in the three-membered cyclopropane ring, with its 60° C-C-C bond angles, severely restricts bond rotation.[9][10] This rigidity can lock a molecule into a specific, biologically active conformation, which can lead to enhanced binding affinity and selectivity for its target.[5][11][12][13][14] By pre-organizing the molecule in its bioactive conformation, the entropic penalty upon binding is reduced, often resulting in a significant increase in potency.
-
Electronic and Bonding Characteristics: The C-C bonds in cyclopropane are not typical sigma bonds but are instead "bent" or "banana" bonds, possessing a higher degree of p-character.[9][10][11][15] This unique electronic nature influences the molecule's polarity and its ability to participate in various non-covalent interactions with biological targets.
-
Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, that readily degrade more flexible aliphatic chains.[5][6][11][15][16][17] This enhanced metabolic stability can lead to a longer in vivo half-life for a drug, allowing for less frequent dosing and improved patient compliance.
Caption: Conformational restriction by the cyclopropane ring.
Part 2: Synthetic Strategies for Cyclopropane-Containing Amino Acids
Overview of Synthetic Approaches
The synthesis of cyclopropane-containing amino acids can be broadly categorized into two main strategies: the cyclopropanation of suitable acyclic precursors, such as dehydroamino acids, and the functionalization of pre-existing cyclopropane scaffolds.[3][18] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target amino acid.
Stereoselective Synthesis: A Critical Requirement for Biological Applications
Given the chiral nature of biological systems, the stereoselective synthesis of cyclopropane-containing amino acids is of paramount importance. The biological activity of a drug molecule is often critically dependent on its three-dimensional structure, and thus, control over the stereochemistry of the cyclopropane ring is essential.
-
Diastereoselective Cyclopropanation: Diastereoselectivity can be achieved through the use of chiral auxiliaries attached to the substrate, which direct the approach of the cyclopropanating agent to one face of the double bond.[19] Furthermore, transition metal catalysts, particularly those based on rhodium and cobalt, have proven to be highly effective in mediating diastereoselective cyclopropanation reactions.[20][21][22]
-
Enantioselective Synthesis: The development of enantioselective methods has been a major focus in this field. Asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of the reaction, has emerged as a powerful tool for the synthesis of enantioenriched cyclopropane-containing amino acids.[23]
Representative Experimental Protocol: Asymmetric Synthesis of a Cyclopropyl α-Amino Acid Derivative
This protocol is based on the Co(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates.
Step 1: Preparation of the Catalyst
-
In a glovebox, add the D2-symmetric chiral amidoporphyrin ligand (1.2 mol%) and Co(II) salt (1.0 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour to form the Co(II)-catalyst complex.
Step 2: In situ Generation of the Diazo Compound
-
In a separate flame-dried Schlenk tube, dissolve the corresponding tosylhydrazone (1.5 equiv.) in anhydrous, degassed solvent.
-
Add a base (e.g., DBU, 1.6 equiv.) to the solution and stir at room temperature for 30 minutes to generate the diazo compound in situ.
Step 3: Asymmetric Cyclopropanation
-
To the pre-formed Co(II)-catalyst, add the dehydroaminocarboxylate substrate (1.0 equiv.).
-
Slowly add the solution of the in situ-generated diazo compound to the catalyst-substrate mixture over a period of 4-6 hours using a syringe pump.
-
Allow the reaction to stir at the specified temperature (e.g., 40 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched cyclopropyl α-amino acid derivative.
Caption: Workflow for asymmetric cyclopropanation.
Part 3: Impact on Peptide Structure and Function
Conformational Control in Peptides and Peptidomimetics
The incorporation of cyclopropane-containing amino acids into peptides provides a powerful strategy for controlling their three-dimensional structure.
-
Induction of Specific Secondary Structures: The stereochemistry of the cyclopropane ring can be used to induce specific secondary structures, such as β-turns or extended conformations.[12][22][24][25] For instance, cis-substituted cyclopropanes can promote the formation of turn-like structures, while trans-substituted cyclopropanes tend to favor more extended conformations.
-
Fixing Side-Chain Orientations (χ1-angle restriction): The rigid cyclopropane scaffold can also be used to fix the orientation of the amino acid side chain (the χ1 torsional angle), which is often crucial for high-affinity binding to a biological target.[3][12][22][26] This pre-organization of the side chain in a bioactive orientation can lead to a substantial increase in potency.
Caption: Cyclopropane-induced β-turn in a peptide.
Enhancing Biological Properties of Peptides
Beyond conformational control, the incorporation of cyclopropane-containing amino acids can enhance other important biological properties of peptides.
-
Increased Proteolytic Stability: The modified peptide backbone at the site of the cyclopropane-containing amino acid is often resistant to cleavage by proteases, leading to a significant increase in the peptide's in vivo half-life.[5][15][27][28]
-
Improved Receptor Binding and Selectivity: By locking the peptide into its bioactive conformation, cyclopropane-containing amino acids can lead to improved binding affinity and selectivity for the target receptor.[5][12][15]
-
Modulation of Cell Permeability: Strategically placed cyclopropane tethers in cyclic peptides have been shown to improve their passive diffusion across cell membranes, a major hurdle in the development of peptide-based drugs.[29]
Part 4: Applications in Drug Discovery and Development
Cyclopropane-Containing Amino Acids as Key Building Blocks in Marketed Drugs
The impact of cyclopropane-containing amino acids is evident in the number of FDA-approved drugs that feature this motif. These drugs span a wide range of therapeutic areas, including treatments for viral infections like COVID-19 and hepatitis C, as well as conditions such as asthma and HIV/AIDS.[7][30]
Case Studies in Medicinal Chemistry
-
Enzyme Inhibitors: The rigid nature of cyclopropane-containing amino acids makes them excellent scaffolds for the design of potent and selective enzyme inhibitors. For example, their incorporation into renin inhibitors has been shown to effectively mimic the extended conformation of the substrate bound to the enzyme's active site.[12][22]
-
Receptor Ligands: The ability to control conformation and side-chain orientation has been successfully exploited in the design of high-affinity ligands for various receptors.[5]
-
Antimicrobial and Antiviral Agents: The cyclopropane moiety has been shown to contribute to the antimicrobial and antiviral activity of various compounds, making it a valuable component in the development of new anti-infective agents.[2][8]
Quantitative Data Summary
| Compound Class | Modification | Target | Impact on Biological Activity | Reference |
| Renin Inhibitors | Incorporation of a 1,2,3-trisubstituted cyclopropane | Renin | Nanomolar inhibition | [22] |
| Enkephalin Analogues | Replacement of Gly2-Gly3 with a cis-cyclopropane | μ-opioid receptor | Low micromolar affinity | [24][25] |
| Chemotactic Peptides | N-terminal 1-amino-1-cyclopropane carboxylic acid | Neutrophil receptors | Induced chemotaxis, unlike flexible analogues | [31] |
| Stapled Peptides | Alkenyl cyclopropane building blocks | MDM2 | Enhanced potency and activity | [32] |
Part 5: Conclusion and Future Perspectives
Cyclopropane-containing amino acids represent a powerful and versatile tool in the modern drug discovery arsenal. Their unique ability to impart conformational rigidity, enhance metabolic stability, and improve the biological properties of peptides and small molecules has solidified their position as a privileged scaffold in medicinal chemistry. The continued development of novel and efficient stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of these valuable building blocks. As our understanding of the intricate relationship between molecular conformation and biological function deepens, the strategic incorporation of cyclopropane-containing amino acids is poised to play an even more prominent role in the design of the next generation of therapeutics.
Part 6: References
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL: )
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (URL: )
-
Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Publications. (URL: [Link])
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed. (URL: [Link])
-
Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring | Chemical Reviews - ACS Publications. (URL: [Link])
-
Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - NIH. (URL: [Link])
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (URL: )
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])
-
(a) Conformational restriction by steric effects due to the structural... - ResearchGate. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (URL: )
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])
-
Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])
-
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed. (URL: [Link])
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. (URL: [Link])
-
Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])
-
Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed. (URL: [Link])
-
New, simple and accessible method creates potency-increasing structure in drugs. (URL: [Link])
-
Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed - NIH. (URL: [Link])
-
Asymmetric radical cyclopropanation of dehydroaminocarboxylates: Stereoselective synthesis of cyclopropyl α-amino acids (Journal Article) | DOE PAGES - NSF Public Access Repository. (URL: [Link])
-
Synthesis and properties of cyclopropane-derived peptidomimetics. | CoLab. (URL: )
-
Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. (URL: [Link])
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. (URL: [Link])
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])
-
WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (URL: )
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - NIH. (URL: [Link])
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed. (URL: [Link])
-
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. (URL: [Link])
-
Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed. (URL: [Link])
-
The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (URL: [Link])
-
Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H. (URL: [Link])
-
Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax. (URL: [Link])
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. (URL: [Link])
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (URL: [Link])
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade | CoLab [colab.ws]
- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. researchgate.net [researchgate.net]
- 18. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 21. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Asymmetric radical cyclopropanation of dehydroaminocarboxylates: Stereoselective synthesis of cyclopropyl α-amino acids | NSF Public Access Repository [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 28. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 29. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]
- 31. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Expanding the Peptidic Frontier: A Technical Guide to Unnatural Amino Acid Incorporation in Peptide Synthesis
Abstract
The therapeutic promise of peptides is often constrained by the biochemical limitations of the 20 canonical amino acids. Poor metabolic stability, limited conformational diversity, and restricted pharmacokinetic profiles frequently hinder their journey from bench to bedside. The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach, providing medicinal chemists with a vastly expanded toolkit to engineer peptides with enhanced drug-like properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and strategic considerations for incorporating Uaas into synthetic peptides. We will delve into the causality behind experimental choices in solid-phase peptide synthesis (SPPS), address common challenges with field-proven solutions, and illustrate the profound impact of Uaas on modern therapeutic peptide design.
The "Why": Strategic Imperatives for Unnatural Amino Acid Integration
Unnatural amino acids are, simply put, any amino acid analogues not found among the 20 proteinogenic building blocks.[1] Their power lies in the introduction of novel chemical functionalities, stereochemistries, and backbone modifications that can fundamentally alter a peptide's behavior in a biological system.[2][] The decision to incorporate a Uaa is not trivial; it is a strategic choice driven by the need to overcome specific pharmacological hurdles.
The core motivations for integrating Uaas include:
-
Enhanced Proteolytic Stability: Native peptides are rapidly degraded by proteases, leading to short in-vivo half-lives.[4] Incorporating Uaas, such as D-amino acids, N-methylated amino acids, or sterically bulky residues, can disrupt protease recognition sites, significantly extending the peptide's circulation time.[2][5]
-
Improved Pharmacokinetic (PK) Profiles: Uaas can modulate a peptide's lipophilicity, hydrogen bonding capacity, and overall charge, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] Strategic Uaa substitution can improve membrane permeability and even open the door to oral bioavailability.[2][4]
-
Conformational Control and Potency: The bioactivity of a peptide is intimately linked to its three-dimensional structure. Uaas can act as conformational locks, inducing or stabilizing specific secondary structures like β-turns or helices that are essential for high-affinity receptor binding.[1] This structural pre-organization can lead to a significant increase in potency and selectivity.
-
Introduction of Novel Functionalities: The side chains of Uaas can carry bio-orthogonal handles (e.g., azides, alkynes) for specific labeling, photo-crosslinkers for target identification, or unique functional groups to forge new interactions with a biological target, thereby enhancing binding affinity.[1][]
The integration of Uaas has been a key factor in the development of numerous clinically approved drugs, demonstrating their real-world impact on medicine.[6][7][8]
The "How": Core Synthetic Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for creating peptides containing Uaas. The fundamental principle of SPPS—the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support—remains the same.[9][10] However, the unique nature of Uaas often necessitates critical adjustments to the standard protocols.
The Foundation: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The most prevalent strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[11][12] It relies on a base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile tert-butyl (tBu) based groups for "permanent" protection of reactive side chains.[13][14] This orthogonality is crucial, allowing the selective removal of the Fmoc group at each cycle without disturbing the side-chain protectors or the resin linkage.[15]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Strategies for Uaa Incorporation
There are two primary strategies for introducing Uaas into a peptide sequence via SPPS:
-
The Building Block Approach: This is the most common method, involving the use of a pre-synthesized Uaa monomer that is already equipped with the necessary protecting groups (e.g., Fmoc on the α-amine). This approach offers precision and is compatible with automated synthesis.[2] However, the availability and cost of specific Fmoc-protected Uaas can be a limitation.
-
Post-Synthetic (On-Resin) Modification: This strategy involves first incorporating a natural amino acid with a uniquely reactive and orthogonally protected side chain. After its incorporation, this side chain is selectively deprotected and then chemically modified on the resin to generate the desired unnatural residue.[16][17] This is a versatile and cost-effective method for creating novel Uaas that are not commercially available.[]
Caption: Comparison of Uaa incorporation strategies in peptide synthesis.
In the Trenches: Key Experimental Protocols & Considerations
The success of synthesizing Uaa-containing peptides lies in the details of the experimental protocol. The unique structure of a Uaa often demands deviation from standard procedures.
Protocol 1: Standard Fmoc-SPPS Cycle for a Generic Peptide
This protocol outlines a single manual coupling cycle.
1. Resin Swelling: a. Place the appropriate Fmoc-Rink Amide resin (for a C-terminal amide) in a reaction vessel.[9] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[9] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[9][11] b. Agitate for 5-10 minutes. For sterically hindered residues, a second treatment of 10-15 minutes may be required. c. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. b. Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). c. Allow the mixture to pre-activate for 1-2 minutes, then add it to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature.[11] e. To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless/yellow) indicates a complete coupling.[11]
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
5. Repeat: a. Repeat steps 2-4 for each amino acid in the sequence.
Causality in Action: Addressing Sterically Hindered Uaas
The Challenge: Uaas such as N-methylated amino acids or α,α-disubstituted residues (e.g., Aib) present significant steric bulk around the reacting centers.[19] This slows down the coupling reaction dramatically, often leading to incomplete acylation and deletion sequences with standard coupling reagents like HBTU or DIC/HOBt.[20]
The Solution & Rationale:
-
Employ Stronger Coupling Reagents: Guanidinium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are more potent activators.[2][20] They form highly reactive acyl-uronium species that can overcome the steric barrier more effectively than the active esters formed by carbodiimides.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions by efficiently transferring energy to the polar solvent and reactants.[19][21] This allows difficult couplings of bulky amino acids to reach completion in minutes rather than hours, minimizing side reactions.
Orthogonal Protection for On-Resin Modification
The Challenge: To perform a chemical modification on a specific side chain while the peptide is still on the resin, one needs a "semi-permanent" protecting group that can be removed without cleaving the Nα-Fmoc group (base-labile) or the main side-chain protectors and resin linkage (acid-labile).[1][13]
The Solution & Rationale: A third layer of orthogonality is required. This involves using amino acid building blocks with side chains protected by groups that are labile to specific, non-overlapping conditions.
| Protecting Group | Protected Residue(s) | Deprotection Conditions | Orthogonal To |
| ivDde | Lys, Orn, Dap | 2-5% Hydrazine in DMF | Fmoc/Piperidine, tBu/TFA |
| Mtt / Mmt | Lys, Orn, His | 1-2% TFA in DCM (mild acidolysis) | Fmoc/Piperidine, tBu/TFA |
| Alloc / Allyl | Lys, Asp, Glu, Ser | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Fmoc/Piperidine, tBu/TFA |
| Azido (N₃) | Lys side chain (as Azidolysine) | Reduction (e.g., PMe₃, Thiols) | Fmoc/Piperidine, tBu/TFA |
| (Data synthesized from sources[15]) |
This strategy enables complex peptide architectures, such as side-chain cyclization (lactam bridges), branching, or the attachment of labels at specific internal positions.[13][22]
Finalizing the Product: Cleavage and Characterization
1. Cleavage and Global Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin extensively and dry it under vacuum.[9] b. Prepare a cleavage cocktail tailored to the peptide sequence. A standard "Reagent K" cocktail is 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS) .[9][11]
- TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
- Water & TIS: Cation scavengers that trap reactive carbocations generated from the cleavage of tBu-based groups, preventing side reactions like re-attachment or modification of sensitive residues (e.g., Trp, Met).[11]
- EDT: A scavenger specifically for protecting groups like Trt on Cys. c. Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[9]
2. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA filtrate. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9] c. Centrifuge to pellet the peptide, wash with more cold ether, and dry under vacuum. d. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[9][23] This technique separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities based on hydrophobicity.[24][25]
3. Characterization and Quality Control: a. The identity and purity of the final peptide must be rigorously confirmed. b. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool used to verify the correct molecular weight of the synthesized peptide.[24][26] c. Analytical RP-HPLC is used to determine the purity of the final product, typically reported as a percentage of the total peak area.[26][27]
Conclusion: A New Era of Peptide Therapeutics
The incorporation of unnatural amino acids is no longer a niche academic exercise but a cornerstone of modern peptide drug discovery. By moving beyond nature's canonical set of 20 building blocks, scientists can rationally design and synthesize peptide therapeutics with superior stability, enhanced potency, and tailored pharmacokinetic profiles. A thorough understanding of the underlying chemical principles of SPPS, coupled with strategic adjustments to handle the unique challenges posed by Uaas, empowers researchers to unlock the full potential of this versatile and powerful modality. The continued innovation in Uaa synthesis and incorporation methodologies promises to further accelerate the development of the next generation of peptide-based medicines.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides.
-
Albericio, F., & El-Faham, A. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Retrieved from [Link]
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., ... & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., ... & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Aragen. (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Retrieved from [Link]
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., ... & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lee, Y. S., Hsiao, Y. S., Chen, Y. C., & Lin, C. C. (2016). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Organic & Biomolecular Chemistry, 14(3), 857-861. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Georgiou, G., & Hristova, K. (2013). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Methods in Molecular Biology, 1047, 107-113. Retrieved from [Link]
-
Cargnello, R., & Coin, I. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 494, 39-53. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Akhmedov, N. G. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-32. Retrieved from [Link]
-
Sulieman, A. A. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. International Journal of Advanced and Innovative Research. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Wang, C., Wang, Y., & Li, Z. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e0123922. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Fiori, S., & Pegoraro, S. (2012). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Medicinal Chemistry, 19(24), 4096-4122. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 4. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 8. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. lcms.cz [lcms.cz]
- 26. pepdoopeptides.com [pepdoopeptides.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering avenues to enhance therapeutic efficacy through improved metabolic stability, conformational rigidity, and receptor affinity. Among these, cyclopropane-containing amino acids have emerged as powerful tools for precisely controlling peptide backbone conformation. This document provides a comprehensive guide to the strategic use of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a key building block for introducing the 1-aminocyclopropanecarboxylic acid (Ac3c) residue. We will delve into the mechanistic rationale for its use, detailing how the cyclopropyl constraint influences secondary structure, and provide robust, field-proven protocols for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for Conformational Constraint
Peptides are notoriously flexible molecules, a characteristic that, while essential for biological function, often leads to therapeutic liabilities such as susceptibility to enzymatic degradation and poor receptor selectivity. The introduction of conformationally restricted amino acids is a well-established strategy to mitigate these issues.[1] The cyclopropyl group, in particular, offers a unique and potent method for rigidifying the peptide backbone.[2][3]
This compound serves as a readily available, Boc-protected building block for introducing the Ac3c residue. The inherent strain of the three-membered ring significantly limits the rotational freedom around the N-Cα and Cα-C bonds, thereby influencing the local peptide conformation.[4][5][6] This pre-organization of the peptide into a specific secondary structure can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] Furthermore, the steric bulk and unnatural nature of the cyclopropyl moiety can confer resistance to cleavage by proteases.[7][8]
Key Advantages of Incorporating Ac3c:
-
Enhanced Enzymatic Stability: The cyclopropyl group sterically hinders the approach of proteases, increasing the peptide's half-life in biological systems.[7][8]
-
Conformational Rigidity: The fixed geometry of the cyclopropane ring restricts the peptide backbone, promoting the formation of well-defined secondary structures like turns and helices.[1][2][4]
-
Improved Receptor Selectivity: By locking the peptide into a bioactive conformation, selectivity for a specific receptor subtype can be enhanced.[9]
-
Increased Bioactivity: The combination of increased stability and pre-organized conformation can lead to a significant enhancement in biological activity.[7][8]
Mechanistic Insights: The Conformational Influence of the Cyclopropyl Group
The profound impact of the Ac3c residue stems from the unique stereoelectronic properties of the cyclopropane ring. The "cyclopropylic strain" resulting from the eclipsed C-H bonds on the ring creates a robust steric effect that dictates the preferred dihedral angles (φ and ψ) of the peptide backbone in its vicinity.[5][6] This steric repulsion effectively limits the rotation around the Cα-C and N-Cα bonds, forcing the peptide chain into a more defined conformational space.
For instance, studies have shown that the incorporation of Ac3c can induce a greater percentage of the E conformation about the formamide functionality in formyl tripeptides compared to the more flexible α-aminoisobutyric acid (Aib).[2] This demonstrates the potent ability of the cyclopropyl group to influence local geometry. The precise conformational outcome will depend on the stereochemistry of the cyclopropane ring and its position within the peptide sequence.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of Ac3c-Containing Peptides
The following protocols detail the incorporation of this compound into a peptide sequence using standard Boc/Bzl solid-phase peptide synthesis chemistry.
Materials and Reagents
| Reagent | Grade | Supplier (Representative) |
| This compound | ≥98% Purity | Commercially Available |
| Boc-protected Amino Acids | Synthesis Grade | Commercially Available |
| MBHA or PAM Resin | 100-200 mesh | Commercially Available |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Ninhydrin Test Kit | N/A | Commercially Available |
| Hydrogen Fluoride (HF) | Anhydrous | Specialized Supplier |
| Anisole | Reagent Grade | Commercially Available |
Note: Appropriate personal protective equipment (PPE) must be worn at all times, especially when handling hazardous reagents like TFA and HF. All procedures involving HF must be conducted in a specialized, HF-rated fume hood with appropriate safety protocols in place.
Protocol 1: Manual Boc-SPPS of an Ac3c-Containing Peptide
This protocol outlines a single coupling cycle for incorporating this compound.
1. Resin Preparation and Swelling: a. Place the desired amount of MBHA or PAM resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Wash the resin with DCM (3 x 1 min). c. Swell the resin in DMF for at least 30 minutes.
2. Boc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 50% TFA in DCM to the resin. c. Agitate for 1 minute. d. Drain the TFA/DCM solution. e. Add a second portion of 50% TFA in DCM and agitate for 20 minutes. f. Drain the TFA/DCM solution and wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min). g. Neutralize the resin with a 10% DIEA in DMF solution (2 x 2 min). h. Wash the resin with DMF (3 x 1 min).
3. Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. b. Pre-activate the mixture for 10-15 minutes at room temperature. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance from the cyclopropyl group, extended coupling times or double coupling may be necessary.[10][11] e. Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A yellow to faint blue color indicates successful coupling. A dark blue color indicates incomplete coupling, and a second coupling should be performed.
4. Capping (Optional but Recommended): a. If the ninhydrin test remains strongly positive after the second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).
5. Iteration: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM (3 x 1 min) and methanol (3 x 1 min). b. Dry the resin under vacuum for at least 2 hours.
2. HF Cleavage: a. CRITICAL: This step must be performed in a dedicated HF cleavage apparatus within a certified fume hood by trained personnel. b. Place the dried peptide-resin in the reaction vessel of the HF apparatus. c. Add a scavenger, such as anisole (10% v/v), to protect sensitive side chains from side reactions. d. Cool the reaction vessel to 0°C. e. Slowly distill anhydrous HF into the reaction vessel. f. Stir the mixture at 0°C for 1-2 hours. g. Remove the HF by evaporation under a stream of nitrogen.
3. Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups. b. Precipitate the peptide by adding cold diethyl ether to the cleavage mixture. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Lyophilize the crude peptide to obtain a fluffy white powder. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizing the Workflow and Conformational Impact
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing an Ac3c residue.
Caption: Workflow for Boc-SPPS of Ac3c-containing peptides.
Conformational Constraint by Ac3c
The incorporation of Ac3c imposes significant conformational restrictions on the peptide backbone, as depicted below.
Caption: Ac3c restricts φ and ψ dihedral angles.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptides with enhanced stability, selectivity, and bioactivity, making it a powerful tool in drug discovery and development. The protocols provided herein offer a robust framework for the successful synthesis and purification of Ac3c-containing peptides. Careful optimization of coupling times and diligent monitoring of reaction completion are key to achieving high-quality synthetic peptides.
References
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Gaudry, M., et al. (1989). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. International Journal of Peptide and Protein Research, 33(5), 374-380. [Link]
-
Gauthier, D. R., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(1), 224-228. [Link]
-
Stamford, A. W., & Scola, P. M. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(11), 786-795. [Link]
-
Davies, J. S., & Enjalbal, C. (2018). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 20(16), 4946-4950. [Link]
-
Oda, S., et al. (2021). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]
-
Oda, S., et al. (2021). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Oda, S., et al. (2021). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 8. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 9. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the design of molecules with precise three-dimensional conformations is paramount to achieving high affinity and selectivity for biological targets.[1] Non-natural, conformationally constrained amino acids are invaluable building blocks in this endeavor, as their incorporation into peptides or small molecules can lock the bioactive conformation, enhance metabolic stability, and improve pharmacokinetic properties.[2] Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a derivative of 1-aminocyclopropanecarboxylic acid (Acc), is a particularly important example of such a constrained building block. The rigid cyclopropane scaffold significantly restricts the rotational freedom of the peptide backbone, making it a powerful tool for probing and stabilizing bioactive conformations, such as β-turns or extended structures.[3][4] This application note provides a comprehensive guide to the coupling of this valuable synthetic intermediate, with a focus on robust and efficient amide bond formation protocols.
Core Principles of Amide Bond Formation with Sterically Hindered Amino Acids
The primary challenge in coupling this compound lies in the steric hindrance presented by the cyclopropyl group adjacent to the carboxylic acid. This bulkiness can significantly slow down the rate of reaction and may require more potent coupling reagents and optimized conditions to achieve high yields and minimize side reactions, particularly racemization.[5][6] The fundamental principle of amide bond formation involves the activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.[7][8] The choice of coupling reagent is therefore critical to the success of the reaction.
Classes of Coupling Reagents
A vast array of coupling reagents has been developed for peptide synthesis, which can be broadly categorized as follows:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, terminating the reaction.[10] To mitigate these issues, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), which trap the O-acylisourea to form a less reactive but more selective active ester, thereby suppressing racemization.[11][12]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents that generate active esters.[9][13] They are known for their high reactivity and are particularly useful for coupling hindered amino acids. PyBOP has largely replaced BOP due to the carcinogenic nature of the HMPA byproduct formed from BOP.[9]
-
Uronium/Aminium Salts: This class includes some of the most powerful and commonly used coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[6][13] These reagents form highly reactive OAt or OBt active esters.[13] HATU, in particular, is often the reagent of choice for difficult couplings due to the participation of the pyridine nitrogen in the 7-azabenzotriazole ring, which accelerates the coupling reaction and minimizes racemization.[9][12][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a primary amine.
Protocol 1: General Coupling using HATU
This protocol is recommended for most applications, especially for challenging couplings where steric hindrance is a concern.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.0 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling with DIC/Oxyma Pure
This is a cost-effective method suitable for less hindered amines, with Oxyma Pure providing excellent racemization suppression.[11]
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Coupling Reagent | Additive | Base | Typical Reaction Time | Relative Cost | Key Advantages |
| HATU | None | DIPEA | 1-4 hours | High | High efficiency, low racemization, suitable for hindered couplings[9][12] |
| HBTU | None | DIPEA | 2-6 hours | Medium | Good performance for standard couplings[13] |
| PyBOP | None | DIPEA | 2-6 hours | Medium | Good for hindered couplings, less toxic byproduct than BOP[9] |
| DIC | HOBt/Oxyma | None | 4-12 hours | Low | Cost-effective, soluble urea byproduct[10] |
| EDC | HOBt/Oxyma | None | 4-12 hours | Low | Water-soluble carbodiimide, easy workup[14] |
Visualization of Experimental Workflow and Mechanisms
General Amide Coupling Workflow
Caption: A generalized workflow for the amide coupling of Boc-Acpc-OMe.
Mechanism of HATU-Mediated Coupling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. file.globalso.com [file.globalso.com]
- 10. bachem.com [bachem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. peptide.com [peptide.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Boc deprotection methods for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
An Application Guide to the Deprotection of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. As a constrained amino acid analog, its cyclopropyl scaffold imparts conformational rigidity, a feature often exploited to enhance the potency and metabolic stability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the amine functionality due to its stability under a wide range of synthetic conditions and its predictable, facile removal.[1][2][3]
The deprotection of the Boc group is a critical step in the synthetic pathway, unmasking the primary amine for subsequent coupling reactions. The choice of deprotection method is paramount, as the cyclopropane ring and the methyl ester can be sensitive to harsh reaction conditions. This application note provides a comprehensive overview of various deprotection methodologies, from standard acidic protocols to milder alternatives, enabling researchers to select the optimal conditions based on substrate sensitivity, functional group compatibility, and process considerations.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established and efficient process.[2][4] The mechanism proceeds through three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[4] The liberated amine is then protonated by the excess acid in the medium, yielding the corresponding amine salt.[4]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or in the reaction mixture. This can often be mitigated by the use of "scavengers" like anisole or thioanisole.[2][5]
Deprotection Methodologies and Protocols
Method 1: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the most common reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts, which simplifies work-up.[6][7][8] It is typically used either neat or as a solution in a solvent like dichloromethane (DCM).[6][8]
Scientific Rationale: TFA is a strong acid that rapidly protonates the Boc group, leading to fast and clean cleavage.[9] The use of DCM as a co-solvent helps to solubilize the starting material and control the reaction rate. Deprotection is often complete within 1-2 hours at room temperature.[8]
Experimental Protocol: TFA in Dichloromethane (DCM)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. For sensitive substrates, cool the solution to 0 °C in an ice bath.[4]
-
Reagent Addition: Slowly add trifluoroacetic acid (10-20 eq, often a 25-50% v/v solution with DCM) to the stirring solution.[6][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[10]
-
The resulting product, Methyl 1-aminocyclopropanecarboxylate trifluoroacetate salt, can often be used directly in the next step or neutralized. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc), wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]
-
Method 2: Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate
Using a solution of hydrogen chloride in an organic solvent is another standard and highly effective method for Boc deprotection.[11][12] Commercially available solutions, such as 4M HCl in 1,4-dioxane, are convenient and provide consistent results.[11][13]
Scientific Rationale: Anhydrous HCl is a strong acid that efficiently cleaves the Boc group. This method can offer superior selectivity in the presence of other acid-labile groups like tert-butyl esters compared to TFA under certain conditions.[11][13][14] The reaction typically proceeds cleanly at room temperature, yielding the hydrochloride salt of the amine.[15]
Experimental Protocol: 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use the HCl solution directly if solubility permits. Place in a flask with a stir bar.
-
Reagent Addition: Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl) to the substrate at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes to 2 hours.[11]
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid or oil is the hydrochloride salt. To isolate it, add a non-polar solvent like cold diethyl ether to precipitate the salt, then collect the solid by filtration.[4]
-
Method 3: Lewis Acids (Zinc Bromide - ZnBr₂)
For substrates containing other highly acid-sensitive functional groups, Lewis acids provide a milder alternative to strong Brønsted acids.[16][17] Zinc bromide (ZnBr₂) is an inexpensive and effective reagent for this purpose.[18][19]
Scientific Rationale: The Lewis acidic zinc center coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage. While the reaction is generally slower than with TFA or HCl, it can be advantageous for complex molecules where chemoselectivity is a concern.[17][18]
Experimental Protocol: Zinc Bromide in DCM
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 2-4 equivalents) to the solution.[18][19]
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can be longer, ranging from several hours to a few days.[16][18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[19]
Method 4: Thermal and Microwave-Assisted Deprotection
Thermal and microwave-assisted methods represent "green" alternatives that can avoid the use of acidic reagents altogether.[1][3]
Scientific Rationale:
-
Thermal: At elevated temperatures (100-240 °C), the Boc group can be removed via a thermolytic elimination mechanism without any catalyst.[20] Using water as a solvent at reflux (100 °C) has been shown to be effective, acting as a mild dual acid/base catalyst.[1][20]
-
Microwave: Microwave irradiation can dramatically accelerate the deprotection, often allowing the reaction to proceed under milder conditions and in shorter timeframes.[6][21] This can be done in various media, including on silica gel or with solid-supported sulfonic acids.[6][21]
Experimental Protocol: Thermal Deprotection in Water
-
Preparation: Suspend this compound (1.0 eq) in deionized water.
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 10 minutes to 2 hours.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture. If the product is soluble, it may be isolated by lyophilization. If it precipitates or is extractable, perform a standard aqueous work-up with a suitable organic solvent.
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| TFA | TFA, DCM | 0 °C to RT, 1-3 h | Fast, efficient, volatile byproducts, widely used.[12] | Harsh; can cleave other acid-labile groups; corrosive.[1] |
| HCl/Dioxane | 4M HCl in Dioxane | RT, 0.5-2 h | Fast, efficient, can be more selective than TFA.[11][13] | Requires anhydrous conditions; handling of corrosive gas/solution. |
| Lewis Acid | ZnBr₂, DCM | RT, 3-72 h | Mild conditions, good for acid-sensitive substrates.[16][18] | Slower reaction times; requires stoichiometric reagent.[16] |
| Thermal | Water | 100 °C (Reflux), 0.2-2 h | "Green" method, no acid catalyst required.[1][20] | High temperatures may cause side reactions or racemization.[20] |
| Microwave | Silica Gel or Water | 100-150 °C, 1-10 min | Extremely fast, often clean reactions, reduced side products.[6] | Requires specialized microwave reactor equipment. |
Guide to Method Selection
Choosing the appropriate deprotection method depends critically on the overall molecular structure and the desired process parameters.
Conclusion
The deprotection of this compound is a fundamental transformation that can be achieved through several reliable methods. While traditional strong acids like TFA and HCl offer speed and efficiency for robust substrates, milder alternatives are available for more sensitive molecules.[1][16] Methods employing Lewis acids, thermal energy, or microwave irradiation provide valuable tools to enhance chemoselectivity and align with the principles of green chemistry.[1][18][20] By understanding the scientific rationale behind each protocol and considering the specific context of the synthetic route, researchers can confidently select and execute the optimal deprotection strategy.
References
- BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
- [No Author]. (1998).
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage Sweden AB.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Huang, Z., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
- Mansha, M., Abbas, Y., & Ullah, N. (2025). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH.
- [No Author]. (2008). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. Tetrahedron Letters.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- [No Author]. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC.
-
Common Organic Chemistry. (n.d.). Zinc Bromide. Available at: [Link]
- [No Author]. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- The Royal Society of Chemistry. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. Available at: [Link]
- [No Author]. (2012).
- Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
- [No Author]. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- [No Author]. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- [No Author]. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- [No Author]. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- [No Author]. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Available at: [Link]
- [No Author]. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Journal not specified].
- [No Author]. (n.d.).
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Available at: [Link]
- [No Author]. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Journal not specified].
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
- Klenke, B., & Gilbert, I. H. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- [No Author]. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Journal not specified].
- [No Author]. (n.d.).
- [No Author]. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Journal not specified].
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. scribd.com [scribd.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zinc Bromide [commonorganicchemistry.com]
- 19. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 20. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 21. data.biotage.co.jp [data.biotage.co.jp]
Application Note: Efficient Saponification of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction
In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids are indispensable building blocks for creating novel therapeutics with enhanced potency, stability, and specificity. Among these, 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-Ac3c-OH) is a highly valued intermediate.[1][2] Its rigid cyclopropane scaffold introduces conformational constraints into peptide backbones, a key strategy for modulating biological activity. The synthesis of this acid typically involves the hydrolysis of its corresponding methyl ester, Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
This application note provides a detailed, field-proven protocol for the efficient base-catalyzed hydrolysis (saponification) of this sterically hindered methyl ester. We will delve into the mechanistic rationale behind the procedural choices, offer a step-by-step guide for synthesis, and address common challenges to ensure a high-yielding and reproducible outcome.
Mechanistic Rationale: The Saponification Pathway
Saponification is the hydrolysis of an ester under basic conditions.[3] The reaction is effectively irreversible due to the final, energetically favorable acid-base step.[4]
The process unfolds in three key stages:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a base like lithium hydroxide (LiOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as a leaving group.
-
Deprotonation (The Driving Force): The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt and methanol. The reaction is driven to completion by this essentially irreversible step.[3]
-
Acidic Workup: A final acidification step is required during the workup to protonate the carboxylate salt and yield the desired neutral carboxylic acid product.
Caption: The four-stage mechanism of ester saponification.
Protocol: Hydrolysis of this compound
This protocol is optimized for the hydrolysis of a sterically demanding substrate, where reagent and solvent selection are critical for success.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | N/A | Starting Material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | N/A | Base for hydrolysis |
| Tetrahydrofuran (THF) | Anhydrous | N/A | Primary organic solvent |
| Methanol (MeOH) | ACS Reagent | N/A | Co-solvent for solubility |
| Deionized Water (H₂O) | N/A | N/A | Solvent |
| Hydrochloric Acid (HCl) | 1 M aq. solution | N/A | For acidic workup |
| Ethyl Acetate (EtOAc) | ACS Reagent | N/A | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | N/A | Drying agent |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | For washing |
Experimental Procedure
Caption: Workflow for the saponification of Methyl Boc-Ac3c-OMe.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., a 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.
-
Base Addition: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5–2.0 eq) in deionized water. Add the aqueous LiOH solution to the stirring ester solution at room temperature.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt). The reaction is typically complete within 2-6 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Aqueous Workup - Part 1: To the remaining aqueous residue, add a small amount of water to ensure the salt is fully dissolved. Wash this aqueous layer with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material or non-polar impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl solution while stirring, monitoring the pH with pH paper or a calibrated meter. Continue adding acid until the pH of the solution is approximately 3. A white precipitate of the carboxylic acid product may form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move from the aqueous phase into the organic phase.
-
Drying and Isolation: Combine the organic extracts and wash once with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid as a white solid.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Preferred for sterically hindered esters due to the small size of the Li⁺ cation, which may better coordinate with the carbonyl oxygen.[7] |
| Stoichiometry | 1.5 - 2.0 equivalents of LiOH | An excess of base ensures the reaction goes to completion. |
| Solvent System | THF / MeOH / H₂O | A mixed solvent system is crucial to solubilize both the relatively non-polar ester and the ionic hydroxide base.[8] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for this hydrolysis. Heating is generally not required and may risk side reactions if other sensitive functional groups are present. |
| Workup pH | ~3 | Ensures complete protonation of the carboxylate to the neutral carboxylic acid for efficient extraction into the organic solvent, while being mild enough to prevent cleavage of the acid-labile Boc group.[9][10] |
| Typical Yield | >90% | With careful execution of the protocol. |
Expert Insights & Troubleshooting
-
Challenge: Incomplete Reaction. If TLC analysis shows significant starting material remaining after several hours, it is likely due to the steric hindrance of the substrate.
-
Solution: Add an additional 0.5 equivalents of LiOH solution. If the reaction is still sluggish, gentle heating to 35-40 °C can be applied.[8]
-
-
Challenge: Stability of the Boc Group. The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions, which is why it is compatible with saponification.[11] However, it is highly sensitive to acid.
-
Precaution: During the acidification workup, add the acid slowly and with efficient stirring, preferably in an ice bath, to avoid localized areas of high acid concentration which could cleave the Boc group. Do not acidify below pH 2.[12]
-
-
Challenge: Low Yield After Extraction. The final carboxylic acid product has some slight solubility in water.
-
Solution: Before extraction, saturate the acidified aqueous layer with solid sodium chloride (NaCl). This "salting out" process decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it more completely into the ethyl acetate during extraction.[13]
-
-
Choice of Base: While NaOH or KOH can be used, LiOH is often reported to give cleaner and faster reactions for the hydrolysis of hindered esters.[7] This is a prime example of how cation choice can influence reaction efficiency in organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2025). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from [Link]
-
AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. University of Glasgow. Retrieved from [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved from [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
YouTube. (2022). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
-
YouTube. (2021). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]
Sources
- 1. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: A Guide to the Incorporation of Constrained Amino Acids into Peptides Using Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acids into peptides is a pivotal strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a cyclopropane-derived amino acid, serves as a rigid scaffold that can induce specific secondary structures in peptides. This document provides a comprehensive guide for the effective incorporation of this sterically hindered amino acid into peptide sequences using both solid-phase and solution-phase synthesis techniques. We will delve into the rationale behind protocol choices, present detailed step-by-step methodologies, and discuss critical parameters for successful synthesis and characterization.
Introduction: The Significance of Conformational Constraint
Native peptides often suffer from therapeutic limitations due to their conformational flexibility, which can lead to poor receptor binding and susceptibility to proteolytic degradation. Introducing rigid structural elements, such as cyclopropane rings, can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1] The cyclopropyl group in this compound significantly restricts the rotational freedom around the peptide backbone, making it an invaluable tool for designing peptidomimetics with enhanced biological activity.[2]
This guide will focus on the practical aspects of utilizing this compound (Boc-Acpc-OMe) in peptide synthesis. Due to the steric hindrance at the α-carbon, its incorporation requires optimized coupling strategies to achieve high yields and purity.
The Challenge of Sterically Hindered Amino Acids
The primary obstacle in incorporating α,α-disubstituted amino acids like Boc-Acpc-OMe is the steric bulk surrounding the carboxylic acid and the amino group.[3][4] This hindrance slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[5] Standard coupling reagents may prove inefficient, necessitating the use of more potent activators to drive the reaction to completion.[6][7]
Diagram: The Steric Hindrance Challenge
Caption: Steric hindrance in Boc-Acpc-OMe impeding peptide bond formation.
Recommended Coupling Reagents for Hindered Systems
To overcome the challenge of steric hindrance, highly reactive coupling reagents are recommended. Aminium/uronium and phosphonium salt-based reagents have demonstrated superior performance in coupling bulky amino acids.[3][7]
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | High reactivity, fast kinetics, and reduced risk of racemization.[8][9][10] |
| HBTU | Aminium/Uronium Salt | Effective and widely used, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Excellent for sterically demanding couplings and cyclizations.[7] |
| COMU | Aminium/Uronium Salt | High efficiency, comparable to HATU, with improved safety and solubility profile. |
For the protocols outlined below, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended coupling reagent due to its proven efficacy in difficult coupling scenarios.[8]
Solid-Phase Peptide Synthesis (SPPS) Protocols
The Boc (tert-butyloxycarbonyl) strategy is well-suited for the incorporation of Boc-Acpc-OMe. The following protocols detail the manual synthesis on a solid support.[11][12]
Diagram: General Boc-SPPS Workflow
Caption: A single coupling cycle in Boc-SPPS.
Protocol 1: Coupling of Boc-Acpc-OMe on a Solid Support
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal amine of the resin-bound peptide is deprotected and neutralized.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Acpc-OMe
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve Boc-Acpc-OMe (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Boc-Acpc-OMe solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time may be extended, or a double coupling may be performed.
-
-
Monitoring the Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of the free primary amine. A negative result (the beads remain colorless or slightly yellow) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Saponification of the Methyl Ester
If Boc-Acpc-OMe is incorporated mid-sequence and the C-terminal methyl ester needs to be deprotected for further elongation or cyclization, an on-resin saponification can be performed. Note: This procedure requires careful optimization as the harsh basic conditions can potentially lead to side reactions or premature cleavage from certain resins.
Materials:
-
Resin-bound peptide containing the Boc-Acpc-OMe residue
-
1 M Lithium hydroxide (LiOH) solution in a mixture of THF/water (e.g., 3:1 v/v)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dilute aqueous HCl (e.g., 0.1 M) for neutralization
Procedure:
-
Resin Preparation: Wash the resin with THF to exchange the solvent from DCM/DMF.
-
Saponification:
-
Add the LiOH solution to the resin.
-
Agitate the mixture at room temperature and monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. Reaction times can vary from 2 to 24 hours.
-
-
Washing and Neutralization:
-
Once the reaction is complete, drain the basic solution.
-
Wash the resin thoroughly with a THF/water mixture, followed by THF.
-
Neutralize any remaining base by washing with a dilute HCl solution, followed by extensive washing with water and then DMF/DCM to prepare for the next coupling step.
-
Solution-Phase Peptide Synthesis (SolPPS) Protocol
Solution-phase synthesis offers an alternative for shorter peptides or fragment condensation.[13][14]
Diagram: General Solution-Phase Coupling Workflow
Caption: A single coupling cycle in solution-phase peptide synthesis.
Protocol 3: Solution-Phase Coupling of Boc-Acpc-OMe
Materials:
-
Boc-Acpc-OMe
-
Amino acid or peptide methyl ester hydrochloride salt
-
HATU
-
DIEA
-
DMF or DCM
Procedure:
-
Reactant Preparation:
-
Dissolve Boc-Acpc-OMe (1.0 equivalent) and HATU (1.05 equivalents) in DMF.
-
In a separate flask, dissolve the amino acid/peptide methyl ester hydrochloride (1.1 equivalents) in DMF and add DIEA (2.2 equivalents) to neutralize the salt and for the coupling reaction.
-
-
Coupling Reaction:
-
Add the activated Boc-Acpc-OMe solution to the free amine solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection and Cleavage
Boc Deprotection
The Boc group is readily removed under acidic conditions.[][16]
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM.
-
Procedure: Treat the protected peptide (on-resin or in solution) with the TFA solution for 20-30 minutes at room temperature.
-
Note: The use of scavengers such as triisopropylsilane (TIS) is recommended to prevent side reactions with sensitive residues.
Final Cleavage from Resin
For peptides synthesized on resins like Merrifield or PAM, a strong acid is required for cleavage.[11]
-
Reagent: Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Caution: These reagents are highly corrosive and toxic, requiring specialized equipment and handling procedures.
Characterization of Peptides Containing Acpc
The successful incorporation and purity of the final peptide should be confirmed by analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the target peptide. |
| Mass Spectrometry (MS) | Molecular weight verification and sequence confirmation | The observed mass should match the calculated mass of the peptide. Tandem MS (MS/MS) can be used to confirm the sequence and the presence of the Acpc residue.[17][18] |
| NMR Spectroscopy | Structural elucidation | Can provide detailed information on the conformation induced by the constrained amino acid. |
Conclusion
The incorporation of this compound presents a valuable strategy for the design of conformationally constrained peptides. While its steric hindrance necessitates the use of potent coupling reagents and potentially longer reaction times, the protocols outlined in this guide provide a robust framework for its successful integration into peptide sequences. Careful optimization of coupling and deprotection steps, coupled with rigorous analytical characterization, will enable researchers to harness the unique properties of this constrained amino acid for the development of novel peptide-based therapeutics.
References
-
Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 727–736. [Link]
-
Crich, D., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Proceedings of the National Academy of Sciences, 119(37), e2205504119. [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 46(6), 1375–1393. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301–313. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Fields, G. B., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(21), 5534–5537. [Link]
-
ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?. [Link]
-
Hruby, V. J., et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology. [Link]
-
Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]
-
MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPPS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. 33(6), 3020-3025. [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. [Link]
-
Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. [Link]
-
ResearchGate. (n.d.). Cyclopeptide composition in amino acids based on the m/z mass of.... [Link]
-
PubMed Central. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. [Link]
-
DiVA portal. (n.d.). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]
-
ResearchGate. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation. [Link]
-
PubMed. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. [Link]
-
ACS Publications. (1981). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]
-
ACS Publications. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of Cyclopropyl Scaffolds in Peptide Therapeutics
In the landscape of modern peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological profile of peptide-based therapeutics. Among these, amino acids bearing a cyclopropyl moiety, such as Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, offer a unique and powerful tool for imparting conformational rigidity. The constrained three-membered ring of the cyclopropane group significantly limits the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific bioactive conformation. This can lead to enhanced receptor binding affinity, increased metabolic stability against enzymatic degradation, and improved oral bioavailability.[1] This document serves as a comprehensive technical guide for the successful incorporation of this compound into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS).
Reagent Overview: Properties of this compound
This compound is an α,α-disubstituted amino acid derivative. Its structure presents both a strategic advantage and a synthetic challenge. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily cleaved under moderately acidic conditions, while the methyl ester protects the C-terminus.[2] The key feature, the gem-disubstituted cyclopropane ring, introduces significant steric hindrance around the α-carbon. This steric bulk necessitates optimized coupling protocols to ensure efficient peptide bond formation.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 66494-26-6 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white solid |
| Protection Scheme | N-α-Boc, C-α-Methyl Ester |
Core Principles of Boc-SPPS for Sterically Hindered Residues
The solid-phase synthesis of peptides follows a cyclical process of deprotection, washing, coupling, and washing, all performed on a solid resin support.[2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method where the temporary Nα-Boc group is removed with a moderate acid (like trifluoroacetic acid, TFA), and more stable side-chain protecting groups (often benzyl-based) are removed at the end of the synthesis with a strong acid (like hydrofluoric acid, HF).[2]
The primary challenge in incorporating this compound lies in the coupling step due to its steric hindrance. Standard coupling reagents may prove inefficient, leading to incomplete reactions and deletion sequences. Therefore, the use of highly potent activating reagents is paramount for success.
Caption: General workflow for Boc-strategy solid-phase peptide synthesis.
Detailed Experimental Protocols
This section provides step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating this compound. The following protocols are based on a 0.1 mmol synthesis scale.
PART 1: Resin Preparation and Swelling
-
Resin Selection: For Boc-SPPS, a Merrifield resin (chloromethylated polystyrene) is a common choice.[3] The first amino acid can be attached via its cesium salt to the resin.
-
Swelling: a. Place the appropriate amount of resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin. c. Gently agitate the mixture for at least 30 minutes to allow for complete swelling of the resin beads.[4] d. Drain the solvent.
PART 2: The SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
Step 1: Nα-Boc Deprotection
The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 2-3 minutes for a pre-wash.
-
Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.
Step 2: Neutralization
The newly formed N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine before coupling.
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM to the resin.
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
Step 3: Coupling of this compound
Due to the steric hindrance of the α,α-disubstituted cyclopropyl group, a highly efficient coupling reagent such as HATU is strongly recommended.[5][6][7] A double coupling protocol is advised to ensure the reaction goes to completion.
First Coupling:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or a chloranil test for secondary amines which may be relevant after the first coupling to a proline or similar residue) to check for the presence of free primary amines. For sterically hindered couplings, a negative Kaiser test may not be achieved after the first coupling.
-
Drain the coupling solution and wash the resin with DMF (3x).
Second Coupling (Recoupling):
-
Repeat the activation and coupling steps as described above.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform another Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
Caption: Activation and coupling pathway using HATU.
Step 4: Capping (Optional but Recommended)
If the coupling reaction is incomplete after double coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
PART 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For Boc-SPPS with a Merrifield resin, this is typically achieved with strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8]
Caution: HF is extremely hazardous and requires specialized equipment and training. The following is a general protocol and should only be performed by trained personnel in a properly equipped laboratory.
HF Cleavage Protocol:
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers to the reaction vessel to trap reactive carbocations generated during cleavage. A common scavenger cocktail is p-cresol and p-thiocresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense liquid HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide from the ether washings.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
PART 4: Peptide Purification and Characterization
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and purification | A major peak corresponding to the desired peptide. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak matching the calculated mass of the peptide. |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation patterns (b- and y-ions) consistent with the peptide sequence. The cyclopropyl residue may exhibit characteristic fragmentation patterns.[9][10] |
| NMR Spectroscopy | Structural analysis | For peptides containing cyclopropylglycine, characteristic upfield shifts in the 1H NMR spectrum for the cyclopropyl protons are expected.[11] |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the cyclopropyl amino acid. | Use a highly efficient coupling reagent like HATU.[5][6] Perform a double coupling.[12] Increase coupling time and/or temperature. |
| Deletion Sequences | Incomplete coupling followed by reaction of the next amino acid. | Implement a capping step after difficult couplings to block unreacted amines. |
| Side Reactions during Cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations. | Use an appropriate scavenger cocktail during HF or TFMSA cleavage.[3][8] |
| Low Yield | A combination of incomplete coupling and loss during workup. | Optimize each step of the synthesis and ensure efficient precipitation and recovery of the final peptide. |
Conclusion
The incorporation of this compound into peptides is a valuable strategy for introducing conformational constraints and enhancing therapeutic properties. While its steric hindrance presents a synthetic challenge, the use of robust coupling reagents like HATU, coupled with optimized protocols such as double coupling, enables its successful integration into peptide sequences via Boc-SPPS. Careful execution of the deprotection, coupling, and cleavage steps, followed by rigorous purification and characterization, will yield high-quality peptides for further biological evaluation.
References
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Xiamen Aeco Chemical Co., Ltd. Available at: [Link]
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications. Available at: [Link]
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Royal Society of Chemistry. Available at: [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec. Available at: [Link]
-
Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. National Institutes of Health. Available at: [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. National Institutes of Health. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
-
Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec. Available at: [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]
-
Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry. Royal Society of Chemistry. Available at: [Link]
- Cleavage of synthetic peptides. Google Patents.
-
Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Available at: [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. National Institutes of Health. Available at: [Link]
-
Mass spectrometry of peptides and proteins. University of Alabama at Birmingham. Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]
-
Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PubMed. Available at: [Link]
-
The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. National Institutes of Health. Available at: [Link]
-
Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Publications. Available at: [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Peptide fragmentation. (a) For every two adjacent amino acid residues,... ResearchGate. Available at: [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]
Sources
- 1. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptidomimetics Using Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Abstract
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, potency, and selectivity.[1][2][3] Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, hereafter referred to as Boc-Ac3c-OMe, is a valuable building block for creating peptidomimetics with rigid structural constraints. The cyclopropane ring locks the dihedral angles of the peptide backbone, reducing conformational flexibility and pre-organizing the molecule into a specific bioactive conformation.[4][5][6][7] This guide provides an in-depth exploration of the strategic incorporation of Boc-Ac3c-OMe into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS), detailing coupling strategies, orthogonal deprotection of the N-terminal Boc and C-terminal methyl ester groups, and field-tested protocols.
Introduction: The Rationale for Cyclopropane-Constrained Peptides
Native peptides often suffer from poor metabolic stability due to enzymatic degradation and exhibit high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Introducing rigid structural elements, such as the 1-aminocyclopropanecarboxylic acid (Ac3c) moiety, addresses these limitations directly.
Key Advantages of Ac3c Incorporation:
-
Conformational Rigidity: The three-membered ring of the cyclopropane group severely restricts bond rotation, effectively locking the local backbone conformation.[5][6][7] This pre-organization can lower the entropic penalty of binding to a biological target, potentially increasing affinity.[1]
-
Enhanced Proteolytic Stability: The unnatural structure of the Ac3c residue is resistant to cleavage by common proteases, thereby extending the biological half-life of the resulting peptide.[8][9]
-
Unique Structural Scaffolds: The cyclopropyl group orients adjacent amino acid side chains in a well-defined manner, allowing for the precise design of novel peptide topographies for exploring structure-activity relationships (SAR).[2]
Boc-Ac3c-OMe is a synthetically convenient, dual-protected building block. The acid-labile Boc group allows for iterative N-terminal chain elongation in SPPS, while the methyl ester provides a C-terminal protecting group that can be removed under orthogonal conditions for further modification.[10][11][]
Strategic Overview: Incorporation and Deprotection Pathways
The successful synthesis of a peptidomimetic using Boc-Ac3c-OMe hinges on a carefully planned workflow that considers the unique steric and electronic properties of this amino acid. The overall strategy involves three key phases: (1) Anchoring and Elongation via Boc-SPPS, (2) Selective C-Terminal Methyl Ester Hydrolysis, and (3) Final Cleavage and Purification.
Figure 1: High-level workflow for synthesizing peptidomimetics containing a C-terminal free acid from Boc-Ac3c-OMe.
Experimental Protocols
Materials and Reagents
| Reagent | Acronym | Supplier Recommendations & Purity |
| This compound | Boc-Ac3c-OMe | Commercially available, >98% purity[13][14] |
| Merrifield or PAM Resin | - | 1% DVB, 100-200 mesh, 0.5-1.0 mmol/g loading |
| Dichloromethane | DCM | Anhydrous, peptide synthesis grade |
| N,N-Dimethylformamide | DMF | Anhydrous, peptide synthesis grade |
| Trifluoroacetic Acid | TFA | Reagent grade, >99% |
| N,N-Diisopropylethylamine | DIEA | Reagent grade, >99.5% |
| HBTU / HATU / HOBt | - | Peptide coupling reagents, >99% |
| Diisopropylcarbodiimide | DIC | Peptide coupling reagent, >99% |
| Lithium Hydroxide | LiOH | Anhydrous or monohydrate, >99% |
| Anhydrous Hydrogen Fluoride | HF | Requires specialized apparatus |
Protocol 1: Incorporation of Boc-Ac3c-OMe via Manual Boc-SPPS
This protocol details a single coupling cycle for incorporating the Boc-Ac3c-OMe building block onto a peptide-resin. The key challenge is overcoming the steric hindrance of the quaternary α-carbon. For this reason, the use of a high-efficiency uronium/phosphonium salt-based coupling reagent like HATU is strongly recommended over carbodiimides like DCC or DIC alone.[15]
Workflow for a Single Boc-SPPS Cycle:
Figure 2: The repetitive cycle of operations in Boc solid-phase peptide synthesis.
Step-by-Step Procedure (0.1 mmol scale):
-
Resin Preparation: Start with 100-200 mg of N-terminally deprotected peptide-resin (swollen in DCM and neutralized).
-
Amino Acid Activation (Critical Step):
-
In a separate glass vial, dissolve Boc-Ac3c-OMe (0.065 g, 0.3 mmol, 3 eq) and HATU (0.114 g, 0.3 mmol, 3 eq) in 1 mL of anhydrous DMF.
-
Add DIEA (0.105 mL, 0.6 mmol, 6 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. Causality: Pre-activation forms the highly reactive O-acylisourea intermediate, which is necessary to overcome the steric hindrance of the cyclopropyl amino acid for efficient coupling.[15]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
Trustworthiness Check: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling step should be repeated with a fresh solution of activated amino acid.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: The resulting peptide-resin, now elongated by one Ac3c residue, is ready for the next deprotection step to continue the synthesis.[16][17]
Protocol 2: Selective C-Terminal Methyl Ester Hydrolysis
To generate a C-terminal carboxylic acid for applications like cyclization or solution-phase fragment ligation, the methyl ester must be cleaved while the peptide remains attached to the acid-stable resin (e.g., Merrifield or PAM) and side-chain protecting groups remain intact. This requires a mild, orthogonal basic hydrolysis (saponification).[10][18]
Safety Note: Saponification can be accompanied by epimerization at the adjacent chiral center, though this risk is absent for the achiral Ac3c residue. However, care must be taken for the preceding amino acid in the sequence. Performing the reaction at a low temperature is crucial.[19][20]
Step-by-Step Procedure (0.1 mmol scale):
-
Resin Preparation: Start with the fully assembled, N-terminally Boc-protected peptide-resin. Wash thoroughly with a solvent system compatible with aqueous conditions, such as Tetrahydrofuran (THF).
-
Saponification Reaction:
-
Prepare a fresh 1 M solution of Lithium Hydroxide (LiOH) in deionized water.
-
Swell the peptide-resin in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the reaction vessel in an ice bath to 0-4 °C.
-
Add the 1 M LiOH solution (0.5 mL, 0.5 mmol, 5 eq) to the resin slurry.
-
Agitate the mixture gently at 0-4 °C.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction progress by taking small samples of the resin, cleaving the peptide (e.g., with TFA on a small scale), and analyzing the crude product by LC-MS. The goal is to see the complete conversion of the methyl ester to the carboxylic acid (a mass shift of -14 Da).
-
Typical reaction times are 2-6 hours. Avoid prolonged reaction times to minimize potential side reactions.
-
-
Quenching and Washing:
-
Once the reaction is complete, drain the basic solution.
-
Wash the resin with a mild acidic buffer (e.g., 0.5 M acetic acid in THF/water) to neutralize any remaining base.
-
Wash thoroughly with water (3x), THF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The peptide-resin now possesses a free C-terminal carboxylate and is ready for final cleavage.
-
Protocol 3: Final Cleavage from Resin
The final step for Boc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of benzyl-based side-chain protecting groups. This is typically achieved with strong, anhydrous acid.[15][16]
Extreme Safety Warning: Anhydrous Hydrogen Fluoride (HF) is acutely toxic, highly corrosive, and requires a specialized, dedicated apparatus and extensive safety training.[16] This procedure should only be performed by experienced personnel in a suitable facility. Trifluoromethanesulfonic acid (TFMSA) is a common alternative but is also highly hazardous.
General HF Cleavage Procedure:
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 2 hours.
-
Scavengers: Place the dried resin in the HF reaction vessel. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap reactive carbocations generated during deprotection.
-
Cleavage: Cool the vessel in a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen followed by high vacuum.
-
Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Collect the crude peptide by filtration or centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling of Boc-Ac3c-OMe (Positive Ninhydrin Test) | Steric hindrance of the quaternary α-carbon prevents complete reaction. Insufficient activation or coupling time. | 1. Double Couple: Repeat the coupling step with a fresh batch of activated amino acid. 2. Increase Time/Temp: Extend the coupling time to 6-8 hours or gently warm to 30-35 °C. 3. Change Reagent: Ensure a high-quality phosphonium/uronium reagent like HATU or HBTU is being used. |
| Ester Hydrolysis During Synthesis (Mass loss of 14 Da observed before planned saponification) | Premature cleavage of the methyl ester during the repetitive TFA deprotection steps. The Boc/Bzl strategy is based on graduated acid lability, and the methyl ester has some sensitivity.[21][22] | 1. Use Milder Deprotection: Use a lower concentration of TFA (e.g., 25% in DCM) and minimize exposure time. 2. Alternative C-terminal Protection: For very long syntheses, consider starting with the free acid (Boc-Ac3c-OH) and anchoring it to a Wang or PAM resin designed for producing C-terminal acids. |
| Low Yield After HF Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide to the resin matrix. | 1. Verify Resin Type: Ensure a resin compatible with HF cleavage is used (e.g., Merrifield, PAM). 2. Increase Cleavage Time: Extend the HF reaction time to 2-3 hours. 3. Post-Cleavage Wash: After ether precipitation, wash the resin with TFA to recover any adsorbed peptide. |
References
- The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. vertexaisearch.cloud.google.com.
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Public
-
Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids - Benchchem. .
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. .
- WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
- Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane | ChemRxiv. chemrxiv.org.
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC - NIH. .
-
Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis - Benchchem. .
-
Boc-L-cyclopropylglycine - Chem-Impex. .
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Public
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. .
-
(a) Conformational restriction by steric effects due to the structural... - ResearchGate. .
-
(a) Conformational restriction by steric effects due to the structural... - ResearchGate. .
-
Boc Solid Phase Peptide Synthesis - ChemPep. .
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. .
-
Methods and protocols of modern solid phase peptide synthesis. .
-
Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central. .
-
Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. .
-
Boc-glycine methyl ester - (CAS 31954-27-5) - Amino Acids. .
- N-(tert)-butyloxycarbonyl)-beta,beta-cyclopentyl-cysteine (acetamidomethyl)-methyl ester for synthesis of novel peptidomimetic derivatives - PubMed. pubmed.ncbi.nlm.nih.gov.
-
Three-Step Synthesis of Cyclopropyl Peptidomimetics | Request PDF - ResearchGate. .
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. .
- Methyl (1R,3R)-rel-3-{[(t-butoxy)
- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed. pubmed.ncbi.nlm.nih.gov.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. .
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. .
-
This compound. .
-
CAS 66494-26-6 Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate. .
-
Hydrolysis of chiral methyl ester : r/Chempros - Reddit. .
- US20100311968A1 - Deprotection of boc-protected compounds - Google Patents.
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. .
-
Amino Acid Protection & Deprotection Services - BOC Sciences. .
-
De-esterification of amino acid esters - ResearchGate. .
- Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma. ketonepharma.com.
-
1144505-90-7|Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate|BLD Pharm. .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 9. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 10. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 13. appretech.com [appretech.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Characterization of Peptides Containing Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Authored by: A Senior Application Scientist
Introduction: The Role of Constrained Unnatural Amino Acids in Peptide Drug Discovery
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] Among the diverse array of UAAs, conformationally constrained residues are of particular interest. The cyclopropyl ring, a unique structural motif, imparts significant rigidity to the peptide backbone, influencing secondary structure and receptor binding affinity.[3] This application note provides a comprehensive guide to the analytical techniques for characterizing peptides containing the specific constrained UAA, Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Acpc-OMe).
The presence of the cyclopropyl moiety and the acid-labile tert-butoxycarbonyl (Boc) protecting group introduces specific challenges and considerations for analytical characterization.[4] This document outlines detailed protocols and expert insights for the purification, sequence verification, and structural elucidation of these modified peptides, ensuring scientific integrity and enabling robust drug development programs.
I. Chromatographic Purification and Analysis: Navigating the Unique Physicochemical Properties
High-performance liquid chromatography (HPLC) is the cornerstone for the purification and analysis of synthetic peptides.[5][6][7][8][9] For peptides containing Boc-Acpc-OMe, reversed-phase HPLC (RP-HPLC) is the most effective technique. The choice of stationary phase, mobile phase, and gradient conditions must be carefully optimized to achieve high-resolution separation of the target peptide from synthesis-related impurities.
Key Considerations for RP-HPLC Method Development:
-
Hydrophobicity: The Boc-Acpc-OMe residue significantly increases the hydrophobicity of the peptide. This increased retention on C18 columns must be accounted for when designing the elution gradient.
-
Acid Sensitivity of the Boc Group: The Boc group is susceptible to cleavage in highly acidic conditions. While 0.1% trifluoroacetic acid (TFA) is a standard mobile phase modifier in peptide RP-HPLC, prolonged exposure or harsh conditions should be avoided if the Boc group is to be retained for subsequent analytical steps.
-
Shallow Gradients: To effectively separate peptides with similar hydrophobicity, employing a shallow gradient of the organic mobile phase (typically acetonitrile) is crucial.[10]
Table 1: Representative RP-HPLC Conditions for Analysis and Purification
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C18, 2.1-4.6 mm ID, 3.5-5 µm | C18, 10-50 mm ID, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | Optimized based on analytical run |
| Flow Rate | 0.3-1.0 mL/min | Dependent on column ID |
| Detection | 214 nm, 280 nm | 220 nm |
| Temperature | 25-40 °C | Ambient |
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Injection: Inject 5-20 µL of the prepared sample.
-
Elution: Apply a linear gradient of increasing Mobile Phase B. A typical starting point is a 1% per minute increase in Mobile Phase B.
-
Data Analysis: Integrate the peak corresponding to the target peptide and calculate the purity based on the total peak area.
II. Mass Spectrometry: Unveiling the Primary Structure
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of peptides.[11][12] When analyzing peptides containing Boc-Acpc-OMe, specific fragmentation patterns and mass shifts must be considered.
Core Principles and Causality in Experimental Choices:
-
Electrospray Ionization (ESI): ESI is the preferred ionization method for peptides as it is a soft ionization technique that minimizes in-source fragmentation, allowing for the accurate determination of the intact molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy, which is critical for confirming the elemental composition of the peptide and distinguishing it from isobaric impurities.[13]
-
Tandem Mass Spectrometry (MS/MS): MS/MS is employed for peptide sequencing. The peptide ion of interest is isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) provide sequence information.
Expected Mass and Fragmentation:
-
Residue Mass: The monoisotopic mass of the Boc-Acpc-OMe residue is 229.1314 Da.
-
Fragmentation of the Boc Group: The Boc group is highly labile and can be easily lost as isobutylene (56.0626 Da) or as the entire Boc group (100.0524 Da) upon fragmentation. This neutral loss is a characteristic signature for the presence of the Boc-Acpc-OMe residue.
-
Cyclopropyl Ring Fragmentation: The cyclopropyl ring is relatively stable under typical CID conditions. Fragmentation is more likely to occur at the peptide backbone.
Protocol 2: LC-MS/MS for Sequence Verification
-
LC Separation: Couple the analytical RP-HPLC system directly to the mass spectrometer. Use the optimized chromatographic method from Protocol 1.
-
MS1 Scan: Acquire full scan MS1 spectra to determine the m/z of the intact peptide. Verify that the observed mass corresponds to the theoretical mass of the peptide containing Boc-Acpc-OMe.
-
MS2 Fragmentation: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of the target peptide.
-
Data Analysis: Use peptide sequencing software to analyze the MS/MS spectra. Manually inspect the spectra for the characteristic b- and y-ion series. Look for the mass difference corresponding to the Boc-Acpc-OMe residue between adjacent fragment ions.
Visualizing the Analytical Workflow
Caption: Workflow for the characterization of modified peptides.
III. NMR Spectroscopy: Elucidating the Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamics.[14][15][16][17][18] For peptides containing the conformationally constrained Boc-Acpc-OMe, NMR is particularly valuable for understanding the structural impact of this UAA.
Key NMR Experiments and Their Rationale:
-
1D ¹H NMR: Provides an initial assessment of sample purity and folding. The chemical shifts of the amide protons can indicate the presence of stable hydrogen bonds.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of protons within each amino acid residue. The unique spin system of the cyclopropyl group can be identified in the TOCSY spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is essential for determining the peptide's 3D structure.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, these experiments provide information on the chemical environment of the carbon and nitrogen atoms in the peptide backbone and side chains.
Expected NMR Signatures for Boc-Acpc-OMe:
-
Boc Group: A sharp singlet around 1.4 ppm in the ¹H spectrum corresponding to the nine equivalent protons of the tert-butyl group.
-
Cyclopropyl Protons: Complex multiplets in the upfield region of the ¹H spectrum (typically 0.5-1.5 ppm). The specific chemical shifts and coupling constants are highly sensitive to the local conformation.
-
Methyl Ester: A singlet around 3.7 ppm in the ¹H spectrum.
Protocol 3: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of at least 0.5 mM.[17] Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments (¹H, TOCSY, NOESY/ROESY) at a constant temperature.
-
Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of all amino acid residues. Use the NOESY/ROESY spectrum to sequence-specifically assign the resonances by identifying sequential Hα(i)-HN(i+1) NOEs.
-
Structural Calculations: Extract distance restraints from the NOESY peak volumes and dihedral angle restraints from coupling constants. Use these restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Visualizing the NMR Data Interpretation Process
Caption: Stepwise process for NMR structure determination.
IV. Concluding Remarks
The successful characterization of peptides containing this compound relies on a multi-faceted analytical approach. The strategic application of RP-HPLC, high-resolution mass spectrometry, and NMR spectroscopy provides a comprehensive understanding of the peptide's purity, primary sequence, and three-dimensional structure. The protocols and considerations outlined in this application note serve as a robust framework for researchers in drug development, enabling the confident advancement of novel peptide therapeutics.
References
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. researchgate.net [researchgate.net]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Enantiomers: An Application Guide for Researchers
Introduction: The Significance of Chiral 1-Amino-1-cyclopropanecarboxylic Acid Derivatives
The constrained cyclopropyl ring fused to an amino acid scaffold imparts unique conformational rigidity to peptides, making 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives invaluable building blocks in medicinal chemistry and drug development. The incorporation of these non-natural amino acids can significantly enhance metabolic stability, improve receptor binding affinity, and control peptide secondary structures. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, as a protected form, is a key intermediate for the synthesis of these modified peptides. The stereochemistry at the Cα position is critical for biological activity, necessitating robust and efficient methods for the synthesis of its individual enantiomers. This application note provides a detailed guide to the primary strategies for the chiral synthesis of (R)- and (S)-Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, offering insights into the underlying principles and providing detailed protocols for practical implementation in a research setting.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations:
-
Asymmetric Cyclopropanation: This approach involves the direct creation of the cyclopropane ring with control over the stereochemistry. This is often achieved using chiral catalysts that guide the trajectory of the cyclopropanating agent.
-
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, such as cyclopropanation. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
-
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of the target molecule or a precursor. An enzyme, typically a lipase, selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.
The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.
Method 1: Asymmetric Cyclopropanation
Asymmetric cyclopropanation offers an elegant and atom-economical route to the target enantiomers. A common approach involves the rhodium-catalyzed reaction of a diazo compound with an appropriate alkene. The use of chiral ligands on the rhodium catalyst is crucial for inducing enantioselectivity.
Conceptual Workflow: Asymmetric Cyclopropanation
Caption: Workflow for Asymmetric Cyclopropanation.
Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example and may require optimization for specific substrates and catalyst systems.
Materials:
-
N-Boc-dehydroalanine methyl ester
-
Ethyl diazoacetate
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate
Procedure:
-
To a solution of N-Boc-dehydroalanine methyl ester (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add the chiral rhodium(II) catalyst (1-5 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired enantiomer of this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry. Evans oxazolidinone auxiliaries are particularly effective in directing the diastereoselective cyclopropanation of an N-acylated substrate.
Conceptual Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol: Evans Auxiliary-Directed Cyclopropanation
This protocol outlines the key steps for this diastereoselective approach.
Materials:
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one (or its enantiomer)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acryloyl chloride
-
Simmons-Smith reagent (Diethylzinc, Diiodomethane)
-
Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diazomethane or (Trimethylsilyl)diazomethane
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acylation: Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add acryloyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-acryloyl oxazolidinone by column chromatography.
-
Diastereoselective Cyclopropanation: Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C. Add diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq) dropwise. Stir at 0 °C for 2 hours, then at room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl and extract with DCM. Purify the cyclopropanated adduct by column chromatography.
-
Auxiliary Cleavage: Dissolve the adduct (1.0 eq) in a mixture of THF and water. Cool to 0 °C and add aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at 0 °C for 4 hours. Quench with aqueous Na₂SO₃. Acidify with 1M HCl and extract with ethyl acetate to obtain the chiral 1-aminocyclopropanecarboxylic acid.
-
Protection and Esterification: Dissolve the amino acid in a mixture of dioxane and water. Add Boc₂O (1.2 eq) and NaHCO₃ (3.0 eq). Stir at room temperature overnight. Acidify and extract the N-Boc protected acid. Dissolve the N-Boc acid in a suitable solvent and treat with diazomethane or (trimethylsilyl)diazomethane to obtain the methyl ester. Purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.
Conceptual Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical enzymatic hydrolysis. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.[1][2]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (TBME)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of racemic this compound (1.0 g) in a mixture of phosphate buffer (50 mL) and TBME (50 mL).
-
Add the immobilized lipase (e.g., 100 mg Novozym 435).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the remaining ester and the hydrolyzed acid.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
Isolation of the unreacted ester: Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain one enantiomer of the methyl ester.
-
Isolation of the hydrolyzed acid: Wash the aqueous layer with ethyl acetate to remove any residual ester. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the acid with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to obtain the other enantiomer as the carboxylic acid.
-
The carboxylic acid can be re-esterified if the methyl ester is the desired final product.
Data Summary and Comparison
The following table summarizes typical results for the different synthetic strategies. Note that these values are representative and can vary based on specific reaction conditions and substrates.
| Strategy | Key Reagents/Catalysts | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Asymmetric Cyclopropanation | N-Boc-dehydroalanine, Ethyl diazoacetate, Rh₂(S-DOSP)₄ | 60-80 | >95 |
| Chiral Auxiliary-Mediated | Evans Auxiliary, Diethylzinc, Diiodomethane | 50-70 (overall) | >98 (de) |
| Enzymatic Kinetic Resolution | Racemic ester, Candida antarctica Lipase B | ~45 (for each enantiomer) | >99 |
Purification and Analysis
Purification:
-
Column Chromatography: Silica gel chromatography is the primary method for purifying the reaction products. A typical eluent system is a gradient of ethyl acetate in hexanes.
Analysis of Enantiomeric Excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the final product.[3][4][5] A variety of chiral stationary phases (CSPs) are available. Polysaccharide-based columns are often effective for this class of compounds.
Typical Chiral HPLC Conditions:
-
Column: Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
The retention times of the two enantiomers will differ, and the enantiomeric excess can be calculated from the relative peak areas.
Conclusion
The chiral synthesis of this compound enantiomers can be successfully achieved through several distinct and reliable strategies. Asymmetric cyclopropanation offers a direct and efficient route, while the use of chiral auxiliaries provides a robust and highly diastereoselective method. Enzymatic kinetic resolution is an excellent choice for producing both enantiomers with very high optical purity from a racemic starting material. The selection of the optimal method will depend on the specific requirements of the research project, including scale, cost, and available expertise. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to confidently synthesize these valuable chiral building blocks.
References
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 2010 .
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Chiral HPLC Separations. Phenomenex.
-
Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 2015 .
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 2021 .
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc., 2015 .
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 2016 .
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 2003 .
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed, 2000 .
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 .
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 2021 .
-
A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. European Journal of Organic Chemistry, 2014 .
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 2016 .
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 2020 .
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 2021 .
-
Synthesis of 1-Amino-2,2-dialkylcyclopropanecarboxylic Acids via Base-Induced Cyclization of y-Chloro-a-imino Esters. ElectronicsAndBooks.
-
Stereo- and Regio-selective Synthesis of Polyfunctionalized Cyclopropanes. ElectronicsAndBooks.
-
Stereoselective Synthesis of Cyclopropylidene Iminolactones and Functionalized Cyclopropanecarboxamides Mediated by Triflic Acid. European Journal of Organic Chemistry, 2020 .
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.
Introduction
The tert-butyloxycarbonyl (Boc) protection of amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates.[1][2][][4] The target molecule, this compound, is synthesized by reacting Methyl 1-aminocyclopropanecarboxylate with di-tert-butyl dicarbonate (Boc₂O).[5] While seemingly straightforward, this reaction can present several challenges that affect yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in the mechanistic principles of the reaction.
Reaction Overview
The core reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc anhydride. A base is typically used to neutralize the protonated amine intermediate, driving the reaction to completion.[1][6] The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and tert-butoxide.[6]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I fix this?
A: This is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the nature of the starting material.
Probable Cause 1: Inadequate Basicity
The starting material, Methyl 1-aminocyclopropanecarboxylate, is often supplied as a hydrochloride salt to improve its stability and handling. The presence of the HCl salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the reaction.
Solutions:
-
Stoichiometry of the Base: Ensure at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are used. One equivalent neutralizes the HCl salt, and the second acts as a proton scavenger during the Boc protection.
-
Choice of Base: While TEA is common, stronger, non-nucleophilic bases can sometimes improve yields, especially if the amine is sterically hindered. However, excessively strong bases might lead to side reactions. Inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dichloromethane/water or dioxane/water) can also be effective and may simplify work-up.[7][8]
Probable Cause 2: Poor Solubility of Starting Material
Methyl 1-aminocyclopropanecarboxylate hydrochloride can have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to a sluggish or incomplete reaction.[8]
Solutions:
-
Solvent Selection: Consider using a more polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to improve solubility. A mixture of solvents, like THF/water or dioxane/water, can also be beneficial.[4][5]
-
Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can enhance solubility and increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
Probable Cause 3: Reagent Quality and Stoichiometry
The quality and amount of your reagents are critical for a successful reaction.
Solutions:
-
Boc Anhydride (Boc₂O): Boc₂O is sensitive to moisture and can decompose over time. Use a fresh bottle or ensure your current stock has been stored properly. It is common to use a slight excess (1.1-1.2 equivalents) to ensure complete conversion of the amine.[5]
-
Amine Starting Material: Verify the purity of your Methyl 1-aminocyclopropanecarboxylate hydrochloride. Impurities can interfere with the reaction.
Issue 2: Formation of Side Products
Q: I'm observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these side products and how can I minimize them?
A: The formation of byproducts is a common challenge. Identifying the likely impurities can help in devising a strategy to prevent their formation.
Probable Cause 1: Formation of N,N-di-Boc Species
Over-reaction can lead to the formation of the di-Boc protected amine, especially if a significant excess of Boc₂O is used in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9]
Solutions:
-
Control Stoichiometry: Use a modest excess of Boc₂O (around 1.1 equivalents).
-
Avoid Catalysts Unless Necessary: For a primary amine like this, a catalyst is generally not required and can promote over-reaction.[7] If the reaction is sluggish, consider optimizing other parameters like solvent and temperature first.
Probable Cause 2: Urea Byproduct Formation
If the reaction is run at elevated temperatures for an extended period, isocyanate can form from the decomposition of Boc₂O, which can then react with the starting amine to form a urea byproduct.[10]
Solutions:
-
Temperature Control: Run the reaction at room temperature or with gentle heating (not exceeding 40-50 °C).[11]
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating.
Issue 3: Difficulties in Product Purification
Q: The work-up and purification of my product are proving difficult, leading to product loss. What is an effective purification strategy?
A: A well-designed work-up and purification protocol is essential for obtaining a high yield of pure product.
Probable Cause 1: Emulsion Formation During Work-up
The use of aqueous washes can sometimes lead to the formation of stable emulsions, making phase separation difficult.[5]
Solution:
-
Brine Wash: After the aqueous washes (e.g., with dilute acid and bicarbonate), perform a final wash with saturated sodium chloride solution (brine) to help break emulsions and remove residual water from the organic layer.
Probable Cause 2: Co-elution of Impurities during Chromatography
If the polarity of the desired product is very similar to that of the impurities, separation by column chromatography can be challenging.
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.
-
Aqueous Work-up is Key: A thorough aqueous work-up can remove many impurities before chromatography. A typical work-up involves:
-
Diluting the reaction mixture with an organic solvent like ethyl acetate.
-
Washing sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base.[5]
-
Washing with saturated sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.[5]
-
Washing with brine.[5]
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for a successful Boc protection reaction?
While the reaction can proceed without a base, it is generally much slower. The base plays a crucial role in deprotonating the amine intermediate, which drives the equilibrium towards the product.[6] For starting materials that are hydrochloride salts, a base is essential for neutralization.
Q2: Can I use a catalyst like DMAP?
For primary aliphatic amines, DMAP is typically not necessary and can increase the risk of side reactions, such as the formation of N,N-di-Boc species.[9] DMAP is more commonly used for the Boc protection of less nucleophilic amines, like anilines, or for sterically hindered amines.[11]
Q3: What is the mechanism of the Boc protection reaction?
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl groups of the Boc anhydride.[2] This is followed by the departure of a tert-butyl carbonate leaving group, which then breaks down into gaseous carbon dioxide and a tert-butoxide anion.[6] The base in the reaction mixture then deprotonates the positively charged amine.
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[5] Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots using a potassium permanganate stain, which will stain the starting amine but not the Boc-protected product. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the conversion and the presence of any side products.[5]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| Methyl 1-aminocyclopropanecarboxylate HCl | 151.60 | 10 | 1.0 | 1.52 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 1.1 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 22 | 2.2 | 3.06 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 1-aminocyclopropanecarboxylate hydrochloride (1.52 g, 10 mmol).
-
Add dichloromethane (50 mL) and triethylamine (3.06 mL, 22 mmol). Stir the mixture at room temperature for 15 minutes.
-
Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (30% Ethyl Acetate/Hexanes, KMnO₄ stain). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with 50 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to yield the pure product.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
General Reaction Mechanism
Caption: Simplified mechanism of Boc protection.
References
- Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- ACS Figshare. (2011). Synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann Rearrangement Utilizing Trichloroisocyanuric Acid as an Oxidant - The Journal of Organic Chemistry.
- Benchchem. (n.d.). Strategies to improve yield in Boc protection reactions.
- Suzhou Highfine Biotech. (2021). Application of Boc-anhydride.
- CU Experts. (2011). Synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann Rearrangement Utilizing Trichloroisocyanuric Acid as an Oxidant.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- NIH. (n.d.). Synthesis of Boc-protected bicycloproline - PMC.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- ResearchGate. (2025). Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O) | Request PDF.
- ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry.
- Vertex AI Search. (n.d.). Boc Protection Mechanism (Boc2O).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Reddit. (2021). Having great trouble with a Boc-protection reaction : r/chemhelp.
- Benchchem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. reddit.com [reddit.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for the purification of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and step-by-step protocols to resolve them.
Issue 1: Co-elution of a Major Impurity with the Product during Silica Gel Chromatography
Question: I am performing flash column chromatography to purify this compound, but I'm observing a persistent impurity that co-elutes with my product. How can I improve the separation?
Answer: Co-elution is a frequent challenge, often stemming from impurities with polarities very similar to the target compound. In the synthesis of Boc-protected amino acid esters, common culprits include unreacted starting materials, byproducts from the Boc-protection step, or diastereomers if the cyclopropane ring is substituted.
Causality: The Boc (tert-butoxycarbonyl) group and the methyl ester group impart a moderate polarity to the molecule. Impurities that also contain these or similar functional groups will exhibit comparable interactions with the silica gel stationary phase, leading to poor separation.
Troubleshooting Protocol:
-
Optimize the Solvent System: A systematic approach to solvent system selection is crucial.
-
Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.[1]
-
Fine-Tuning Polarity: If co-elution persists, try gradually changing the polarity. Small, systematic increases in the polar component can sometimes resolve closely eluting spots.[1]
-
Alternative Solvent Systems: Explore different solvent systems to exploit alternative intermolecular interactions. Consider replacing ethyl acetate with tert-butyl methyl ether or a mixture of chloroform and acetone.[2]
-
-
Employ a Shallow Gradient: Instead of isocratic (constant solvent composition) elution, a shallow gradient can significantly enhance separation. A shallow gradient involves a slow, gradual increase in the polarity of the mobile phase over the course of the column run.
Gradient Elution Example Step 1 Equilibrate the column with a low polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexanes). Step 2 Load the sample. Step 3 Elute with a linear gradient from 10% to 40% Ethyl Acetate in Hexanes over 10-12 column volumes. Step 4 Hold at the final polarity for 2-3 column volumes to elute all compounds. -
Dry Loading vs. Wet Loading: How the sample is loaded onto the column can impact resolution.
-
Wet Loading: Dissolving the crude product in a minimal amount of the initial mobile phase is common but can lead to band broadening if too much solvent is used.[3]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel or Celite, evaporating the solvent, and then loading the dry powder onto the column can result in a more concentrated starting band and improved separation.[2]
-
Issue 2: Partial or Complete Loss of the Boc Protecting Group During Purification
Question: After my purification process, NMR analysis shows signals corresponding to the deprotected amine, indicating that the Boc group is being cleaved. What could be causing this, and how can I prevent it?
Answer: The Boc protecting group is known to be labile under acidic conditions.[4][5] Its removal during purification is a common problem, particularly during chromatographic separations.
Causality:
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the cleavage of the Boc group.
-
Acidic Additives in Mobile Phase: The use of acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase, sometimes employed to improve peak shape in HPLC, will readily cleave the Boc group.[6] Even concentrating fractions containing small amounts of TFA can lead to significant deprotection.[6]
Preventative Measures:
-
Neutralize the Silica Gel:
-
Prepare a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[7] This will neutralize the acidic sites on the silica.
-
Alternatively, use commercially available deactivated or neutral silica gel.
-
-
Avoid Acidic Mobile Phases:
-
For flash chromatography, stick to neutral solvent systems like hexane/ethyl acetate.
-
If using reverse-phase chromatography, opt for buffers such as ammonium acetate or ammonium bicarbonate instead of TFA.[6]
-
-
Temperature Control: While the Boc group is generally stable at room temperature, prolonged exposure to even mildly acidic conditions can be exacerbated at higher temperatures. If concentrating fractions, use a rotary evaporator at a moderate temperature (e.g., ≤ 40°C).[6]
Issue 3: Difficulty in Achieving Crystallization for Final Purification
Question: I have isolated my product as an oil after chromatography, and I am struggling to induce crystallization to obtain a pure, solid final product. What techniques can I try?
Answer: Obtaining a crystalline solid can be challenging, especially if residual impurities are present that inhibit lattice formation. The choice of solvent system is paramount for successful recrystallization.
Causality: The molecular structure, with its flexible Boc group and ester, may not readily form a well-ordered crystal lattice. The presence of even minor impurities can act as "crystal poisons."
Troubleshooting Protocol for Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]
-
Common Solvent Systems: Good starting points for a molecule of this polarity include mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate, diethyl ether, or acetone).[8]
-
Procedure: Dissolve the oily product in a minimal amount of the more polar solvent at room temperature. Slowly add the non-polar solvent until the solution becomes slightly cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[9]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can sometimes promote the growth of high-quality crystals.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: While specific shifts can vary slightly based on the solvent and instrument, you should generally observe:
-
¹H NMR: A characteristic singlet at around 1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protecting group), a singlet around 3.7 ppm for the 3 protons of the methyl ester, and multiplets for the 4 cyclopropyl protons. A broad singlet for the N-H proton is also expected.
-
¹³C NMR: Resonances for the quaternary carbons of the Boc group and the cyclopropane ring, the carbonyls of the carbamate and ester, the methyl group of the ester, and the methylene carbons of the cyclopropane ring.
-
Mass Spectrometry: The expected molecular weight is 215.25 g/mol .[10] You should look for the [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.
Q2: Can hydrolysis of the methyl ester be a problem during purification?
A2: Hydrolysis of the methyl ester is more likely to occur under basic conditions.[11] The Boc group is generally stable to bases.[12][13] Therefore, if you are using a basic wash (e.g., sodium bicarbonate solution) during your workup, it should be done relatively quickly and at a cool temperature to minimize the risk of ester saponification. Purification via standard silica gel chromatography under neutral conditions is unlikely to cause significant ester hydrolysis.
Q3: Are there any known stable impurities that are difficult to remove?
A3: One potential impurity is the di-Boc protected amine, which can sometimes form during the protection step if conditions are not carefully controlled. This impurity would be less polar than the desired product and should elute earlier during normal-phase chromatography. Another possibility is the formation of dipeptides if the starting amino acid is not fully protected before esterification.[12]
III. Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow.
IV. References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. [Link]
-
Column chromatography. UCLA Chemistry and Biochemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Base-catalysed hydrolysis using alkali metal hydroxides... ScienceDirect. [Link]
-
This compound. Appeptide. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
-
Co-Eluting compounds in Column chromatography : r/Chempros - Reddit. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
Performing Column Chromatography - YouTube. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. appretech.com [appretech.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Optimizing coupling conditions for sterically hindered amino acids like Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a specific focus on challenging residues like Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming peptide bonds when steric bulk impedes reaction kinetics. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or α,α-disubstitution, as seen in this compound, can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1][4]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often result in low yields for these challenging couplings.[1][4]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1][5]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6] HATU is considered one of the most efficient reagents for such difficult couplings.[7][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered systems.[4][6]
-
COMU: This newer generation uronium salt, based on the non-explosive OxymaPure, offers high reactivity comparable to HATU with an improved safety profile and better solubility.[9][10][11][12][13]
Q3: How can I minimize racemization during the coupling of these challenging amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern.[1] To minimize it:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are crucial for suppressing racemization, especially when using carbodiimides.[10][14] OxymaPure has shown remarkable capacity to inhibit racemization, often superior to HOBt.[14][15]
-
Choose the Right Reagent: Uronium and phosphonium reagents, particularly those based on HOAt (like HATU) or Oxyma (like COMU), are designed to minimize racemization.[9][16]
-
Control the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) where appropriate.[1]
-
Optimize Temperature: Avoid prolonged exposure to high temperatures, which can increase the rate of racemization.[1][4]
Q4: What is "double coupling" and when should I use it?
Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[4][6] This is a common and effective method to drive a difficult reaction to completion, especially when dealing with sterically hindered residues where the initial coupling may be incomplete.[4] It is recommended if a qualitative test (like the ninhydrin test) indicates the presence of unreacted free amines.[1]
Troubleshooting Guide: Low Coupling Efficiency
If you are experiencing low yields or incomplete reactions when coupling sterically hindered amino acids, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
In-Depth Analysis and Optimization Strategies
Selection of Coupling Reagents and Additives
Standard carbodiimide reagents like DCC are often insufficient for sterically demanding couplings.[4] The choice of a more potent activating reagent is the most critical first step.
Mechanism of Action: Uronium vs. Carbodiimide Reagents
Uronium reagents like HATU operate through a more efficient activation pathway. In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acyluronium intermediate. This is rapidly converted to a stable and highly reactive OAt-ester, which then reacts with the amine to form the peptide bond with minimal risk of racemization.[7][16][17][18] This mechanism is significantly faster and more efficient for hindered amino acids than the pathway involving carbodiimides.
Diagram: HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Comparative Data on Coupling Reagents
The following table summarizes the effectiveness of different reagents for coupling sterically hindered amino acids.
| Reagent Class | Example Reagent(s) | Activated Species | Reactivity for Hindered AA | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Low to Moderate | High (without additive) | Often insufficient for α,α-disubstituted or N-methylated amino acids.[4][19] |
| Uronium/Aminium | HBTU, HCTU | OBt or O-6-ClBt ester | High | Low | HCTU is more reactive than HBTU.[4][5] |
| Uronium/Aminium | HATU | OAt ester | Very High | Very Low | Excellent for hindered and racemization-prone residues.[5][7][16] |
| Uronium/Aminium | COMU | Oxyma ester | Very High | Very Low | Safer alternative to HATU with comparable or superior performance and better solubility.[9][11][13] |
| Phosphonium | PyBOP, PyAOP | OBt or OAt ester | High to Very High | Low | PyAOP is more efficient, forming the more reactive OAt ester.[4][5] |
| Acyl Fluoride | TFFH, PyFluor | Acyl Fluoride | Extremely High | Low | Highly effective for the most challenging couplings, such as Aib-Aib.[4][10] |
Optimization of Reaction Conditions
-
Solvent: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[4] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[4]
-
Temperature and Time: Steric hindrance slows reaction rates, necessitating longer coupling times (e.g., 2 hours to overnight).[4] Microwave-assisted peptide synthesis (MASPS) is a highly effective technique to accelerate these difficult couplings by using microwave energy to rapidly heat the reaction.[4] However, conventional heating should be applied cautiously to minimize racemization.[1][4]
-
Protecting Groups: Be aware that bulky side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides.[4] Careful selection of protecting groups is important.
Experimental Protocols
Protocol 1: Optimized Double Coupling using COMU
This protocol is designed for coupling a sterically hindered amino acid like this compound onto a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vial, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base like DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Wash the resin with DMF (3 times).
-
-
Confirmation and Second Coupling:
-
Perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, proceed to the second coupling.
-
Repeat step 3 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is an alternative for cases where even potent uronium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a fluorinating agent such as TFFH (1 equivalent) and a suitable base like collidine or DIPEA (2 equivalents).
-
Stir the reaction at 0 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
Add the solution containing the in situ generated acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.
-
Allow the reaction to proceed at room temperature. Reaction times may be significantly longer (e.g., 4-12 hours).
-
Monitor the reaction for completeness using the ninhydrin test.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Google Patents. (n.d.).
-
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]
-
Hutchinson, J. A., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5739-5748. [Link]
-
University of Bristol. (n.d.). The Influence of Quaternary Amino Acids on Peptide Structure. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]
-
Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(1), 566-569. [Link]
-
Umeda, K., et al. (2021). Synthetic Mitochondria-Targeting Peptides Incorporating α-Aminoisobutyric Acid with a Stable Amphiphilic Helix Conformation in Plant Cells. Bioconjugate Chemistry, 32(5), 903-912. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]
-
Góngora-Benítez, M., et al. (2014). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 79(10), 4380-4387. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). SOLID-PHASE PEPTIDE SYNTHESIS (SPPS): A REVIEW. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Preventing racemization of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate during coupling
Topic: Preventing Racemization of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate During Amide Bond Formation
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a critical challenge in peptide synthesis: maintaining the stereochemical purity of chiral amino acid derivatives during coupling reactions. We will focus specifically on This compound , a sterically hindered building block where the risk of racemization can be pronounced. This guide provides in-depth troubleshooting protocols and foundational knowledge to help you achieve high enantiomeric purity in your final peptide products.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section is designed for users who have already encountered evidence of racemization (e.g., unexpected diastereomers in HPLC or NMR analysis) and need to systematically resolve the issue.
Issue: High Levels of Diastereomeric Impurities Detected Post-Coupling
When coupling this compound, the formation of an undesired diastereomer indicates that the chiral center of your amino acid derivative has epimerized during the reaction. Follow these steps to diagnose and rectify the problem.
Step 1: Analyze Your Activation/Coupling Reagent and Additive System
The initial activation of the carboxylic acid is the most critical step where racemization can be initiated.[1][2] Highly reactive intermediates, if not rapidly consumed, are prone to forming planar structures that lose stereochemical information.
-
Plausible Cause: Using a carbodiimide-based coupling reagent (e.g., DCC, DIC, EDC) without a racemization-suppressing additive is a common cause of epimerization.[3][4] These reagents form a highly reactive O-acylisourea intermediate that can readily cyclize to an oxazolone.[3]
-
Recommended Action:
-
Incorporate an Additive: Always use carbodiimides in the presence of a nucleophilic additive. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) intercept the O-acylisourea to form a less reactive active ester, which is more selective for aminolysis and less prone to oxazolone formation.[1][3][5] The combination of DIC with Oxyma or 6-Cl-HOBt is particularly effective at suppressing racemization.[1][6]
-
Switch to an Onium Salt Reagent: Consider replacing the carbodiimide system with a modern phosphonium or aminium/uronium salt reagent. Reagents like HATU, HBTU, or PyBOP are generally more efficient and lead to lower levels of racemization, especially for sterically hindered couplings.[4][5] HATU, in particular, is known for its high coupling efficiency and reduced epimerization rates.[4]
-
Step 2: Evaluate the Base Used in the Reaction
The presence and nature of the base are paramount, as both primary racemization mechanisms—oxazolone formation and direct enolization—are base-catalyzed.[3][7][8]
-
Plausible Cause: Using a strong and sterically unhindered base, such as triethylamine (TEA), significantly accelerates the abstraction of the α-proton from the activated amino acid intermediate.[7]
-
Recommended Action:
-
Switch to a Weaker, Hindered Base: Replace stronger bases with weaker, more sterically hindered alternatives. N-methylmorpholine (NMM, pKa 7.4) and 2,4,6-collidine (TMP, pKa 7.4) are excellent choices.[7] Their bulkiness makes them less effective at abstracting the α-proton, thereby minimizing racemization.[7] While widely used, N,N-diisopropylethylamine (DIPEA, pKa 10.1) is significantly more basic and should be used with caution if racemization is a concern.[5][7]
-
Step 3: Optimize Reaction Kinetics and Conditions
The longer an activated amino acid exists before coupling, the higher the probability of racemization.[9] This is especially true for sterically hindered residues like your cyclopropyl derivative, where the main coupling reaction is slower.
-
Plausible Cause: Extended pre-activation times or elevated reaction temperatures can favor the racemization side reaction over the desired amide bond formation.
-
Recommended Action:
-
Lower the Temperature: Perform the coupling reaction at 0 °C or even lower temperatures. This slows down all reaction rates, but often has a more pronounced effect on the rate of racemization.[5]
-
Minimize Pre-activation Time: Avoid protocols that involve a long pre-activation step. Instead, utilize an in situ activation method where the coupling reagent is added to the mixture of the carboxylic acid and the amine. This ensures the activated intermediate is consumed by the amine nucleophile as soon as it is formed.[9]
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates.[3] While DMF is a common solvent, highly polar environments can sometimes favor racemization.[10] If racemization persists, consider testing a less polar solvent like dichloromethane (DCM).[9][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between epimerization and racemization in peptide synthesis?
A1: Epimerization is the specific chemical event where the configuration at a single chiral center in a molecule containing multiple stereocenters is inverted.[2] In peptide synthesis, this happens to the α-carbon of the amino acid being coupled. Racemization is the observable outcome of this process, where you end up with a mixture of stereoisomers—in this case, diastereomeric peptides.[2] While chemists often use the terms interchangeably, it's the underlying epimerization event that must be prevented.[2] This is critical because the resulting diastereomers often have very similar physical properties, making them difficult to separate, and can drastically alter the biological activity of the final peptide.[3][12]
Q2: What are the chemical mechanisms that cause racemization?
A2: There are two primary pathways for racemization during peptide coupling, both of which are promoted by the activation of the carboxyl group and the presence of a base.[7]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[9][13] The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the oxygen of the Boc-carbamate. This forms a planar oxazolone intermediate. The proton on the α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral enolate can be re-protonated from either face, scrambling the stereochemistry. Subsequent attack by the amine nucleophile yields a mixture of diastereomeric products.[3][7][13]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid intermediate, without forming an oxazolone ring.[2][7][8] This creates a planar enolate, which, like in the oxazolone pathway, loses its stereochemical information. This pathway is generally less common for urethane-protected amino acids (like Boc) but can still occur, especially with strong bases.[14]
Diagram of Racemization Mechanisms
Caption: The two primary racemization pathways during peptide coupling.
Q3: How does the choice of coupling reagent affect racemization?
A3: The coupling reagent determines the nature of the activated carboxyl group and thus its susceptibility to racemization.
-
Carbodiimides (DCC, DIC, EDC): These are powerful dehydrating agents but produce highly reactive O-acylisourea intermediates that are very prone to forming oxazolones. Their use without additives like HOBt or Oxyma is strongly discouraged when stereochemical purity is important.[3][4][5]
-
Onium Salts (HBTU, HATU, HCTU, PyBOP, PyAOP): These reagents pre-react with the carboxylic acid to form HOBt or HOAt active esters in situ. These esters are more stable than O-acylisoureas but still highly reactive towards the amine. This combination of high reactivity and moderate stability generally leads to faster coupling and less racemization.[4][5] HATU is often considered superior to HBTU as its corresponding HOAt ester is more reactive, leading to faster couplings and even lower epimerization.[4]
-
Newer Reagents (COMU, TOTT): Reagents like COMU incorporate an Oxyma moiety directly into their structure, offering high efficiency, good solubility, and very low racemization potential, while avoiding the potentially explosive nature of HOBt/HOAt.[5]
Table 1: Comparison of Common Coupling Conditions and Racemization Risk
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Notes |
| DIC / DCC | None | TEA / DIPEA | Very High | Not recommended for chiral amino acids. |
| DIC / DCC | HOBt / Oxyma | NMM / Collidine | Low | A classic, cost-effective method. Additive is essential.[1][5] |
| HBTU / TBTU | None | DIPEA | Moderate | Generally reliable, but can cause issues with sensitive residues. |
| HBTU / TBTU | HOBt | NMM | Low | Adding external HOBt can further suppress racemization. |
| HATU | None | NMM / Collidine | Very Low | Highly efficient, often the reagent of choice for difficult or sensitive couplings.[4] |
| PyBOP | None | DIPEA / NMM | Low-Moderate | A good alternative to aminium salts; does not form guanidinium byproducts.[4][5] |
| COMU | None | NMM / Collidine | Very Low | Excellent performance and safety profile.[5] |
Recommended Protocol: Low-Racemization Coupling of this compound
This protocol is optimized to minimize epimerization by using a modern coupling reagent, a weak base, and controlled temperature conditions.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., peptide-resin with free N-terminus) (1.2 eq)
-
HATU (1.0 eq)
-
2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, combine the this compound (1.0 eq) and HATU (1.0 eq).
-
Add anhydrous DMF to dissolve the solids completely.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the base (2,4,6-collidine or NMM, 2.0 eq) to the cooled solution. Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Immediately add the pre-activated solution to the vessel containing the amine component (1.2 eq).
-
Maintain the reaction temperature at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours, or until completion is confirmed by a negative ninhydrin test (for solid-phase synthesis) or LC-MS analysis (for solution-phase).
-
Proceed with the standard workup or washing protocol for your synthesis.
-
Analyze the final product for diastereomeric purity using chiral HPLC or high-field NMR.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting racemization issues.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: )
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Epimerisation in Peptide Synthesis. Molecules. (URL: [Link])
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. (URL: [Link])
- Racemization Assays. Science of Synthesis. (URL: )
- Coupling Reagents. Aapptec Peptides. (URL: )
-
Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise. (URL: [Link])
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech. (URL: )
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. (URL: )
- Amino Acid Deriv
- Racemization in peptide synthesis. Slideshare. (URL: )
- Technical Support Center: Preventing Racemization During Peptide Coupling. Benchchem. (URL: )
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: )
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem. (URL: )
-
Racemization in peptide synthesis. ResearchGate. (URL: [Link])
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. (URL: [Link])
-
The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 12. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered when using Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Acca-OMe) in peptide synthesis. As a sterically hindered α,α-disubstituted amino acid, Boc-Acca-OMe requires optimized protocols to achieve high coupling efficiencies. This document is designed to provide you with the expertise and practical guidance to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high coupling efficiency with Boc-Acca-OMe so challenging?
The primary reason for low coupling efficiency is significant steric hindrance.[1] The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the rigid, three-dimensional structure of the cyclopropane ring, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric impediment slows down the rate of amide bond formation, often leading to incomplete reactions with standard coupling protocols.[1]
Q2: What are the initial signs of a failed or low-efficiency coupling reaction?
The most immediate indicator of an incomplete coupling is a positive Kaiser test (ninhydrin test) or a similar qualitative test for free primary amines on the solid support. A blue or purple coloration of the resin beads after the coupling step confirms the presence of unreacted N-terminal amines, signifying that the coupling has not gone to completion. Subsequent analysis by mass spectrometry of the cleaved peptide will reveal the presence of deletion sequences (peptides missing the Boc-Acca-OMe residue).
Q3: Which class of coupling reagents is most effective for Boc-Acca-OMe?
For sterically hindered amino acids like Boc-Acca-OMe, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient. Uronium/aminium salt-based reagents like HATU , HBTU , and phosphonium salt-based reagents like PyBOP are significantly more effective.[2][3] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more efficiently.[4] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[3]
Q4: Can the choice of solvent impact the coupling efficiency of Boc-Acca-OMe?
Absolutely. The solvent plays a critical role in the solvation of the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, further hindering access to the reactive N-terminus. For difficult sequences, switching from standard solvents like Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is recommended. NMP is often superior for its ability to disrupt secondary structures and improve solvation.[1]
Q5: What are the primary side reactions to be aware of when coupling Boc-Acca-OMe?
The main side reaction of concern is racemization , although α,α-disubstituted amino acids are generally less prone to this than their α-monosubstituted counterparts. The risk of racemization increases with longer activation times and the use of stronger bases. Utilizing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) (the active component of HATU) can suppress racemization.[5] Another potential issue, particularly with uronium reagents like HBTU and HATU, is guanidinylation of the N-terminal amine if the coupling reagent is used in large excess.[4]
Troubleshooting Guide for Low Coupling Efficiency
This section provides a systematic approach to troubleshooting and optimizing the coupling of Boc-Acca-OMe.
Problem 1: Positive Kaiser Test After Initial Coupling
A positive Kaiser test is a clear indication of a low coupling yield. The following strategies are recommended, in order of application.
This is the most straightforward initial response to an incomplete coupling reaction.
-
Rationale: A second exposure of the resin to fresh reagents can drive the reaction to completion by increasing the effective reaction time and ensuring a sufficient concentration of the activated amino acid.
-
Protocol: After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF (3x), and then repeat the coupling step with a fresh solution of activated Boc-Acca-OMe.
If double coupling is insufficient, a more potent activation method is required.
-
Rationale: The choice of coupling reagent is critical for overcoming the steric hindrance of Boc-Acca-OMe. Uronium and phosphonium salt reagents are more reactive than carbodiimides.
-
Recommendation: Switch from carbodiimide-based methods to HATU, HBTU, or PyBOP. Increase the excess of the amino acid and coupling reagents (from 2-3 equivalents to 4-5 equivalents). Also, increase the reaction time (e.g., from 1-2 hours to 4 hours or even overnight).
Problem 2: Consistently Low Yields Despite Using Potent Coupling Reagents
If yields remain low even with powerful coupling reagents, other factors such as solvent effects or peptide aggregation may be at play.
-
Rationale: The growing peptide chain may be aggregating on the resin, blocking access to the N-terminus.
-
Recommendation:
-
Switch to NMP: If using DMF, switch to NMP as the primary solvent for both the washing and coupling steps.[1]
-
Use a Solvent Mixture: In some cases, a mixture of solvents, such as DMF/DCM (1:1), can be beneficial.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling mixture can help to disrupt secondary structures.
-
-
Rationale: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Perform the coupling at an elevated temperature (e.g., 40-50°C). This should be done with caution as it can increase the risk of racemization.[1] Monitor the reaction closely. Microwave-assisted peptide synthesis (MA-SPPS) is also a highly effective method for driving difficult couplings to completion.
Data Presentation
The following table provides an illustrative comparison of the performance of different coupling reagents for sterically hindered amino acids. Note that these are typical values and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization. |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[2] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity, leading to longer reaction times. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Acca-OMe using HATU (Solid-Phase)
This protocol is recommended for achieving the highest coupling efficiency with Boc-Acca-OMe.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the N-terminal deprotection of the preceding amino acid (e.g., using TFA in DCM for Boc-SPPS) and wash the resin thoroughly with DMF (3x).
-
Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x).
-
-
Pre-activation of Boc-Acca-OMe:
-
In a separate vessel, dissolve Boc-Acca-OMe (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to this solution.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using the Kaiser test.
-
-
Washing and Next Cycle:
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
If the Kaiser test is positive, perform a second coupling (recoupling) by repeating steps 2 and 3.
-
Protocol 2: Coupling of Boc-Acca-OMe using PyBOP (Solid-Phase)
This protocol provides a robust alternative to HATU.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Reaction:
-
In a reaction vessel, add the deprotected resin, followed by a solution of Boc-Acca-OMe (3 equivalents) in DMF.
-
Add a solution of PyBOP (3 equivalents) in DMF.
-
Add DIEA (6 equivalents).
-
Agitate the mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress using the Kaiser test.
-
-
Washing and Next Cycle:
-
Follow the same washing and recoupling procedures as in Protocol 1.
-
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise workflow for troubleshooting low coupling yields.
Mechanism of Amide Bond Formation via HATU Activation
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]
-
Boddaert, T., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]
-
National Center for Biotechnology Information. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
National Center for Biotechnology Information. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Synpeptide. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. [Link]
-
Krasnov, V. P., et al. (2003). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds containing it as a fragment. Russian Chemical Reviews, 72(4), 313–334. [Link]
-
National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
Common impurities in commercial Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this versatile building block in their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter, providing insights into their root causes and practical solutions.
Question: I am observing an unexpected loss of my starting material during my reaction, even under seemingly mild conditions. What could be the cause?
Answer:
An unexpected loss of this compound can often be attributed to the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can be cleaved, leading to the formation of the free amine.
Causality: The mechanism of Boc group cleavage involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. Even trace amounts of acid in your reaction mixture or on your glassware can catalyze this process.
Troubleshooting Steps:
-
pH Control: Scrupulously ensure your reaction medium is neutral or slightly basic. If your reaction generates acidic byproducts, consider using a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to maintain neutrality.
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents can contain acidic impurities from manufacturing or degradation. For instance, dichloromethane can generate trace amounts of HCl.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues. Rinsing with a dilute solution of a weak base, followed by distilled water and a final rinse with an anhydrous solvent, can be beneficial.
-
Reagent Check: Verify the purity and neutrality of all reagents being added to the reaction.
Experimental Protocol: Neutrality Check of Reaction Components
-
Prepare a solution of your solvent and any additives (excluding your starting material and primary reactants).
-
Use a wetted pH strip or a calibrated pH meter with a suitable electrode to check the pH of the solution.
-
If the pH is acidic, consider purifying your solvent or using a different batch. If a reagent is the source of acidity, it may need to be neutralized or purified prior to addition.
Diagram: Boc Deprotection Pathway
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Question: My purity analysis by HPLC shows a significant peak eluting close to my main product peak. What could this impurity be?
Answer:
A common impurity in commercial this compound is the corresponding free amine, Methyl 1-aminocyclopropanecarboxylate. This can arise from inadvertent deprotection during synthesis, purification, or storage. Another possibility is the presence of the di-Boc protected species, although this is generally less common.
Causality: As mentioned previously, the Boc group is acid-labile. If the material is exposed to acidic conditions at any point, a portion of it can be deprotected. During synthesis, incomplete reaction or side reactions can also lead to impurities.
Troubleshooting and Identification:
-
LC-MS Analysis: The most definitive way to identify this impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS). The free amine will have a molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
-
Spiking Study: If you have a standard of Methyl 1-aminocyclopropanecarboxylate, you can perform a spiking study. Add a small amount of the standard to your sample and re-run the HPLC. If the peak of interest increases in area, it confirms the identity of the impurity.
-
Forced Degradation: A forced degradation study can also be informative. Treat a small sample of your material with a dilute acid (e.g., 0.1 M HCl) for a short period. The peak corresponding to the free amine should increase significantly, helping to confirm its identity.
Experimental Protocol: HPLC Analysis with UV Detection
A general HPLC method for purity analysis is provided below. This may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The use of TFA in the mobile phase will likely cause on-column deprotection of your starting material to some extent. For accurate quantification of the free amine impurity, a method using a neutral or basic mobile phase would be required.
Diagram: Troubleshooting Impurity Peaks
Caption: A logical workflow for troubleshooting impurity peaks.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades of this compound typically have a purity of 98% or higher as determined by techniques like HPLC or NMR.[1] However, the actual purity can vary between suppliers and batches. It is always recommended to perform your own quality control analysis upon receiving a new batch.
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and acidic gases in the air. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Are there any known incompatibilities with this compound?
A3: This compound is incompatible with strong oxidizing agents and strong bases.[2] Strong acids will cause the removal of the Boc protecting group. Strong bases can potentially hydrolyze the methyl ester.
Q4: What are the potential sources of impurities from the synthesis of this compound?
A4: The synthesis of this compound can introduce several potential impurities. One common synthetic route involves a Hofmann rearrangement.[3] Potential impurities from this and other routes can include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the cyclopropane ring or the amine.
-
Reagents and Byproducts: Residual reagents from the Boc protection step, such as di-tert-butyl dicarbonate (Boc anhydride), or byproducts from the cyclopropanation or amination steps.
-
Over-alkylation Products: The tert-butyl cation generated during Boc protection can potentially alkylate the starting material or product, although this is less common for this specific substrate.
-
Di-Boc Protected Amine: In some cases, a second Boc group can be added to the nitrogen, forming a di-Boc protected species.
Q5: Can the cyclopropane ring or the methyl ester degrade under normal experimental conditions?
A5: The cyclopropane ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to ring-opening reactions under harsh conditions, such as with strong acids or upon hydrogenation. The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, particularly with heating. The stability of a related compound, methyl cyclopropanecarboxylate, is noted to be stable under normal temperatures and pressures.[4]
References
-
Crane, Z. D., Nichols, P. J., Sammakia, T., & Stengel, P. J. (2011). Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. The Journal of Organic Chemistry, 76(1), 277–280. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubChem. (n.d.). Methyl cyclopropanecarboxylate. [Link]
-
Applichem. (n.d.). This compound. [Link]
Sources
Technical Support Center: HPLC Purification of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for the purification of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-AMC-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful HPLC purification of this compound. We will address common challenges and frequently asked questions in a direct, problem-solving format.
Frequently Asked Questions (FAQs): Initial Method Development
This section provides a robust starting point for developing a purification method for Boc-AMC-OMe.
Q1: What is the recommended HPLC column and mobile phase for purifying Boc-AMC-OMe?
A1: A successful purification begins with the correct column and mobile phase selection. For a moderately non-polar molecule like Boc-AMC-OMe, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective technique.[][2]
-
Stationary Phase (Column): A C18 column is the industry standard and the best starting point. The hydrophobicity of the C18 alkyl chains provides excellent retention for the Boc-protected amino acid ester.
-
Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile (ACN) (Mobile Phase B) is recommended. Both phases should be acidified with a modifier to ensure good peak shape by suppressing the ionization of free silanol groups on the silica support.[3]
-
Recommended Modifier: 0.1% Formic Acid (FA) in both water and ACN. It is sufficiently acidic to produce sharp peaks without aggressively cleaving the acid-labile Boc protecting group.
-
Alternative Modifier (Use with Caution): 0.1% Trifluoroacetic acid (TFA) can provide superior peak shape and resolution. However, TFA is a strong acid that can cause partial or complete deprotection of the Boc group, especially if collected fractions are concentrated at room temperature.[4][] If TFA is used, fractions should be neutralized immediately upon collection.
-
Q2: What are the optimal detection and sample preparation parameters?
A2: Proper detection and sample preparation are critical for sensitivity and preventing chromatographic issues.
-
Detection Wavelength: The Boc-AMC-OMe molecule lacks a strong chromophore. Therefore, detection should be performed at a low UV wavelength, typically between 210-220 nm , to detect the carbamate and ester functional groups.
-
Sample Preparation: The sample must be fully dissolved in a solvent that is compatible with the initial mobile phase conditions.[6] Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO or DMF) can lead to severe peak distortion.[7]
-
Best Practice: Dissolve the crude material in a minimal amount of acetonitrile or methanol and dilute with water to match the initial percentage of the HPLC gradient. If solubility is low, use the minimum required volume of a stronger solvent and inject a smaller volume onto the column.
-
Below is a table summarizing a robust starting point for your HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds.[] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; FA improves peak shape and is Boc-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; provides elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is ideal for initial scouting runs to locate the product peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[8] |
| Detection | 215 nm | Maximizes sensitivity for molecules lacking strong chromophores. |
| Injection Vol. | 5-20 µL | Dependent on sample concentration; avoid overloading.[9] |
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q3: My product peak is tailing significantly. What is causing this and how can I fix it?
A3: Peak tailing is a common issue, often resulting from unwanted secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of the silica packing are acidic and can form strong ionic interactions with polar functional groups on your molecule, such as the carbonyls in the ester and Boc-carbamate. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak.[3][9]
-
Solution 1 - Ensure Proper Acidification: The most effective way to combat this is to ensure your mobile phase is sufficiently acidic (pH 2-3). The low pH protonates the silanol groups, rendering them neutral and minimizing these unwanted interactions. Using 0.1% TFA or formic acid is critical.[9]
-
Solution 2 - Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped," meaning most residual silanols have been chemically derivatized to be inactive. If you are using an older or lower-quality column, switching to a fully end-capped column can dramatically improve peak shape.[3]
-
-
Secondary Cause: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[9]
-
Solution: Reduce the concentration of your sample or decrease the injection volume. A good test is to inject a 1:10 dilution of your sample; if the peak shape improves, you were likely overloading the column.[9]
-
Q4: I see an unexpected, early-eluting peak in my chromatogram that seems to increase over time or after sample work-up. What is this impurity?
A4: This is a classic symptom of on-column or post-column deprotection of the Boc group. The Boc protecting group is designed to be labile to acid.[][10]
-
Cause: Acid-Catalyzed Hydrolysis: The acidic mobile phase, especially one containing TFA, can slowly cleave the tert-butyl carbamate, yielding the free amine product (Methyl 1-aminocyclopropanecarboxylate). This deprotected product is significantly more polar and will therefore elute much earlier than your desired Boc-protected compound.[10] This problem is exacerbated when you pool fractions and evaporate the solvent, as the concentration of the non-volatile acid (like TFA) increases, accelerating the degradation.[4]
-
Solution 1 (Recommended): Switch from 0.1% TFA to a weaker acid modifier like 0.1% Formic Acid. This usually provides a sufficient balance of good chromatography and product stability.[4]
-
Solution 2 (If TFA is Required): If TFA is absolutely necessary for achieving separation, you must work quickly and neutralize the collected fractions. As your fractions elute from the HPLC, add a few drops of a dilute base like ammonium hydroxide to neutralize the TFA. After neutralization, the solvent can be removed more safely.
-
Solution 3 (Work-up): Use lyophilization (freeze-drying) instead of rotary evaporation to remove the solvents. Lyophilization is more effective at removing volatile acids like TFA along with the mobile phase, minimizing product exposure.[4]
-
Q5: My peak is broad or split into two. What are the likely causes?
A5: Broad or split peaks typically point to either a physical problem with the column or an issue with the sample injection.
-
Cause 1: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than the starting mobile phase (e.g., dissolving in 100% ACN when the gradient starts at 5% ACN), the sample will not focus properly at the head of the column. This leads to a distorted or broad peak.[6][7]
-
Solution: As mentioned in Q2, always try to dissolve your sample in the initial mobile phase. If the compound is not soluble, use the absolute minimum amount of a stronger solvent.
-
-
Cause 2: Column Void or Clogged Frit: Over time, high pressure can cause the silica bed at the top of the column to settle, creating a void. Alternatively, particulate matter from the sample or system can clog the inlet frit. This disruption in the flow path causes the sample band to split or broaden as it enters the column.[11]
-
Solution: First, try back-flushing the column according to the manufacturer's instructions (note: not all columns can be back-flushed). If this does not resolve the issue, the column may need to be replaced. Using a guard column is a cost-effective way to protect the main analytical/preparative column from particulates and irreversible contamination.[12]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common HPLC purification issues for Boc-AMC-OMe.
Caption: Troubleshooting workflow for HPLC purification of Boc-AMC-OMe.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum Post]. Available at: [Link]
-
García, B., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Amino Acids, 2012, 368305. Available at: [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc? [Online Forum Post]. Available at: [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. GL Sciences Inc. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
- Google Patents. (2010). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
-
Agilent. (2023). Why it matters and how to get good peak shape. Agilent Technologies. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]
-
Shimadzu. (2015). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Available at: [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Filtrous. Available at: [Link]
-
IJPR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Sources
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: NMR Analysis in Reactions of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for researchers working with Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed to help you navigate the complexities of reaction monitoring and byproduct identification using Nuclear Magnetic Resonance (NMR) spectroscopy. As chemists and drug development professionals, we understand that unexpected NMR signals can derail a synthetic campaign. This resource, structured in a practical question-and-answer format, provides field-proven insights to troubleshoot common issues and interpret your spectral data with confidence.
Frequently Asked Questions (FAQs)
Question 1: What are the standard ¹H and ¹³C NMR spectral signatures for pure this compound?
Answer: Establishing a clean, well-characterized baseline spectrum for your starting material is the most critical first step in any analysis. Minor impurities in the starting material can often be mistaken for reaction byproducts.
The expected chemical shifts for this compound in CDCl₃ are summarized below. Note that the cyclopropyl protons are diastereotopic, meaning they are chemically non-equivalent, and will appear as distinct multiplets.
Table 1: Characteristic NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C(CH ₃)₃ (Boc) | ~1.45 | s (9H) | ~28.3 |
| C (CH₃)₃ (Boc) | - | - | ~79.5 |
| NH | ~5.2-5.4 | br s (1H) | - |
| CH ₂ (cyclopropyl) | ~1.20-1.30 and ~1.60-1.70 | m (2H each) | ~18.5 |
| C -NH (cyclopropyl) | - | - | ~33.0 |
| OC H₃ (ester) | ~3.70 | s (3H) | ~52.5 |
| C =O (ester) | - | - | ~173.0 |
| C =O (Boc) | - | - | ~155.0 |
Note: Chemical shifts can vary slightly depending on solvent, concentration, and instrument calibration. These values are typical and sourced from chemical supplier databases and literature.[1][2]
Question 2: My ¹H NMR spectrum shows a prominent, sharp singlet around 1.4-1.5 ppm that integrates to more than the expected 9 protons. What could this be?
Answer: This is a very common observation. The singlet at ~1.45 ppm arises from the nine equivalent protons of the tert-butyl group on the Boc protector. An unexpectedly large integration for this peak often points to the presence of other tert-butyl-containing species. The most common culprits are:
-
tert-Butanol: A frequent byproduct of Boc-deprotection or hydrolysis of the Boc anhydride reagent. In CDCl₃, its hydroxyl proton is often broad and can exchange, while the methyl protons appear as a sharp singlet around 1.28 ppm.[3][4]
-
Di-tert-butyl dicarbonate (Boc₂O): If your reaction is a Boc-protection step, this indicates incomplete reaction or insufficient purification. The singlet for Boc₂O appears at ~1.50 ppm in CDCl₃.
-
tert-Butyl carbamate: This can form if the Boc group is cleaved and the resulting amine is not fully protonated, or through other side reactions. Its ¹H NMR shows a singlet for the tert-butyl group around 1.51 ppm and a broad singlet for the NH₂ protons.[5][6]
Troubleshooting Workflow: To distinguish these, consider spiking your NMR sample with a small amount of authentic tert-butanol. If the peak of interest increases in intensity, you have confirmed its identity.
Question 3: I performed an acidic workup or Boc deprotection and now see new signals in the olefinic region (5-7 ppm) of my ¹H NMR. The characteristic cyclopropyl multiplets are gone. What happened?
Answer: This is a classic sign of acid-catalyzed ring-opening of the cyclopropane. The cyclopropane ring in your molecule is a "donor-acceptor" cyclopropane; the nitrogen atom acts as an electron-donating group and the methyl ester is an electron-withdrawing group. This substitution pattern makes the ring susceptible to opening under acidic conditions.[7][8]
The likely mechanism involves protonation of the ester carbonyl, which enhances the electron-withdrawing effect, followed by nucleophilic attack (e.g., by the counter-ion or solvent) at one of the cyclopropyl carbons, leading to ring cleavage. This process relieves ring strain and results in a more stable, acyclic product, which is often an unsaturated amino ester.[9][10]
A plausible ring-opened byproduct is shown below, which would exhibit distinct vinylic proton signals and the disappearance of the high-field cyclopropyl signals.
Table 2: Predicted NMR Signals for a Potential Ring-Opened Byproduct
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Notes |
| Vinylic H | 5.0 - 7.0 | d, t, or m | The exact shifts and coupling depend on the isomer formed. |
| Allylic CH ₂ | 2.5 - 3.5 | m | Shifted downfield relative to the cyclopropyl protons. |
| OC H₃ | ~3.75 | s | May be slightly shifted from the starting material. |
| Boc C(CH ₃)₃ | ~1.45 | s | Unchanged. |
Preventative Measures:
-
Milder Acids: Use milder conditions for Boc deprotection, such as 4M HCl in dioxane at 0°C, and carefully monitor the reaction by TLC or LC-MS to avoid prolonged exposure.[11]
-
Scavengers: The tert-butyl cation generated during deprotection can be electrophilic. While less of an issue for ring-opening, scavengers like triethylsilane or anisole can prevent other side reactions.[12][]
-
Non-Acidic Deprotection: Consider thermal deprotection methods if your molecule is stable at elevated temperatures.[14]
Question 4: I attempted to hydrolyze the methyl ester to the carboxylic acid using LiOH, but the reaction is incomplete and shows multiple sets of peaks. How do I interpret this?
Answer: Ester hydrolysis (saponification) should be a straightforward conversion, but incomplete reactions or side reactions can complicate the NMR spectrum.[15][16] Here’s how to dissect the data:
-
Starting Material: Identify the peaks for your starting material: the methyl singlet at ~3.70 ppm and the cyclopropyl protons.
-
Desired Product: The desired carboxylic acid will show the disappearance of the methyl singlet. A new, very broad singlet for the carboxylic acid proton will appear far downfield, typically >10 ppm (this peak can sometimes be difficult to observe). The Boc and cyclopropyl signals will be present but may be slightly shifted due to the change from an ester to a carboxylate salt (before acidic workup) or carboxylic acid (after workup).
-
Incomplete Reaction: If you see both the methyl singlet (~3.70 ppm) and the downfield carboxylic acid proton, the reaction has not gone to completion. The relative integration of the methyl peak to the cyclopropyl peaks can be used to quantify the conversion.
-
Boc-Group Hydrolysis: Strong basic conditions, especially with heating, can potentially lead to the hydrolysis of the Boc-carbamate, although it is generally more stable to base than to acid.[17][18] If this occurs, you would see signals corresponding to 1-aminocyclopropanecarboxylic acid (or its methyl ester), characterized by the absence of the large ~1.45 ppm Boc singlet.
Experimental Protocol: NMR Monitoring of Ester Hydrolysis
-
Prepare the Reaction: Set up your hydrolysis reaction as planned (e.g., using LiOH in a THF/water mixture).
-
Take a t=0 Sample: Before adding the base, take a small aliquot, dilute it with a deuterated solvent (e.g., CDCl₃ or MeOD), and acquire a baseline ¹H NMR spectrum.
-
Monitor Reaction Progress: At regular intervals (e.g., every hour), withdraw a small aliquot from the reaction mixture.
-
Sample Workup: Quench the aliquot with a small amount of D₂O containing a known amount of an internal standard (e.g., dimethyl sulfone). Neutralize with a dilute acid solution (e.g., DCl in D₂O) if necessary for analysis.
-
Acquire Spectrum: Run a ¹H NMR on the worked-up aliquot.
-
Analyze: Compare the integration of the methyl ester singlet (~3.70 ppm) to the integration of the internal standard or a stable product peak (like the cyclopropyl protons) to determine the percentage of starting material remaining. Continue until the methyl singlet has disappeared.
References
- Tert-butyl (4-chlorophenyl)carbamate (Table 2, entry 10): White solid... (Supporting Information).
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.Educación Química.
- Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.National Institutes of Health (PMC).
- Decarboxylation of 1-Aminocyclopropanecarboxylic Acid and Its Derivatives.Scholars@Duke.
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications (Organic Letters). Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications (Organic Process Research & Development). Available at: [Link]
-
Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. Royal Society of Chemistry (Chemical Communications). Available at: [Link]
-
Isomerization during hydrolysis of a methyl ester. Reddit. Available at: [Link]
- Hydrolysis of an ester compound.Google Patents.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Available at: [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link]
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages. Available at: [Link]
-
The hydrolysis mechanism and the proposed hydrolysis products. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (PMC). Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. Scholars' Mine. Available at: [Link]
-
Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. National Institutes of Health (PMC). Available at: [Link]
-
MCQ about decarboxylation of cyclopropane carboxylic acid. YouTube. Available at: [Link]
-
Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. SciSpace. Available at: [Link]
-
methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. PubChem. Available at: [Link]
-
Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method. ACS Publications (Journal of the American Chemical Society). Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
-
This compound. Applichem Performance Chemicals. Available at: [Link]
-
(1S,2R)-1-(N-[(TERT.-BUTOXY)-CARBONYL]-AMINO)-2-(HYDROXYMETHYL)-CYCLOPROPANE-CARBOXYLIC-ACID. SpectraBase. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. PubChem. Available at: [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. jk-sci.com [jk-sci.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction:
Welcome to the technical support center for the synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a critical building block in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are several established methods for synthesizing this compound. The choice of route often depends on the starting materials' availability, scalability, and safety considerations. Key approaches include:
-
Cyclopropanation of Alkenes: This involves the reaction of a suitable alkene precursor with a carbene or carbenoid reagent. The Simmons-Smith reaction is a classic example of this type of transformation.[2]
-
Intramolecular Cyclization: This method utilizes a linear precursor with functional groups that can react to form the cyclopropane ring. For instance, treatment of a γ-substituted amino acid derivative with a base can induce cyclization.
-
From 1-Aminocyclopropanecarboxylic Acid (ACC): If ACC is readily available, the synthesis can proceed by N-protection with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.[3]
Q2: I'm observing low yields during the cyclopropanation step. What are the likely causes and how can I improve it?
Low yields in cyclopropanation reactions are a frequent issue. Several factors can contribute to this problem:
-
Reagent Quality: Ensure the diiodomethane and diethylzinc (for Simmons-Smith) are of high purity and handled under strictly anhydrous conditions.
-
Reaction Temperature: The formation of the zinc carbenoid is exothermic. Maintaining a low and controlled temperature is crucial to prevent decomposition of the reagent and unwanted side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Ethereal solvents like diethyl ether or THF are commonly used.
-
Substrate Reactivity: The electronic nature of the alkene substrate can influence the efficiency of the cyclopropanation. Electron-rich alkenes generally react faster.
Q3: During the Boc-protection of the amino group, I'm getting significant side products. How can I increase the selectivity?
The formation of side products during Boc-protection is often related to the reaction conditions and the reactivity of the starting material. Here are some key considerations:
-
Choice of Boc Reagent: Di-tert-butyl dicarbonate (Boc)₂O is the most common reagent. Ensure it is of high quality, as impurities can lead to side reactions.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid competing reactions. The amount of base should be carefully controlled to prevent deprotonation of other acidic protons in the molecule.[4]
-
Reaction Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Running the reaction at lower temperatures can sometimes improve selectivity.[4]
-
Work-up Procedure: A careful aqueous work-up is necessary to remove excess reagents and byproducts. Washing with a mild acid, followed by a bicarbonate solution, is a standard procedure.[5]
Q4: The esterification step to form the methyl ester is incomplete. What can I do to drive the reaction to completion?
Incomplete esterification is a common hurdle. Here are several strategies to improve the yield of the methyl ester:
-
Esterification Method:
-
Fischer Esterification: Using a large excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or HCl) can drive the equilibrium towards the product. However, the acidic conditions can potentially remove the Boc protecting group.
-
Using Trimethylsilyldiazomethane (TMSCHN₂): This reagent reacts quickly and cleanly with carboxylic acids to form methyl esters under mild conditions. However, TMSCHN₂ is toxic and potentially explosive, requiring careful handling.
-
Using Methyl Iodide and a Base: Reacting the carboxylate salt (formed by treating the carboxylic acid with a base like potassium carbonate or cesium carbonate) with methyl iodide in a polar aprotic solvent like DMF or acetone is an effective method.
-
-
Removal of Water: If using Fischer esterification, ensure that all reagents and glassware are dry, and consider using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to reach completion. Monitoring the reaction by TLC or LC-MS is recommended.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation in the cyclopropanation step. | 1. Inactive cyclopropanating reagent. 2. Poor quality starting materials. 3. Incorrect reaction temperature. | 1. Prepare the Simmons-Smith reagent fresh. Ensure the zinc-copper couple is activated. 2. Purify starting alkene and diiodomethane before use. 3. Maintain the recommended temperature profile for the specific protocol. |
| Formation of multiple spots on TLC after Boc-protection. | 1. Over-reaction (di-Boc formation). 2. Reaction with other functional groups. 3. Incomplete reaction. | 1. Use stoichiometric amounts of (Boc)₂O. 2. If other nucleophilic groups are present, consider a different protecting group strategy. 3. Increase reaction time or slightly warm the reaction mixture. Monitor by TLC. |
| Product is an oil and difficult to purify by crystallization. | 1. Presence of impurities. 2. The product is inherently an oil at room temperature. | 1. Purify the crude product by column chromatography on silica gel. 2. If the product is an oil, purification will rely on chromatography. Confirm purity by NMR and LC-MS. |
| Loss of Boc protecting group during esterification. | 1. Use of strong acidic conditions (e.g., concentrated H₂SO₄). | 1. Use milder esterification methods such as methyl iodide with a non-nucleophilic base, or TMS-diazomethane. |
| Difficulty in removing the solvent after work-up. | 1. High-boiling point solvents (e.g., DMF, DMSO). | 1. After the aqueous work-up, extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer thoroughly to remove the high-boiling solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Aminocyclopropanecarboxylic Acid
This two-step protocol is often preferred for its reliability and scalability.
Caption: Workflow for N-Boc protection of 1-Aminocyclopropanecarboxylic Acid.
Procedure:
-
To a solution of 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid as a white solid.
Caption: Workflow for the esterification of Boc-protected ACC.
Procedure:
-
Dissolve 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting suboptimal synthesis results.
References
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. Available at: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. Available at: [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Boc-アミノ)シクロプロパンカルボン酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Chiral Separation of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its efficacy and safety.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with small molecules.[2] Consequently, enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic profiles.[1][] The U.S. Food and Drug Administration (FDA) guidelines underscore this reality, compelling drug developers to characterize and control the stereochemistry of new chemical entities from the earliest stages of discovery.[1]
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a conformationally constrained amino acid derivative of significant interest.[4] Its rigid cyclopropane scaffold is used by medicinal chemists to lock peptide backbones into specific conformations, thereby enhancing target affinity, metabolic stability, and bioavailability.[4] Access to enantiomerically pure forms of this building block is therefore critical. This guide provides an in-depth comparison of established chromatographic techniques for the chiral separation of its enantiomers, offering field-proven insights and actionable protocols for researchers in drug discovery and process development.
Strategic Overview of Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstone techniques for the analytical and preparative separation of enantiomers.[5][6] The success of these methods hinges on the selection of a suitable Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times. For scaling up to produce larger quantities of a desired enantiomer, preparative chromatography is the preferred method.[][7]
Our comparative analysis will focus on the most effective CSPs for N-Boc protected amino acid esters, detailing the mechanistic principles that govern their resolving power.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in developing a chiral separation method.[8] For a molecule like this compound, which possesses a carbamate (hydrogen bond donor/acceptor), an ester (hydrogen bond acceptor), and a bulky tert-butyl group, several classes of CSPs are viable.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of amylose and cellulose, are the most versatile and widely successful CSPs in the field.[9][10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking (if aromatic groups are present), and steric hindrance as the analyte fits into the chiral grooves of the helical polymer structure.
-
Coated vs. Immobilized Phases: The original generation of these CSPs involved physically coating the polysaccharide derivative onto a silica support (e.g., CHIRALCEL® OD, CHIRALPAK® AD). While highly effective, their use is restricted to a limited range of solvents to prevent stripping the chiral selector from the support. The newer generation features the polysaccharide covalently immobilized on the silica (e.g., CHIRALPAK® IA, IB, IC), granting universal solvent compatibility.[9][11] This flexibility is a significant advantage during method development, allowing for the use of a broader range of solvents to optimize selectivity and solubility.
-
Typical Performance: For N-Boc-α-amino acids and their esters, amylose-based phases like CHIRALPAK® IA and AD often provide the highest resolution.[11] The separation is typically performed in normal-phase mode (e.g., hexane/alcohol mixtures), where hydrogen bonding interactions are maximized.
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs, which includes teicoplanin (CHIROBIOTIC® T) and ristocetin A (CHIROBIOTIC® R), offers a unique and complementary selectivity.[12][13] These molecules feature a complex, basket-like structure containing multiple stereogenic centers, aromatic rings, and ionizable groups.
-
Mechanism of Separation: Their multimodal nature allows for separation in reversed-phase, polar organic, and normal-phase modes.[12][14] Chiral recognition is driven by a combination of electrostatic interactions, hydrogen bonding, inclusion complexation within the macrocyclic cavity, and steric repulsion.[14]
-
Typical Performance: These CSPs are particularly effective for N-protected amino acids.[12][13] For t-BOC amino acids, reversed-phase mode is often the most viable choice on both CHIROBIOTIC® T and R.[12] The use of aqueous-organic mobile phases with volatile buffers makes these methods highly compatible with mass spectrometry (LC-MS).
Other CSP Classes
While polysaccharide and macrocyclic glycopeptide phases are the primary candidates, other CSPs exist for specific applications.
-
Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+)): These are designed for the separation of molecules containing a primary amine group and are exceptionally effective for underivatized amino acids.[15][16][17] They are less suitable for our target molecule where the amine is protected by the bulky Boc group.
-
Zwitterionic and Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX, QN-AX): These are tailored for the separation of zwitterionic molecules (like free amino acids) or chiral acids and bases.[15] They are not the optimal choice for the neutral, protected ester analyte.
Data Summary and Performance Comparison
The following table summarizes the expected performance and key characteristics of the leading candidate CSPs for the chiral separation of this compound.
| CSP Class | Example Column | Primary Separation Mode | Typical Mobile Phase | Anticipated Resolution (Rs) | Advantages | Disadvantages |
| Immobilized Polysaccharide | CHIRALPAK® IA | Normal Phase | Hexane/Isopropanol (90/10, v/v) | > 2.0 | High success rate, excellent resolution, universal solvent compatibility.[9][11] | Sample solubility can be limited in normal phase solvents. |
| Coated Polysaccharide | CHIRALPAK® AD-H | Normal Phase | Hexane/Ethanol (95/5, v/v) | > 2.0 | High selectivity, extensive historical application data.[11] | Restricted solvent compatibility (e.g., no THF, DCM). |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T / R | Reversed Phase | Methanol/Water + 0.1% TFA | > 1.5 | Excellent for N-blocked amino acids[12], LC-MS compatible. | May require more method development; lower organic content can lead to longer run times. |
Experimental Workflows and Protocols
A structured method development approach is crucial for efficiently achieving baseline separation. The workflow below outlines a systematic screening process.
Caption: A systematic workflow for chiral method development.
Protocol 1: Chiral HPLC with an Immobilized Polysaccharide CSP
This protocol is based on the high probability of success for N-Boc protected amino esters on an amylose-based phase.[8][11]
-
System Preparation:
-
Column: CHIRALPAK® IA, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). Ensure all solvents are HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute.
-
-
Optimization (if Rs < 1.5):
-
Modifier Percentage: Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA) to increase retention and potentially improve resolution. Conversely, increasing IPA will decrease retention time.
-
Alcohol Type: Substitute IPA with Ethanol. This changes the hydrogen bonding characteristics and can significantly alter selectivity.
-
Protocol 2: Chiral HPLC with a Macrocyclic Glycopeptide CSP
This protocol provides an alternative using a different chiral recognition mechanism, which is particularly useful if the polysaccharide phase fails or for LC-MS applications.[12]
-
System Preparation:
-
Column: CHIROBIOTIC® R, 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Methanol.
-
Isocratic Condition: 50% A / 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
System Equilibration: Equilibrate the column for at least 30-45 minutes. Macrocyclic glycopeptide columns can require longer equilibration times.[18]
-
-
Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase (50:50 Water/Methanol) to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
-
Optimization (if Rs < 1.5):
-
Organic Modifier: Change the organic modifier from Methanol to Acetonitrile.
-
Buffer pH: Replace TFA with a different buffer, such as ammonium acetate, to evaluate the effect of pH on the separation.
-
Understanding the Chiral Recognition Mechanism
The superior performance of polysaccharide CSPs for this class of compounds stems from their ability to form multiple, simultaneous interactions with the analyte.
Caption: Interactions governing separation on a polysaccharide CSP.
Conclusion
For the chiral separation of this compound enantiomers, a systematic screening approach is recommended, starting with an immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA) under normal-phase conditions. This strategy offers the highest probability of success due to the CSP's proven selectivity for N-Boc protected amino acid derivatives.[8][11] As a complementary alternative, particularly for LC-MS compatibility, a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® R) in reversed-phase mode serves as an excellent secondary screening option.[12] The provided protocols offer robust starting points for method development, and the outlined optimization strategies enable chromatographers to fine-tune the separation to achieve the baseline resolution required for accurate analysis and preparative purification in a pharmaceutical research and development setting.
References
-
Daicel Chiral Technologies. (n.d.). Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]
-
HPLC. (n.d.). Daicel and ChromTech columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Retrieved from [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
Appretech. (n.d.). This compound. Retrieved from [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]
-
PubMed. (n.d.). Application of chiral technology in a pharmaceutical company. Retrieved from [Link]
-
PubMed. (n.d.). The application of multi-component reactions in drug discovery. Retrieved from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. capitalanalytical.com [capitalanalytical.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. chiraltech.com [chiraltech.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Biological Activity of Peptides Containing Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. To overcome these challenges, medicinal chemists have increasingly turned to the incorporation of unnatural, conformationally constrained amino acids. These rigid structural motifs lock the peptide backbone into a more defined three-dimensional structure, enhancing enzymatic resistance and optimizing interactions with biological targets.[1]
Among the diverse array of constrained amino acids, those featuring small carbocyclic rings have garnered significant attention. The cyclopropane ring, in particular, offers a unique and highly rigid scaffold. This guide provides an in-depth technical comparison of peptides containing Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Acpc-OMe), a derivative of 1-aminocyclopropanecarboxylic acid (Acpc). We will explore the influence of this constrained residue on peptide structure and biological activity, with a focus on antimicrobial and anticancer applications, and provide supporting experimental data and protocols for researchers in the field.
The Structural Impact of 1-Aminocyclopropanecarboxylic Acid (Acpc)
The incorporation of Acpc into a peptide sequence introduces a significant conformational bias. The rigid cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, which are typically flexible in natural amino acids. This constraint can induce and stabilize specific secondary structures, such as β-turns and helical conformations.[2] The precise conformational outcome is influenced by the stereochemistry of the Acpc residue and its position within the peptide sequence. This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in higher binding affinity.[3]
Furthermore, the gem-disubstituted α-carbon of Acpc provides steric hindrance that can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1]
Comparative Analysis of Biological Activity
While specific data on peptides containing the Boc-Acpc-OMe precursor is limited in publicly available literature, we can infer their potential by examining studies on peptides incorporating the deprotected Acpc residue. The Boc and methyl ester groups are protecting groups used during synthesis and are typically removed to yield the biologically active peptide.
Antimicrobial Activity
The antimicrobial activity of peptides is often dependent on their ability to interact with and disrupt bacterial cell membranes.[4] Key physicochemical properties influencing this activity include cationicity, amphipathicity, and a defined secondary structure. The conformational rigidity imparted by Acpc can enhance the amphipathic nature of a peptide by segregating hydrophobic and cationic residues on opposite faces of the molecule, promoting a more favorable interaction with the anionic bacterial membrane.
While direct comparative studies are scarce, research on other cyclic non-proteinogenic amino acids, such as 1-aminocyclohexane carboxylic acid (A6c), provides valuable insights. A synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacteria, with Minimum Inhibitory Concentrations (MICs) between 10.9 and 43 μM.[5] Spectroscopic analysis revealed that the A6c residues induced helical conformations upon interaction with membrane-mimicking environments, suggesting that the constrained cyclic structure is crucial for its antimicrobial action.[5] It is plausible that Acpc, with its even more constrained cyclopropane ring, could induce similar or potentially more potent antimicrobial activity by promoting a stable, membrane-disrupting conformation.
A study on amide derivatives containing cyclopropane, while not peptides, showed moderate to excellent antifungal activity against Candida albicans, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL.[6] This suggests that the cyclopropane moiety itself can contribute to antimicrobial effects.
Anticancer Activity
Anticancer peptides (ACPs) often exert their cytotoxic effects by selectively targeting the negatively charged membranes of cancer cells or by inducing apoptosis.[7][8] Similar to antimicrobial peptides, the efficacy of ACPs is linked to their structure and physicochemical properties. The ability of Acpc to stabilize specific secondary structures can lead to enhanced selectivity and potency against cancer cells.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for the synthesis and biological evaluation of peptides containing Acpc.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acpc-Containing Peptide
This protocol outlines the manual synthesis of a generic Acpc-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Acpc-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp or Met, add DTT (2.5%).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of a peptide.
Protocol 3: MTT Assay for Anticancer Activity (Cell Viability)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Test peptide
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions to the wells.
-
Include a vehicle control (medium without peptide).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that reduces cell viability by 50% compared to the vehicle control.
Conclusion and Future Perspectives
The incorporation of this compound and its deprotected form, 1-aminocyclopropanecarboxylic acid, into peptides represents a promising strategy for the development of novel therapeutics with enhanced stability and biological activity. The rigid cyclopropane scaffold effectively constrains the peptide backbone, promoting the formation of defined secondary structures that are crucial for potent antimicrobial and anticancer activities.
While direct comparative data for Acpc-containing peptides is still emerging, the foundational principles of conformational constraint and the promising results from peptides containing other cyclic amino acids strongly support the potential of this approach. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate new Acpc-containing peptides, contributing to the growing body of knowledge in this exciting field.
Future research should focus on the systematic synthesis and biological evaluation of a library of Acpc-containing peptides with varying sequences and stereochemistry. Comparative studies against linear and other conformationally constrained analogues will be crucial to definitively establish the advantages of the cyclopropane moiety. Such investigations will undoubtedly pave the way for the rational design of next-generation peptide-based drugs with improved therapeutic profiles.
References
- Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isol
-
Exploring the potential of anticancer peptides as therapeutic agents for cancer treatment. Journal of Hematology & Oncology. 3[7]. Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Chemical Biology. 4[1]. Cyclization of Two Antimicrobial Peptides Improves Their Activity. Biophysical Journal. 5[10]. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry. 6[5]. Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research. 7[3]. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 8[6]. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. International Journal of Molecular Sciences. 9[9]. Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Molecular Structure: THEOCHEM. 1[2]0. Cationic antimicrobial peptides: potential templates for anticancer agents. Frontiers in Chemistry. 1[8]1. Membrane-Active Peptides and Their Potential Biomedical Application. Molecules. 1[11]2. Membrane Active Peptides and Their Biophysical Characterization. Biomolecules.
Sources
- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the potential of anticancer peptides as therapeutic agents for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 11. mdpi.com [mdpi.com]
Conformational analysis of peptides with incorporated Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[1] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of conformationally constrained non-natural amino acids.[1][2][3] By pre-organizing the peptide backbone into a specific bioactive conformation, we can significantly enhance its pharmacological properties.[3] This guide focuses on a particularly potent constraining element: 1-aminocyclopropanecarboxylic acid (Acpc or Ac3c), often introduced into peptide synthesis using its protected form, Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Acpc-OMe).
This document provides a comprehensive comparison of the primary analytical techniques used to elucidate the conformational impact of incorporating Acpc into peptide scaffolds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering researchers, scientists, and drug development professionals a guide to selecting and implementing the most appropriate methods for their specific research questions.
The Unique Conformational Signature of 1-Aminocyclopropanecarboxylic Acid (Acpc)
The rigid cyclopropane ring of Acpc dramatically restricts the allowable values of the backbone dihedral angles phi (φ) and psi (ψ), which dictate the peptide's secondary structure.[4] Unlike its more flexible acyclic counterpart, alanine, Acpc forces the peptide backbone into well-defined turn or helical structures.[4] Specifically, Acpc has a known propensity to induce β-turn conformations in peptides.[4] This ability to nucleate specific secondary structures is a powerful tool in rational drug design, allowing for the precise sculpting of peptide architecture to optimize target engagement.[5]
The synthesis of peptides containing this valuable building block typically involves the use of protected derivatives like Boc-Acpc-OH or its methyl ester, Boc-Acpc-OMe.[6] The tert-butyloxycarbonyl (Boc) group protects the amine terminus during peptide coupling reactions and is subsequently removed.[7]
Comparative Analysis of Conformational Elucidation Techniques
The choice of analytical technique is paramount for accurately characterizing the three-dimensional structure of Acpc-containing peptides. Each method offers unique insights, and a multi-pronged approach often yields the most comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Solution-State Dynamics
NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution, which more closely mimics the physiological environment.[8][9]
Key NMR Experiments for Acpc-Peptide Analysis:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The dispersion of amide proton chemical shifts can be an early indicator of a well-structured peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.[10] This is the first step in the sequential assignment of all proton resonances.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of NMR structure determination, NOESY detects protons that are close in space (typically < 5 Å), regardless of their position in the sequence.[10] The intensities of NOE cross-peaks provide the distance restraints used for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the molecule, with each peak corresponding to a specific amide N-H group. It is highly sensitive to the chemical environment and can be used to monitor conformational changes upon ligand binding or changes in solution conditions.
-
Coupling Constant (³J) Analysis: The magnitude of the ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, is related to the backbone dihedral angle φ via the Karplus equation. This provides crucial angular restraints for structure calculation.
Experimental Protocol: 2D NOESY for an Acpc-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
Spectrometer Setup: Use a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.
-
Data Acquisition:
-
Set the temperature to 298 K.
-
Acquire a standard 2D NOESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides).
-
Use appropriate water suppression techniques (e.g., presaturation or WATERGATE) if the sample is in a protonated solvent.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Sequentially assign the proton resonances using a combination of TOCSY and NOESY spectra.
-
Integrate the NOE cross-peaks and classify them as strong, medium, or weak, corresponding to upper distance limits of approximately 2.5, 3.5, and 5.0 Å, respectively.
-
Use these distance restraints, along with any dihedral angle restraints from coupling constant analysis, as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or CNS).
-
Causality Behind Experimental Choices: The choice of a high-field spectrometer and cryoprobe is to maximize sensitivity, which is often a limiting factor for peptide NMR. The selection of the NOESY mixing time is a critical parameter that needs to be optimized to observe key long-range interactions without significant spin diffusion.
Workflow for NMR Structure Determination
Caption: Workflow for determining peptide structure using NMR spectroscopy.
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the crystalline state.[11] While it doesn't provide information on dynamics, it offers unparalleled atomic detail, which can be invaluable for understanding precise side-chain orientations and intermolecular interactions.[12]
Experimental Protocol: Crystallization and Structure Determination of an Acpc-Containing Peptide
-
Peptide Synthesis and Purification: High purity (>98%) is crucial for successful crystallization.
-
Crystallization Screening:
-
Dissolve the peptide in a suitable buffer to a high concentration (e.g., 10-20 mg/mL).
-
Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) to screen a wide range of precipitants, salts, and pH values.
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.
-
-
Crystal Optimization: Once initial hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives.
-
Data Collection:
-
Carefully mount a single crystal and flash-cool it in a cryostream (typically at 100 K) to prevent radiation damage.
-
Collect X-ray diffraction data using a synchrotron beamline or a home-source X-ray diffractometer.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the resulting electron density map.
-
-
Structure Refinement: Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the model and the data.
-
Structure Validation: Use validation tools to check the geometric quality of the final model and deposit the coordinates in the Protein Data Bank (PDB).[11]
Causality Behind Experimental Choices: Cryo-cooling is essential to minimize radiation damage from the high-intensity X-ray beam, allowing for the collection of a complete and high-quality dataset. The use of synchrotron radiation is often necessary for small or weakly diffracting crystals.[11]
Workflow for X-ray Crystallography
Caption: General workflow for peptide structure determination via X-ray crystallography.
Computational Modeling: In Silico Exploration of Conformational Space
Computational modeling complements experimental techniques by providing insights into the conformational landscape, energetics, and dynamics of Acpc-containing peptides.[13][14] Molecular dynamics (MD) simulations, in particular, can explore the conformational space accessible to the peptide and identify the most stable structures.
Experimental Protocol: Molecular Dynamics Simulation of an Acpc-Containing Peptide
-
System Setup:
-
Build an initial 3D structure of the peptide, either from experimental data (NMR or X-ray) or as an extended chain.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for non-natural amino acids like Acpc. If parameters for Acpc are not available, they may need to be generated.[4]
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial setup.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.
-
-
Production Simulation: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.
-
Trajectory Analysis:
-
Analyze the trajectory for structural stability (e.g., root-mean-square deviation, RMSD).
-
Cluster the conformations to identify the most populated structural families.
-
Analyze backbone dihedral angles (φ, ψ) to create Ramachandran plots.[15]
-
Investigate intramolecular hydrogen bonding patterns.
-
Causality Behind Experimental Choices: The choice of force field is critical for the accuracy of the simulation. Explicit solvation is generally preferred over implicit models for a more realistic representation of the peptide's environment. The length of the simulation is a trade-off between computational cost and the need to sample all relevant conformational states.
Data Comparison and Interpretation
The true power of conformational analysis lies in the integration of data from multiple techniques.
| Technique | Strengths | Limitations | Information Provided |
| NMR Spectroscopy | - Provides solution-state structure and dynamics.[8] - Can study interactions in solution. | - Requires relatively high sample concentrations. - Structure calculation can be complex. | - 3D structure in solution. - Conformational flexibility. - Intermolecular interactions. |
| X-ray Crystallography | - Provides high-resolution atomic detail.[11] - Unambiguous structure determination. | - Requires well-diffracting crystals. - Provides a static picture, no dynamic information. - Crystal packing forces may influence conformation. | - Precise atomic coordinates. - Intramolecular and intermolecular contacts in the solid state. |
| Computational Modeling | - Can explore the entire conformational landscape.[14] - Provides energetic and dynamic information. - Can predict structures for which experimental data is unavailable. | - Accuracy is dependent on the force field used. - Requires significant computational resources. - Results need experimental validation. | - Conformational preferences and populations. - Free energy landscapes. - Dynamic behavior over time. |
Conclusion
The incorporation of this compound as a synthetic precursor allows for the introduction of the highly constraining Acpc residue into peptides. This modification is a powerful strategy for pre-organizing peptides into bioactive conformations, thereby enhancing their therapeutic potential. A thorough conformational analysis is essential to understand the structural consequences of this modification and to guide further drug design efforts.
By combining the solution-state insights from NMR spectroscopy, the high-resolution solid-state data from X-ray crystallography, and the comprehensive energetic and dynamic information from computational modeling, researchers can build a complete and validated model of their Acpc-containing peptide. This integrated approach provides the robust structural foundation necessary for the successful development of next-generation peptide therapeutics.
References
-
Otsu, K., Ousaka, N., Akaji, K., & Kiso, Y. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Chemistry. [Link]
- Duffy, F. J., Devocelle, M., & Shields, D. C. (2011). CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
- Alemán, C., & Cativiela, C. (2001). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2.
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1998). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers.
- Henchey, L. K., Jochim, A. L., & Arora, P. S. (2008). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Opinion in Chemical Biology.
- Sankar, A. R., & Guru Row, T. N. (2009).
- Lu, M. (2026). Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins. MDPI.
- Hruby, V. J. (1993). Useful Amino Acids in the Development of Conformationally Constrained Peptides. Life Sciences.
- Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry.
- Duffy, F. J., & Shields, D. C. (2014). Computational approaches to developing short cyclic peptide modulators of protein-protein interactions. Methods in Molecular Biology.
- Oishi, S., Yamamoto, Y., Odagami, Y., Nishi, Y., & Fujii, N. (2013). X-Ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions.
- Searle, M. S. (2003). NMR spectroscopy results and related data analysis of peptides of this study.
- LibreTexts. (2025). 4.
- Gennari, C., Mielgo, A., Potenza, D., Scolastico, C., Piarulli, U., & Manzoni, L. (2001). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. European Journal of Organic Chemistry.
- Zefirov, N. S., Kozhushkov, S. I., & Kuznetsova, T. S. (1995). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds containing it as a fragment. Russian Chemical Bulletin.
- Duffy, F. J., & Shields, D. C. (2014). Computational approaches to developing short cyclic peptide modulators of protein-protein interactions. Semantic Scholar.
- Wikipedia. (2023). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.
- Chen, J. (2017). Conformational Analysis of Rotationally Restricted Macrocyclic Peptides. TSpace.
- Tang, M., Li, Y., & Li, S. (2019). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Biochemistry.
- Decatur, S. M. (2013). A Newcomer's Guide to Peptide Crystallography. Biopolymers.
- Hosseinzadeh, P., & Powers, A. P. (2025). Computational cyclic peptide design machine learning & Rosetta based methods. Methods in Enzymology.
- Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
- Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Kumar, D., & Balaram, P. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science.
- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
- Van de Poel, B., & Van Der Straeten, D. (2014).
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research.
- Oishi, S., Yamamoto, Y., Odagami, Y., Nishi, Y., & Fujii, N. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions.
- Van de Poel, B., Smet, C., & Van Der Straeten, D. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science.
- Vázquez, S., et al. (2022).
- Schweitzer-Stenner, R. (2024). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel Research Discovery.
- Karthikeyan, S., & Cook, P. F. (2011). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Archives of Biochemistry and Biophysics.
- Petritis, K., Elfakir, C., & Dreux, M. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Aapptec. (n.d.). Boc-Acpc-OH [88950-64-5]. Aapptec Peptides.
- R Discovery. (n.d.). X-ray Crystallographic Structure Research Articles. R Discovery.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Computational approaches to developing short cyclic peptide modulators of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the X-ray Crystallography of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Derivatives
This guide provides an in-depth technical comparison of the solid-state structures of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and its derivatives, as determined by single-crystal X-ray diffraction. For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular conformation and intermolecular interactions is paramount for rational drug design and the synthesis of novel peptidomimetics. The constrained nature of the 1-aminocyclopropanecarboxylic acid (Ac3c) residue imparts unique conformational characteristics upon peptides, making it a valuable building block.[1][2] This document outlines the essential experimental protocols, presents a comparative analysis of crystallographic data, and discusses the implications of these structural insights.
The Significance of Constrained Amino Acids in Drug Design
The incorporation of conformationally restricted amino acids, such as derivatives of 1-aminocyclopropanecarboxylic acid (Ac3c), is a powerful strategy in medicinal chemistry.[1][2] The rigid cyclopropane backbone limits the accessible conformational space, which can pre-organize a peptide into a specific secondary structure, such as a β-turn.[2] This structural rigidity can lead to enhanced binding affinity for biological targets, increased metabolic stability, and improved pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[3][] Therefore, understanding the precise three-dimensional structure of Boc-protected Ac3c derivatives through X-ray crystallography is crucial for predicting and engineering their behavior in larger, more complex molecules.
Experimental Protocols: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure involves meticulous synthesis, crystallization, and diffraction analysis. The protocols described here represent a robust, self-validating system for obtaining high-quality structural data.
A generalized protocol for the synthesis and subsequent crystallization of this compound (Boc-Ac3c-OMe) is as follows:
Synthesis:
-
Reaction Setup: 1-Aminocyclopropane-1-carboxylic acid is dissolved in a mixture of dioxane and water. Sodium hydroxide is added to create a basic environment.
-
Boc-Protection: The solution is cooled in an ice bath, and Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise while maintaining the temperature and pH. The reaction is stirred overnight at room temperature.[5]
-
Esterification: After an acidic workup to isolate the Boc-protected acid, the product is dissolved in methanol. Thionyl chloride is added dropwise at 0°C, and the reaction is refluxed to form the methyl ester.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure Boc-Ac3c-OMe as an oil or low-melting solid.
Crystallization: High-quality single crystals suitable for X-ray diffraction are paramount.[6] Slow evaporation and vapor diffusion are common and effective methods.[6]
-
Solvent Selection: The purified compound (typically an oil or amorphous solid at this stage) is dissolved in a minimal amount of a good solvent, such as ethyl acetate or dichloromethane.
-
Inducing Crystallization: An anti-solvent, in which the compound is poorly soluble (e.g., hexane or pentane), is slowly introduced.
-
Slow Evaporation: The vial is loosely capped, allowing the more volatile solvent to evaporate slowly over several days, gradually increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A small vial containing the compound dissolved in the primary solvent is placed inside a larger sealed jar containing the anti-solvent. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the compound's solubility and promoting the growth of single crystals.[6]
-
-
Crystal Harvesting: Well-formed, clear crystals are carefully selected and harvested for diffraction analysis.
The aim of X-ray crystallography is to determine the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern produced when it is exposed to an X-ray beam.[7][8]
-
Crystal Mounting: A suitable crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal vibrations and radiation damage during data collection.[6]
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays are directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The resulting diffraction pattern of spots is recorded by a detector.[9]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[7][8] This information is then used to calculate an electron density map. An atomic model is built into this map and refined until the calculated diffraction pattern matches the experimentally observed pattern.
Below is a diagram illustrating the general workflow from a synthesized compound to a final, validated crystal structure.
Caption: Workflow from synthesis to crystal structure determination.
Comparative Structural Analysis
The true value of crystallographic studies lies in the comparison of related structures. By analyzing subtle changes in molecular geometry and packing, we can infer how these changes might influence bulk properties and biological activity. Below is a table comparing hypothetical crystallographic data for the parent methyl ester (Boc-Ac3c-OMe) and a derivative, the ethyl ester (Boc-Ac3c-OEt).
| Parameter | Boc-Ac3c-OMe (Derivative 1) | Boc-Ac3c-OEt (Derivative 2) |
| Formula | C₁₀H₁₇NO₄ | C₁₁H₁₉NO₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 9.0 |
| b (Å) | 8.0 | 10.5 |
| c (Å) | 14.0 | 12.0 |
| β (°) | 95.0 | 90 |
| Volume (ų) | 1171 | 1134 |
| Z | 4 | 4 |
| Key Torsion Angle | C=O(Boc)···N-Cα-C=O(ester) | C=O(Boc)···N-Cα-C=O(ester) |
| (Hypothetical Value) | ~175° (trans) | ~170° (trans) |
Note: The data in this table is representative and for illustrative purposes. Actual experimental values would be required for a definitive analysis.
The cyclopropane ring itself is inherently rigid. However, the substituents—the Boc-protected amine and the carboxylate group—have rotational freedom. The interaction between the cyclopropane ring's orbitals and the π-acceptor carbonyl groups can influence the preferred conformation.[10] In most observed structures of such derivatives, the amide and ester groups adopt a trans conformation relative to each other to minimize steric hindrance. The bulky tert-butyl group of the Boc moiety significantly influences the local conformation and the crystal packing.
The way molecules pack in a crystal is governed by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces.[11][12] In Boc-protected amino acid derivatives, the N-H group of the carbamate is an excellent hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the ester are effective acceptors.
Typically, these molecules form hydrogen-bonded dimers or chains. For instance, the N-H of one molecule may form a hydrogen bond with the carbonyl oxygen of the ester group on a neighboring molecule. This often results in a head-to-tail arrangement, creating infinite chains or discrete dimers that then pack together efficiently.
The diagram below illustrates a common hydrogen bonding motif, the R²₂(8) ring, which often forms between carbamate-protected amino acids, leading to centrosymmetric dimers.
Caption: Hydrogen-bonded dimer motif in Boc-amino acids.
Even small changes, such as extending a methyl ester to an ethyl ester, can disrupt or alter this packing arrangement, potentially leading to a different crystal system and space group, as illustrated in the hypothetical data table. This highlights the sensitivity of crystallization to subtle molecular changes.
Implications for Drug Development and Further Research
A comprehensive crystallographic comparison provides invaluable data for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations and packing motifs with biological activity.
-
Computational Modeling: Providing experimental ground truth for validating and refining molecular mechanics force fields used in computational chemistry.[2][13]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have profound effects on solubility, stability, and bioavailability.
-
Peptide Design: Using the preferred dihedral angles observed in the crystal structure as a starting point for designing constrained peptides with predictable secondary structures.
References
- Benchchem. A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids.
- FUTUR. Conformational profile of 1-aminocyclopropanecarboxylic acid.
- Request PDF. Conformational profile of 1-aminocyclopropanecarboxylic acid.
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. Available from: [Link]
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
-
Semantic Scholar. 1-aminocyclopropane-1-carboxylic acid. Available from: [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
IUCr Journals. 5-[Bis(cyclopropanecarbonyl)amino]-4,6-dichloropyrimidine containing a short cyclopropyl C—H⋯O interaction. Available from: [Link]
-
MDPI. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 786. Available from: [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available from: [Link]
-
Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. Available from: [Link]
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. Available from: [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(17), 2732-2743. Available from: [Link]
-
Smyth, M. S., & Martin, J. H. (2000). X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. Available from: [Link]
-
Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. Available from: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 273. Available from: [Link]
-
Spurr, P., et al. (2018). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 9-27. Available from: [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Available from: [Link]
-
Fairlie, D. P., & Dantas de Oliveira, M. (2016). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 55(44), 13806-13810. Available from: [Link]
Sources
- 1. futur.upc.edu [futur.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hod4.net [hod4.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amide Bond Formation with Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Navigating the Steric Challenge: A Comparative Analysis of Coupling Reagent Efficacy
For researchers engaged in the synthesis of novel peptides and peptidomimetics, the incorporation of constrained and sterically hindered amino acids is a critical strategy for modulating conformation and enhancing biological activity. Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a conformationally restricted glycine analogue, is a valuable building block in this regard. However, its α,α-disubstituted nature presents a significant steric barrier to standard peptide coupling protocols. The bulky cyclopropyl group and the Boc-protecting group impede the approach of the incoming amine nucleophile, slowing reaction kinetics and often leading to incomplete reactions or the formation of undesirable side products.[1][2][3]
The selection of an appropriate coupling reagent is therefore not merely a choice of convenience but a critical determinant of success. This guide provides an in-depth comparison of common coupling reagents, drawing upon established principles and experimental data from analogous hindered systems, to inform the rational selection of a reagent for efficient coupling with this challenging substrate.
The Core Challenge: Overcoming Steric Hindrance
The fundamental mechanism of peptide bond formation involves two stages: the activation of a carboxylic acid and the subsequent nucleophilic attack by an amine.[4][5] Coupling reagents facilitate the activation step, converting the carboxylic acid's hydroxyl group into a better leaving group. In sterically demanding contexts, the rate of nucleophilic attack can be drastically reduced. This kinetic bottleneck allows competing side reactions to become more prominent, compromising yield and purity.[1][6] Therefore, the ideal coupling reagent for a hindered substrate like this compound must generate a highly reactive activated intermediate that can overcome this steric barrier efficiently.
Caption: A typical experimental workflow for peptide coupling.
Protocol 1: High-Efficacy Coupling with HATU
This protocol is recommended for achieving the highest probability of success with the sterically hindered substrate.
-
Reagent Preparation: In a suitable reaction vessel, dissolve this compound (2.0 eq) and HATU (1.95 eq) in an appropriate solvent (e.g., DMF, 5 mL/g of resin).
-
Pre-activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated mixture to the amine component (1.0 eq, e.g., N-terminal deprotected peptide-resin).
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring & Workup: Check for reaction completion using a qualitative test (e.g., Kaiser test for primary amines). If the test is negative, filter the resin and wash thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
Protocol 2: Robust and Reliable Coupling with PyBOP
This protocol offers a balance of high reactivity and cost-effectiveness.
-
Reagent Preparation: Dissolve this compound (2.0 eq) and PyBOP (2.0 eq) in DMF (5 mL/g of resin).
-
Pre-activation: Add DIPEA (4.0 eq) to the solution.
-
Coupling: Immediately add the mixture to the amine component (1.0 eq). Unlike with HATU, prolonged pre-activation is generally not required.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring & Workup: Monitor the reaction as described in Protocol 1. Upon completion, filter and wash the resin extensively.
Protocol 3: Cost-Effective Coupling with DIC/Oxyma
This is a viable option when cost is a primary concern, though it may require longer reaction times or double coupling.
-
Reagent Preparation: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Coupling: Add the solution to the amine component (1.0 eq).
-
Initiation: Add DIC (3.0 eq) to the reaction mixture.
-
Reaction: Agitate at room temperature. Reaction times may be longer (2-6 hours).
-
Monitoring & Workup: Monitor the reaction as described above. If the coupling is incomplete after 4-6 hours, filter, wash, and repeat the coupling procedure (double coupling).
Conclusion and Final Recommendations
The successful incorporation of sterically demanding residues like this compound hinges on the use of a potent coupling reagent capable of generating a highly reactive activated species.
-
For Maximum Efficacy: HATU is the reagent of choice, offering the highest reactivity and greatest chance of success in a single coupling cycle. Its use is strongly recommended when the substrate is valuable and a high yield is paramount. [2][7][8]* For a Balance of Performance and Cost: PyBOP provides a robust and reliable alternative, with a long track record of success in difficult couplings. [2]* For Economical Synthesis: DIC/Oxyma is a suitable option, but researchers should be prepared for potentially longer reaction times and the necessity of double coupling to drive the reaction to completion.
Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, including the scale, the value of the starting materials, and the desired purity of the final product. By understanding the principles of activation and the comparative performance of these reagents, researchers can confidently navigate the challenges posed by sterically hindered amino acids.
References
- The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
- Comparative study of methods to couple hindered peptides. PubMed - NIH.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Analysis.
- Coupling Reagents. Aapptec Peptides.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Sci-Hub.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- The myth of coupling reagents. PubMed.
- Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Open Access LMU.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
A Spectroscopic Guide to Conformational Landscapes: Comparing Constrained and Non-Constrained Amino Acid Analogs
In the intricate world of peptide science and drug discovery, controlling molecular shape is paramount. The function of a peptide—be it a therapeutic agent or a biological probe—is dictated by its three-dimensional conformation. Non-constrained, or canonical, amino acids possess significant rotational freedom, allowing the peptide backbone to sample a vast conformational space.[1][2] While this flexibility is essential in many natural contexts, it often poses challenges for drug development, leading to decreased binding affinity, and susceptibility to enzymatic degradation.[1][3]
Enter constrained amino acid analogs. These synthetically modified building blocks introduce specific restrictions on the peptide backbone's torsional angles (phi, psi, and chi), effectively locking the peptide into a more defined, bioactive conformation.[2][3] This guide provides researchers, scientists, and drug development professionals with a comparative framework for characterizing and differentiating these two classes of molecules using a suite of powerful spectroscopic techniques. We will delve into the "why" behind the spectral differences and provide the experimental foundation to empower your research.
The Power of Constraint: Why It Matters
Incorporating constrained analogs, such as α-aminoisobutyric acid (Aib) or cyclic amino acids, offers several advantages in medicinal chemistry:[4][5]
-
Enhanced Binding Affinity: By pre-organizing the peptide into its receptor-binding conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency.[1]
-
Increased Metabolic Stability: The rigid structure of constrained peptides can sterically hinder the approach of proteases, increasing their half-life in biological systems.[3][5]
-
Improved Bioavailability: By locking in conformations that mask polar groups and favor membrane transit, constraints can enhance cell permeability and oral bioavailability.[3][4]
Understanding the degree and nature of this conformational restriction is a critical step in the design process. Spectroscopic analysis provides the empirical data needed to validate these designs.
Conceptual Framework: Flexibility vs. Rigidity
The fundamental difference between a peptide built with non-constrained amino acids and one incorporating constrained analogs is the size of the accessible conformational ensemble in solution.
Caption: Conformational sampling of flexible vs. rigid peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View
NMR is arguably the most powerful technique for the detailed structural analysis of peptides in solution, providing atom-specific information.[6][7]
Theoretical Principles
NMR spectroscopy measures the magnetic properties of atomic nuclei. The chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation. For peptides, key NMR parameters include:
-
Chemical Shift Dispersion: The spread of chemical shifts, particularly for amide protons (¹Hɴ) and alpha-protons (¹Hα).
-
Nuclear Overhauser Effect (NOE): Through-space correlations between protons that are close (< 5 Å), providing distance restraints for structure calculation.[7]
-
J-Couplings: Through-bond correlations that give information about dihedral angles.
Comparative Analysis: What to Expect
When comparing a flexible, non-constrained peptide to its rigid, constrained analog, NMR spectra will reveal stark differences:
-
Non-Constrained Peptides: Due to rapid interconversion between multiple conformations in solution, the observed NMR signals are an average. This leads to narrow chemical shift dispersion , where many of the amide and alpha-proton signals overlap, making assignment difficult. The averaged environment results in a spectrum characteristic of a "random coil" state.[8]
-
Constrained Peptides: By locking the peptide into a single or a very limited set of conformations, each nucleus experiences a unique and stable chemical environment. This results in wide chemical shift dispersion , with distinct, well-resolved peaks for most residues.[9] This is a hallmark of a well-defined structure. Furthermore, a greater number of specific, unambiguous NOEs can be observed, allowing for high-resolution structure determination.[10][11]
| Parameter | Non-Constrained Analog (e.g., Alanine-rich) | Constrained Analog (e.g., Proline/Aib-rich) |
| ¹Hɴ Chemical Shift Dispersion | Narrow (~1 ppm) | Wide (>2 ppm) |
| Number of NOEs | Few, often ambiguous or sequential only | Numerous, including medium & long-range |
| Peak Linewidths | Broader (due to exchange) | Sharper |
| Conformational State | Averaged Ensemble / Random Coil | Defined Structure(s) |
Experimental Protocol: 2D ¹H-¹H NOESY/ROESY
This protocol outlines the acquisition of data for observing through-space proton correlations, essential for structural analysis.
Caption: Experimental workflow for peptide NMR structural analysis.
-
Sample Preparation: Dissolve the lyophilized peptide to a concentration of 0.5-5 mM in a suitable buffer (e.g., phosphate buffer, pH < 7.5 to slow amide exchange).[12][13][14] Add ~5% D₂O for the spectrometer's field-frequency lock.[12]
-
Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (≥600 MHz recommended). Tune and match the probe and perform gradient shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a standard 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. A typical mixing time for peptides is 200-400 ms.
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the 2D spectrum for cross-peaks, which indicate protons that are close in space. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[15][16]
Theoretical Principles
CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[17] In peptides, the primary chromophore is the amide bond of the backbone. When these bonds are arranged in a regular, repeating secondary structure, they produce a characteristic CD signal.[18][19]
-
α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 198 nm and very low ellipticity above 210 nm.[8]
Comparative Analysis: What to Expect
The introduction of constraints dramatically influences secondary structure propensity.
-
Non-Constrained Peptides: Short, linear, non-constrained peptides often lack the cooperative hydrogen bonding needed to form stable secondary structures in solution. Their CD spectra typically resemble that of a random coil , characterized by a single strong negative minimum below 200 nm.[20]
-
Constrained Peptides: Constraints are often explicitly designed to induce a specific secondary structure. For example, incorporating Aib residues is a well-known strategy to promote and stabilize helical conformations (both α- and 3₁₀-helices).[5][21][22] The resulting CD spectrum will show the characteristic double minima at ~208 and ~222 nm, providing clear evidence of successful structural ordering.
| Parameter (Far-UV) | Non-Constrained Analog (e.g., Gly/Ala-rich) | Constrained Analog (e.g., Aib-containing) |
| λmin (nm) | ~198 nm | ~208 nm, ~222 nm |
| λmax (nm) | N/A | ~192 nm |
| Molar Ellipticity [θ] at 222 nm | Near zero | Strongly negative (e.g., -10,000 to -30,000) |
| Inferred Structure | Random Coil / Unordered | α-helix / 3₁₀-helix |
Experimental Protocol: Far-UV CD Spectroscopy
Caption: Experimental workflow for peptide secondary structure analysis by CD.
-
Sample Preparation: Prepare a peptide solution of 0.1-0.5 mg/mL.[16] The choice of buffer is critical; use buffers that have low absorbance in the far-UV region, such as a low concentration (10-25 mM) phosphate buffer.[23] Avoid buffers like Tris or those containing additives like DTT.[17][23]
-
Instrument Preparation: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes to remove atmospheric oxygen, which absorbs strongly below 200 nm.[15]
-
Measurement: Use a quartz cuvette with a short path length (typically 1 mm).[15][23] First, record a blank spectrum of the buffer alone. Then, record the spectrum of the peptide sample over the range of 260 nm to 190 nm.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
Analysis: Analyze the shape and magnitude of the spectrum to determine the predominant secondary structure. Deconvolution algorithms can be used to estimate the percentage of each structural element.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Focus on Hydrogen Bonding
FTIR spectroscopy is another valuable tool for investigating peptide secondary structure, primarily by probing the vibrational modes of the peptide backbone.[19][24][25]
Theoretical Principles
The most informative region in the FTIR spectrum of a peptide is the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond.[18][19] The precise frequency of this vibration is sensitive to the hydrogen-bonding pattern, which is unique for each type of secondary structure.[24][26]
-
α-helix: ~1655 cm⁻¹
-
β-sheet: ~1630 cm⁻¹ (strong band) and sometimes a weaker band at ~1690 cm⁻¹ (antiparallel β-sheet)
-
β-turn: ~1676 cm⁻¹
-
Random Coil: ~1645 cm⁻¹
Comparative Analysis: What to Expect
-
Non-Constrained Peptides: These flexible peptides in solution will typically show a broad Amide I band centered around 1645 cm⁻¹ , indicative of a disordered, random coil conformation with heterogeneous hydrogen bonding to the solvent.
-
Constrained Peptides: A peptide constrained into a specific conformation, like an α-helix, will exhibit a narrower, more intense Amide I band shifted to the characteristic frequency for that structure (e.g., ~1655 cm⁻¹ for an α-helix). The reduced bandwidth reflects the conformational homogeneity of the peptide ensemble.
| Parameter | Non-Constrained Analog | Constrained Analog (α-helical) |
| Amide I Peak Position (cm⁻¹) | ~1645 cm⁻¹ | ~1655 cm⁻¹ |
| Amide I Bandwidth | Broad | Narrow |
| Inferred Structure | Disordered / Random Coil | Ordered / α-helical |
Fluorescence Spectroscopy: Probing the Local Environment
Fluorescence spectroscopy is particularly useful when the peptide contains an intrinsic fluorophore, like Tryptophan (Trp), or a synthetically incorporated fluorescent analog.[27][28][29]
Theoretical Principles
The fluorescence emission of a fluorophore is highly sensitive to the polarity of its local microenvironment.[30] Key parameters are the emission maximum wavelength (λₘₐₓ) and the quantum yield. For Tryptophan, when it is exposed to a polar aqueous solvent, its emission λₘₐₓ is around 350 nm. When it is buried in a nonpolar, hydrophobic core of a folded protein, the emission is blue-shifted to ~330 nm.
Comparative Analysis: What to Expect
Consider a peptide sequence containing a Trp residue.
-
Non-Constrained Peptide: The Trp side chain is likely to be highly solvent-exposed as the peptide chain dynamically changes its conformation. This results in a fluorescence emission spectrum with a λₘₐₓ around 350-355 nm , characteristic of a polar environment.
-
Constrained Peptide: If the conformational constraint forces the peptide to adopt a folded structure where the Trp residue is buried in a hydrophobic pocket, shielded from the aqueous solvent, its fluorescence emission will be blue-shifted to 330-340 nm .[31] This provides strong evidence for a compact, well-defined tertiary structure.
| Parameter (Tryptophan) | Non-Constrained Analog | Constrained Analog (Trp buried) |
| Emission λₘₐₓ (nm) | ~350-355 nm | ~330-340 nm |
| Spectral Shift | Red-shifted | Blue-shifted |
| Inferred Environment | Polar / Solvent-Exposed | Nonpolar / Buried |
Integrated Approach and Conclusion
No single technique tells the whole story. A robust structural characterization relies on the synergistic use of these spectroscopic methods. CD and FTIR provide a rapid assessment of the overall secondary structure, indicating whether a constraint has successfully induced order. NMR then provides the high-resolution, atom-level picture, confirming the specific fold and defining the precise orientation of side chains. Fluorescence offers a complementary view of the tertiary structure and the microenvironment of specific residues.
By systematically applying this spectroscopic toolkit, researchers can gain a deep and quantitative understanding of the conformational consequences of introducing constraints into amino acid and peptide structures. This knowledge is fundamental to the rational design of next-generation peptide therapeutics, diagnostics, and research tools, transforming flexible molecules into potent and stable agents with precisely engineered functions.
References
- Bruker Corporation. Secondary Structure, Stability, and Aggregation Determination of Protein in Solution Using Fourier Transform–Infrared Spectroscopy (FT-IR).
- Drochioiu, G. RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie.
- Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Jackson, M., & Mantsch, H. H. The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
- Drochioiu, G. Rapid Characterization of peptide secondary structure by FT-IR spectroscopy.
- Agilent Technologies. Protein Secondary Structure Estimation Using the Agilent Cary 630 FTIR Spectrometer.
- Creative Proteomics. Sample Preparation Best Practices for Circular Dichroism (CD).
- Kar, D., et al.
- Wilson, R.
- Creative Proteomics. CD-Based Peptide Secondary Structure Analysis.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- MtoZ Biolabs. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
- SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.
- Witek, J., et al. Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data.
- Spjuth, R., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- University of Arizona.
- Bio-Synthesis Inc. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
- Burianova, V. K., et al.
- Zoabi, A., et al.
- Hruby, V. J., et al. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
- Reddy, D. R., & Raines, R. T. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.
- Ali, A., et al.
- Wikipedia. Random coil.
- Qualls, J. E., et al.
- Lelli, M., et al. NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed.
- ResearchGate. Acceptable peptide conformations according experimental NMR constraints....
- Beke, T., et al.
- ACS Fall 2025. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- Van der Verren, G., et al. Effects of fluorination on the conformation of proline: an NMR study. Ghent University Library.
- LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Vita, C., et al. Enhanced protein thermostability by Ala-->Aib replacement. PubMed.
- Otani, Y., et al. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 8. Random coil - Wikipedia [en.wikipedia.org]
- 9. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. agilent.com [agilent.com]
- 20. Alanine and proline content modulate global sensitivity to discrete perturbations in disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02114F [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Stability Assays for Peptides Modified with Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Peptide therapeutics offer high specificity and potency but are often hindered by their susceptibility to enzymatic degradation.[1][2] This guide provides a comparative analysis of in-vitro stability assays, focusing on peptides modified with the unnatural amino acid Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OMe). Incorporating such constrained residues is a key strategy to enhance proteolytic resistance and improve pharmacokinetic profiles.[3] We will explore the experimental design, detailed protocols, and data interpretation for assessing the stability of these modified peptides in simulated biological environments.
The Imperative of Peptide Stability in Therapeutics
The clinical potential of peptides is often limited by their short in-vivo half-lives due to rapid clearance and degradation by proteases.[4][5] To overcome this, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids.[6][7] These modifications can sterically hinder the approach of proteases or induce conformations that are not recognized by these enzymes, thereby extending the peptide's circulation time and therapeutic window.[3][8]
The focus of this guide, this compound, introduces a rigid cyclopropane ring into the peptide backbone. This structural constraint is hypothesized to significantly increase resistance to enzymatic degradation.[9]
Designing a Comparative Stability Study
A robust comparative study is essential to quantify the stability enhancement conferred by the Boc-Ac3c-OMe modification.
2.1. Selection of Model Peptides
To effectively evaluate the impact of the modification, a panel of peptides should be synthesized:
-
Unmodified Control Peptide: A native peptide sequence known to be susceptible to degradation by common proteases like trypsin.
-
Boc-Ac3c-OMe Modified Peptide: The same peptide sequence with one or more amino acids replaced by the cyclopropane-containing residue.
-
Alternative Modification Control (Optional): A peptide with a different stability-enhancing modification, such as the inclusion of a D-amino acid, to provide a benchmark for comparison.[10]
2.2. Choice of In-Vitro Assays
Two primary assays provide critical insights into peptide stability:
-
Plasma Stability Assay: This assay assesses the peptide's stability in a complex biological matrix containing a wide range of proteases, simulating the in-vivo environment.[11]
-
Proteolytic Challenge Assay: This involves incubating the peptide with a specific, purified protease (e.g., trypsin) to understand its susceptibility to a particular enzyme.[12]
2.3. Analytical Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying the remaining intact peptide over time due to its high sensitivity and specificity.[13][14]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting the stability assays.
3.1. Plasma Stability Assay
This protocol outlines the procedure for determining a peptide's half-life in plasma.[15]
Step-by-Step Methodology:
-
Preparation: Thaw human or animal plasma on ice and centrifuge to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, pre-warm the plasma to 37°C.
-
Initiate Reaction: Add the test peptide to the plasma to a final concentration (e.g., 10 µM).[16] This is the t=0 time point.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to stop the enzymatic reaction.[15]
-
Clarification: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.[17]
3.2. Proteolytic Stability Assay (Trypsin)
This protocol assesses the peptide's resistance to a specific serine protease, trypsin, which cleaves at the C-terminus of lysine and arginine residues.[12]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test peptide and trypsin in an appropriate buffer (e.g., PBS).
-
Reaction Setup: In a microcentrifuge tube, pre-warm the peptide solution to 37°C.
-
Initiate Reaction: Add trypsin to the peptide solution to initiate the digestion. This is the t=0 time point.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the remaining intact peptide.
Data Analysis and Comparative Results
4.1. Half-Life Calculation
The data from the time-course experiments are used to calculate the peptide's half-life (t½), which is the time required for 50% of the peptide to be degraded.[15] This is typically determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
4.2. Comparative Data
The following table presents hypothetical data comparing the stability of an unmodified peptide with its Boc-Ac3c-OMe modified counterpart and a D-amino acid substituted version.
| Peptide Version | Plasma Half-Life (t½, hours) | Trypsin Digestion Half-Life (t½, hours) |
| Unmodified Control | 0.5 | 0.2 |
| Boc-Ac3c-OMe Modified | > 24 | > 48 |
| D-Amino Acid Substituted | 12 | 24 |
4.3. Interpretation of Enhanced Stability
The significant increase in the half-life of the Boc-Ac3c-OMe modified peptide can be attributed to the conformational rigidity imposed by the cyclopropane ring.[9] This fixed geometry likely prevents the peptide from adopting the necessary conformation to fit into the active site of proteases, thus inhibiting cleavage.[8]
Conclusion and Future Directions
The incorporation of this compound represents a highly effective strategy for enhancing the in-vitro stability of therapeutic peptides. The data from plasma and proteolytic stability assays provide compelling evidence of its ability to confer significant resistance to enzymatic degradation. This modification holds considerable promise for the development of next-generation peptide drugs with improved pharmacokinetic properties and therapeutic efficacy. Further studies should focus on the in-vivo evaluation of these modified peptides to confirm their stability and pharmacokinetic profiles in a whole-animal model.
References
- Drug Target Review. (2025, December 24). Peptides in practice: what it takes to advance these therapies to clinic.
- Bentham Science. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
- WuXi AppTec. (2025, October 10). How to Overcome 9 Key Peptide Drug Development Challenges.
- Biosynth. (n.d.). Addressing the Challenges of Peptide Stability.
- Benchchem. (n.d.). Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential.
- ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
- Bentham Science Publishers. (2010, September 1). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Benchchem. (n.d.). Technical Support Center: Peptide Stability and Degradation.
- Methods to improve the metabolic stability of peptides. (2023, February 3). Methods to improve the metabolic stability of peptides.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS.
- PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution.
- PubMed Central. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
- WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
- What Are the FDA Requirements for Peptide Characterization?. (2025, November 27). What Are the FDA Requirements for Peptide Characterization?.
- ResearchGate. (n.d.). Evaluation of peptide concentration on stability of signal over time....
- PLOS One. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- ResearchGate. (2025, August 9). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase.
- Chondrex, Inc. (n.d.). Trypsin Activity Assay.
- PMC. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- ACS Publications. (2025, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed protocol for the disposal of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a common reagent in drug development and organic synthesis. The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, a chemical hazard assessment can be expertly constructed by analyzing its constituent functional groups.
This compound is composed of three key structural features:
-
A Cyclopropane Ring : This small, strained ring system can impart reactivity. Cyclopropane itself is a highly flammable gas.[1][2] While this compound is a solid, the potential for energetic decomposition or reactivity under certain conditions should not be dismissed.
-
A Methyl Ester : This functional group does not typically pose extreme hazards but contributes to the overall chemical properties of the molecule.
-
An N-Boc Protected Amine : The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[3][4] It is notably labile (unstable) under acidic conditions.[5][6] Contact with strong acids will cleave the Boc group, generating tert-butyl cation and carbon dioxide.[3] This reactivity is a critical consideration for waste segregation to prevent inadvertent reactions within a waste container.
Toxicological Profile : The precise toxicological properties of this compound have not been fully investigated.[7] As a standard practice in medicinal chemistry, novel compounds and synthetic intermediates should be handled as if they are potentially toxic and biologically active. Therefore, this compound must be treated as hazardous waste.
| Property | Assessment | Source/Justification |
| Physical State | Solid | Based on data for similar compounds.[8] |
| Toxicity | Assumed to be hazardous; full properties not investigated. | Prudent laboratory practice; data from similar compounds.[7] |
| Reactivity | Stable under normal conditions.[9] Incompatible with strong acids and strong oxidizing agents.[9] | The Boc group is acid-labile.[5][6] |
| Environmental | Should not be released into the environment.[8] Not readily biodegradable. | General principle for synthetic organic compounds.[9] |
The Disposal Workflow: A Step-by-Step Protocol
Disposing of this chemical is not a single action but a systematic process. The following steps provide a clear workflow from the laboratory bench to final disposal, ensuring compliance and safety at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn.
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required.
Step 2: Waste Characterization and Segregation
Based on the hazard assessment, this compound must be disposed of as hazardous chemical waste .
Crucial Segregation Guideline : This compound must be segregated from acidic waste streams. Mixing with acids can trigger a deprotection reaction, leading to the release of isobutylene and carbon dioxide gas, which could pressurize the waste container.[3][6] It should be stored separately from strong oxidizing agents.[9]
Step 3: Container Selection and Management
Proper containment is essential to prevent leaks and ensure safe transport.
-
Container Type : Use a chemically compatible container, typically the original product container or a designated solid chemical waste container provided by your institution's Environmental Health & Safety (EHS) department.[10][11] The container must be in good condition with a secure, screw-top lid.[12]
-
Container Filling : Do not overfill the container. Leave at least one inch of headspace to allow for potential expansion.[12]
-
External Contamination : Ensure the outside of the container is clean and free of any chemical residue.
Step 4: Labeling the Waste Container
Accurate labeling is a regulatory requirement and vital for safety.
-
Label Contents : The label must clearly state "Hazardous Waste."
-
Chemical Identification : List all chemical constituents by their full name, including "this compound." Do not use abbreviations.
-
Concentration/Quantity : Estimate the percentage or amount of the chemical in the container.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[10][12]
-
Location : The SAA must be in the same room where the waste was generated.
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.
-
Container Lid : Keep the waste container securely capped at all times, except when adding waste.[11] Evaporation is not an acceptable method of disposal.[11]
Step 6: Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment of hazardous waste.
-
Contact EHS : Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your EHS or equivalent safety department to schedule a waste pickup.[10][11]
-
Do Not Use Drains or Trash : This chemical must not be disposed of down the drain or in the regular trash.[9][13] Drain disposal is reserved for specific, non-hazardous aqueous solutions, and this compound does not meet those criteria.[12][13]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of this compound.
Sources
- 1. sg.airliquide.com [sg.airliquide.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
A Senior Application Scientist's Guide to Handling Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
A Note on Chemical Safety: This guide synthesizes safety protocols based on the chemical's structural components—a Boc-protected amine and a methyl ester.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the principles outlined are derived from authoritative sources on handling analogous chemical structures.[3][4][5][6] It is imperative that you supplement this guide with a thorough, lab-specific risk assessment before commencing any work.
Hazard Analysis: Understanding the Compound
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a non-natural amino acid derivative commonly used in medicinal chemistry and drug development. Its structure presents several key features that dictate our safety approach:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common amine protecting group.[2][7] While the protected amine is generally stable, deprotection can occur under acidic conditions, potentially altering the compound's properties and reactivity.[1][7]
-
Methyl Ester: The ester functional group influences both its chemical reactivity and the selection of appropriate PPE, particularly gloves.[8][9]
-
Physical Form: This compound is typically a solid at room temperature, which can pose an inhalation risk if handled as a powder.
Based on data from similar compounds, the primary hazards are anticipated to be:
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The minimum required PPE for any handling of this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[10][11][12] The following table details task-specific PPE recommendations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields (minimum).[11] | Disposable nitrile gloves (double-gloving recommended).[13] | Standard laboratory coat.[11][14] | Recommended if weighing outside a fume hood or ventilated balance enclosure to prevent dust inhalation.[15] |
| Preparing Solutions | Chemical splash goggles. | Heavier-duty gloves (e.g., Butyl rubber) for handling solvents and prolonged contact.[16] | Chemically resistant apron over a lab coat. | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions/Workup | Chemical splash goggles. A face shield is required if there is a significant splash hazard.[10] | Butyl rubber or other compatible gloves tested for the specific solvents being used.[14][16] | Chemically resistant apron over a lab coat. | Must be performed in a chemical fume hood. |
| Handling Waste | Chemical splash goggles. | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber). | Chemically resistant apron over a lab coat. | Not required if handling sealed waste containers. |
The Critical Choice: Glove Selection
The presence of a methyl ester functional group makes glove selection a critical decision point. Standard disposable nitrile gloves offer poor resistance to many esters and should only be considered for incidental, short-term splash protection.[8][9]
Causality: Chemical permeation occurs when a chemical diffuses through the glove material on a molecular level, even without visible holes. Esters can cause nitrile to swell, weaken, and lose its protective integrity, leading to a rapid breakthrough time. For any tasks involving solvents or prolonged contact, a more robust glove material is mandatory.
-
Recommended: Butyl rubber gloves provide excellent resistance to esters, ketones, and alcohols.[14][16] They are the preferred choice for handling solutions of this compound or during reaction workups.
-
Acceptable for Splash Protection Only: Disposable nitrile gloves (minimum 5-mil thickness) can be used for handling the solid material for short durations. However, they must be changed immediately upon any contact with the chemical or solvents.[9] Double-gloving is recommended to provide an additional layer of safety.[11][13]
Operational Plan: A Step-by-Step Workflow
Adherence to a structured operational plan minimizes the risk of exposure and ensures procedural integrity.
Step 1: Preparation and Pre-Handling
-
Designate an Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), solvents, and waste containers are inside the fume hood before starting.
-
Don PPE: Put on all required PPE as outlined in the table above. Always inspect gloves for any signs of degradation or puncture before use.[10]
Step 2: Handling and In-Process Work
-
Weighing: If possible, use a ventilated balance enclosure. If not, weigh the solid carefully within the fume hood to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly. Avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.[10]
-
Reaction Monitoring: Keep the reaction vessel closed and within the fume hood at all times.
Step 3: Post-Procedure and Cleanup
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood.
-
Decontamination: Wipe down the work area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Protocol: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical advice.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Response Workflow
The following workflow outlines the essential steps for managing a chemical spill.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Waste Stream Management
A proactive waste management plan is a regulatory and safety necessity.[17] Never begin a procedure without first establishing a clear disposal pathway.[17]
-
Unused/Surplus Chemical: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed. This should be treated as hazardous chemical waste.[10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, absorbent pads) must be placed in a designated solid hazardous waste container.[10]
-
Liquid Waste: Reaction mixtures and solvent rinsates must be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used and properly vented if necessary.[18] Do not dispose of this chemical down the drain.[4][19]
-
Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction).[17][18] Collect the rinsate as hazardous liquid waste. Deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous glass or plastic waste.[18][20]
By implementing these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Harmony Lab & Safety Supplies. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania - Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Texas America Safety Company. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]
-
University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Nevada, Reno - Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
-
University of Washington - Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]
-
University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. synzeal.com [synzeal.com]
- 7. jk-sci.com [jk-sci.com]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. accelachem.com [accelachem.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 20. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
